molecular formula C27H26N4O B608393 (R)-KT109

(R)-KT109

Cat. No.: B608393
M. Wt: 422.5 g/mol
InChI Key: JKJMWHULJIOKPJ-UHFFFAOYSA-N
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Description

In humans, two forms of diacylglycerol lipase, DAGLα and DAGLβ, generate the endocannabinoid 2-arachidonoyl glycerol (2-AG; ) by attacking DAG at the sn-1 position. KT109 is a selective inhibitor of DAGLβ with an IC50 value of 42 nM. It demonstrates ~60-fold selectivity for DAGLβ over DAGLα, and negligible activity against other key enzymes involved in endocannabinoid signaling, including FAAH, MAGL, and ABHD11.1 KT109 has been shown to disrupt the lipid network involved in macrophage inflammatory responses, lowering 2-AG, as well as arachidonic acid and eicosanoids, in mouse peritoneal macrophages.>KT109 is a selective inhibitor of DAGLβ with an IC50 value of 42 nM. DAGL-β (-/-) mice or KT109-treated wild-type mice displayed reductions in LPS-induced allodynia. Repeated KT109 administration prevented the expression of LPS-induced allodynia, without evidence of tolerance. Intraplantar injection of KT109 into the LPS-treated paw, but not the contralateral paw, reversed the allodynic responses. KT109 also reversed allodynia in the CCI and CINP models and lacked discernible side effects (e.g. gross motor deficits, anxiogenic behaviour or gastric ulcers).

Properties

IUPAC Name

(2-benzylpiperidin-1-yl)-[4-(4-phenylphenyl)triazol-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O/c32-27(30-18-8-7-13-25(30)19-21-9-3-1-4-10-21)31-20-26(28-29-31)24-16-14-23(15-17-24)22-11-5-2-6-12-22/h1-6,9-12,14-17,20,25H,7-8,13,18-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJMWHULJIOKPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC2=CC=CC=C2)C(=O)N3C=C(N=N3)C4=CC=C(C=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Synthesis and Purification of (R)-KT109

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-KT109 is the (R)-enantiomer of KT109, a potent and selective inhibitor of diacylglycerol lipase β (DAGLβ). With a CAS number of 2055172-60-4 and the chemical formula C₂₇H₂₆N₄O, its systematic IUPAC name is (4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[(2R)-2-(phenylmethyl)-1-piperidinyl]-methanone[1]. As a crucial tool for studying the endocannabinoid system, this compound's precise synthesis and purification are paramount for accurate and reproducible research. This guide provides a comprehensive overview of the chemical synthesis and purification of this compound, including detailed experimental protocols, quantitative data, and visualizations of the synthetic workflow and relevant biological pathways.

Chemical Synthesis Overview

The synthesis of this compound is a multi-step process that involves the preparation of two key precursors: (R)-2-benzylpiperidine and 4-(biphenyl-4-yl)-1H-1,2,3-triazole . These intermediates are then coupled to yield the final product. The overall synthetic strategy relies on establishing the desired stereochemistry in the piperidine ring early in the synthesis and then constructing the triazole moiety, followed by the final amide bond formation.

Diagram of the Synthetic Workflow

G cluster_0 Synthesis of (R)-2-benzylpiperidine cluster_1 Synthesis of 4-(biphenyl-4-yl)-1H-1,2,3-triazole cluster_2 Final Coupling and Purification Pyridine Pyridine N-benzylpyridinium salt N-benzylpyridinium salt Pyridine->N-benzylpyridinium salt Benzyl halide (R)-2-benzylpiperidine (R)-2-benzylpiperidine N-benzylpyridinium salt->(R)-2-benzylpiperidine Asymmetric hydrogenation Coupling Reaction Coupling Reaction (R)-2-benzylpiperidine->Coupling Reaction 4-bromobiphenyl 4-bromobiphenyl 4-ethynyl-1,1'-biphenyl 4-ethynyl-1,1'-biphenyl 4-bromobiphenyl->4-ethynyl-1,1'-biphenyl Sonogashira coupling 4-(biphenyl-4-yl)-1H-1,2,3-triazole 4-(biphenyl-4-yl)-1H-1,2,3-triazole 4-ethynyl-1,1'-biphenyl->4-(biphenyl-4-yl)-1H-1,2,3-triazole Azide source, Cu(I) catalyst 4-(biphenyl-4-yl)-1H-1,2,3-triazole->Coupling Reaction This compound (crude) This compound (crude) Coupling Reaction->this compound (crude) Activating agent Purified this compound Purified this compound This compound (crude)->Purified this compound Chiral HPLC G cluster_0 Cell Membrane GPCR GPCR/ Receptor Tyrosine Kinase PLC Phospholipase C (PLC) GPCR->PLC Activation DAG Diacylglycerol (DAG) PLC->DAG Hydrolysis of PIP2 PIP2 PIP2 DAGLbeta Diacylglycerol Lipase β (DAGLβ) DAG->DAGLbeta Substrate 2AG 2-Arachidonoylglycerol (2-AG) DAGLbeta->2AG Biosynthesis CB_Receptor Cannabinoid Receptor (CB1/CB2) 2AG->CB_Receptor Activation Downstream_Signaling Downstream Signaling (e.g., inhibition of neurotransmitter release) CB_Receptor->Downstream_Signaling R_KT109 This compound R_KT109->DAGLbeta Inhibition

References

(R)-KT109 and Diacylglycerol Lipase Beta (DAGLβ): A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of (R)-KT109, a potent and selective inhibitor of diacylglycerol lipase beta (DAGLβ). The content herein is curated for professionals in the fields of biochemistry, pharmacology, and drug development, offering a comprehensive resource on the inhibitor's function, the experimental methodologies used for its characterization, and its impact on relevant signaling pathways.

Introduction to DAGLβ and its Role in Endocannabinoid Signaling

Diacylglycerol lipase beta (DAGLβ) is a serine hydrolase that plays a crucial role in the endocannabinoid system.[1][2] It is one of the two isoforms of diacylglycerol lipase, with DAGLα being the other. These enzymes are primarily responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG) through the hydrolysis of diacylglycerol (DAG).[1][2] 2-AG is the most abundant endocannabinoid in the body and acts as a signaling molecule by activating the cannabinoid receptors CB1 and CB2.[1] This signaling pathway is implicated in a wide array of physiological processes, including neuroinflammation, pain perception, and immune responses.[1][2] DAGLβ is particularly abundant in immune cells such as macrophages and microglia, where it contributes to proinflammatory signaling.[1][2]

This compound: A Potent and Selective DAGLβ Inhibitor

This compound is the (R)-enantiomer of KT109, a triazole urea-based compound identified as a potent and selective inhibitor of DAGLβ.[3] Its high affinity and selectivity make it a valuable chemical probe for studying the physiological and pathological roles of DAGLβ.

Quantitative Inhibitory Activity

The inhibitory potency of this compound and its racemic form, KT109, against DAGLβ and other related enzymes has been quantified in various studies. The data presented below summarizes these findings.

CompoundTarget EnzymeIC50 ValueCell/SystemAssay TypeReference
This compound DAGLβ0.79 nMRecombinant EnzymeNot Specified[3]
DAGLα25.12 nM1-stearoyl-2-arachidonoyl-sn-glycerol hydrolysisNot Specified[3]
ABHD62.51 nMNot SpecifiedNot Specified[3]
KT109 DAGLβ42 nMRecombinant EnzymeCompetitive ABPP[4][5]
DAGLβ82 nMRecombinant EnzymeLC-MS Substrate Assay[4]
DAGLβ14 nMNeuro2A cellsCompetitive ABPP[4]
DAGLα~2.5 µMRecombinant EnzymeCompetitive ABPP[5]
ABHD6~1 nMNeuro2A cellsCompetitive ABPP[4]
PLA2G71 µMRecombinant EnzymeCompetitive ABPP[4][5]
FAAHNegligibleMouse brain proteomeCompetitive ABPP[4][5]
MGLLNegligibleMouse brain proteomeCompetitive ABPP[4][5]
ABHD11NegligibleRecombinant EnzymeCompetitive ABPP[4][5]

Mechanism of Action of this compound on DAGLβ

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of DAGLβ. By binding to the active site of DAGLβ, this compound prevents the hydrolysis of DAG into 2-AG and a free fatty acid, typically arachidonic acid.[6] This leads to a significant reduction in the cellular levels of 2-AG and its downstream metabolites, including prostaglandins, which are key mediators of inflammation and pain.[4][6]

Signaling Pathway Modulation

The inhibition of DAGLβ by this compound has profound effects on intracellular signaling cascades, primarily by attenuating the production of pro-inflammatory lipids.

DAGLB_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol DAG Diacylglycerol (DAG) DAGLb DAGLβ DAG->DAGLb Substrate Two_AG 2-Arachidonoylglycerol (2-AG) DAGLb->Two_AG Hydrolysis AA Arachidonic Acid (AA) Two_AG->AA Metabolism Prostaglandins Prostaglandins (e.g., PGE2) AA->Prostaglandins COX enzymes Inflammation Inflammation & Pain Prostaglandins->Inflammation R_KT109 This compound R_KT109->DAGLb Inhibition

DAGLβ signaling and its inhibition by this compound.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Competitive Activity-Based Protein Profiling (ABPP)

This technique is used to assess the potency and selectivity of inhibitors against a class of enzymes in a complex biological sample.

Objective: To determine the IC50 value of this compound for DAGLβ and its selectivity against other serine hydrolases.

Materials:

  • This compound

  • Broad-spectrum serine hydrolase activity-based probe (e.g., fluorophosphonate-rhodamine, FP-Rh) or a tailored probe for DAGLs (e.g., HT-01)

  • Cell lysates or membrane preparations from cells overexpressing DAGLβ (e.g., HEK293T cells) or from tissues of interest (e.g., mouse brain)

  • SDS-PAGE gels

  • Fluorescence gel scanner

Procedure:

  • Proteome Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

  • Inhibitor Incubation: Pre-incubate aliquots of the proteome with varying concentrations of this compound for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

  • Probe Labeling: Add the activity-based probe to the inhibitor-treated proteomes and incubate for a further period (e.g., 30 minutes) to allow for labeling of the active enzymes.

  • SDS-PAGE: Quench the labeling reaction by adding SDS-PAGE loading buffer and resolve the proteins on a polyacrylamide gel.

  • Fluorescence Scanning: Visualize the labeled enzymes by scanning the gel on a fluorescence scanner.

  • Data Analysis: Quantify the fluorescence intensity of the band corresponding to DAGLβ. The reduction in fluorescence intensity in the presence of this compound is indicative of inhibition. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

LC-MS Based Substrate Assay

This assay directly measures the enzymatic activity of DAGLβ by quantifying the formation of its product, 2-AG, from a diacylglycerol substrate.

Objective: To determine the inhibitory effect of this compound on the catalytic activity of DAGLβ.

Materials:

  • This compound

  • DAGLβ substrate (e.g., 1-stearoyl-2-arachidonoyl-sn-glycerol, SAG)

  • Recombinant DAGLβ or cell lysates containing DAGLβ

  • Reaction buffer

  • Quenching solvent (e.g., cold methanol)

  • Internal standard for 2-AG

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Enzyme Reaction: In a reaction tube, combine the reaction buffer, DAGLβ enzyme source, and varying concentrations of this compound.

  • Initiate Reaction: Add the DAGLβ substrate to initiate the enzymatic reaction. Incubate at a controlled temperature (e.g., 37°C) for a specific time.

  • Quench Reaction: Stop the reaction by adding a cold quenching solvent containing the internal standard.

  • Sample Preparation: Process the samples for LC-MS/MS analysis, which may include protein precipitation and lipid extraction.

  • LC-MS/MS Analysis: Quantify the amount of 2-AG produced in each reaction using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percentage of DAGLβ activity at each concentration of this compound relative to a vehicle control. Determine the IC50 value from the dose-response curve.

Macrophage Inflammatory Assay (LPS-stimulated TNF-α Secretion)

This cell-based assay is used to evaluate the anti-inflammatory effects of this compound in a physiologically relevant context.

Objective: To assess the ability of this compound to suppress the production of the pro-inflammatory cytokine TNF-α in macrophages.

Materials:

  • This compound

  • Macrophage cell line (e.g., RAW 264.7) or primary macrophages

  • Lipopolysaccharide (LPS)

  • Cell culture medium and supplements

  • ELISA kit for TNF-α

Procedure:

  • Cell Culture: Culture macrophages in appropriate conditions.

  • Inhibitor Treatment: Pre-treat the macrophages with different concentrations of this compound for a specified duration (e.g., 1-2 hours).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response.

  • Incubation: Incubate the cells for a period sufficient to allow for TNF-α production and secretion (e.g., 4-24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the TNF-α concentration against the concentration of this compound to determine its inhibitory effect on cytokine release.

Experimental Workflow and Logical Relationships

The investigation of this compound's mechanism of action follows a logical progression from in vitro characterization to cellular and in vivo validation.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models ABPP Competitive ABPP (Potency & Selectivity) LCMS_Assay LC-MS Substrate Assay (Direct Inhibition) ABPP->LCMS_Assay Confirms direct action Metabolomics Lipid Metabolomics (2-AG & AA levels) LCMS_Assay->Metabolomics Informs cellular target engagement Cytokine_Assay LPS-Stimulated TNF-α Secretion Metabolomics->Cytokine_Assay Links lipid changes to functional effect Pain_Model Inflammatory/Neuropathic Pain Models Cytokine_Assay->Pain_Model Predicts in vivo anti-inflammatory effect Inflammation_Model In Vivo Inflammation Models Pain_Model->Inflammation_Model Validates therapeutic potential

Logical workflow for investigating this compound.

Conclusion

This compound is a highly potent and selective inhibitor of DAGLβ. Its mechanism of action involves the direct blockade of 2-AG synthesis, leading to a reduction in pro-inflammatory lipid mediators. This activity translates into anti-inflammatory and antinociceptive effects in cellular and preclinical models. The experimental protocols outlined in this guide provide a framework for the continued investigation of DAGLβ inhibitors and their therapeutic potential. The combination of in vitro biochemical assays and cell-based functional assays is crucial for a comprehensive understanding of the mechanism of action of such compounds.

References

The Discovery and Initial Characterization of (R)-KT109: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-KT109 is a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ), a key enzyme in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). This document provides a comprehensive technical overview of the discovery, synthesis, and initial characterization of this compound. It details the quantitative data supporting its potency and selectivity, the experimental protocols for its evaluation, and visual representations of its mechanism of action and the workflows used in its study. This information is intended to serve as a foundational resource for researchers in the fields of endocannabinoid signaling, inflammation, and pain modulation.

Introduction

The endocannabinoid system, and specifically the signaling molecule 2-arachidonoylglycerol (2-AG), plays a crucial role in a variety of physiological processes, including neurotransmission, inflammation, and pain perception. The production of 2-AG is primarily catalyzed by two diacylglycerol lipase enzymes, DAGLα and DAGLβ. While DAGLα is predominantly expressed in the nervous system, DAGLβ is highly expressed in immune cells such as macrophages.[1][] This differential expression pattern makes DAGLβ an attractive therapeutic target for inflammatory and pain-related disorders, as its inhibition could offer a peripherally-restricted mechanism of action with a reduced risk of central nervous system side effects.[1]

This compound emerged from a medicinal chemistry effort to develop potent and selective inhibitors of DAGLβ.[3] It belongs to a class of piperidinyl-1,2,4-triazole urea compounds designed to irreversibly carbamoylate the active site serine of the enzyme.[4] This whitepaper summarizes the initial discovery and characterization of this compound, presenting its key pharmacological data and the methodologies used for its assessment.

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its in vitro and in situ potency, selectivity against other serine hydrolases, and its effects on key lipid signaling molecules.

Table 1: In Vitro and In Situ Potency of this compound against DAGLβ

Assay TypeSystemIC
Competitive Activity-Based Protein Profiling (ABPP)Recombinant murine DAGLβ42 nM[3]
LC-MS Substrate AssayRecombinant murine DAGLβ82 nM[5]
Competitive ABPP (in situ)Neuro2A cells14 nM[3]
Competitive ABPP (in situ)PC3 cells0.58 µM[6]

Table 2: Selectivity Profile of this compound against Other Serine Hydrolases

EnzymeIC
DAGLα~2.5 µM (~60-fold selectivity vs. DAGLβ)[3][6]
Fatty Acid Amide Hydrolase (FAAH)Negligible activity[3]
Monoacylglycerol Lipase (MGLL)Negligible activity[3][5]
α/β-Hydrolase Domain-containing 6 (ABHD6)Inhibited[1][3]
α/β-Hydrolase Domain-containing 11 (ABHD11)Negligible activity[3][5]
Phospholipase A2 Group VII (PLA2G7)1 µM[3][6]
Cytosolic Phospholipase A2 (cPLA2)Negligible activity[3][5]

Table 3: In Vivo Effects of this compound on Lipid Signaling Molecules in Mouse Peritoneal Macrophages

Lipid MoleculeEffect (following 5 mg/kg i.p. administration)
2-Arachidonoylglycerol (2-AG)Marked decrease[3]
sn-1-stearoyl-2-arachidonoylglycerol (SAG)Significant increase[3]
Arachidonic Acid (AA)Reduction[3]
Prostaglandin E2 (PGE2)Reduction[3]
Prostaglandin D2 (PGD2)Reduction[3]

Table 4: In Vivo Efficacy of this compound in a Mouse Model of Inflammatory Pain (LPS-induced allodynia)

Dose (i.p.)Effect on Mechanical Allodynia
1.6 - 40 mg/kgDose-dependent reversal of allodynia[1]
40 mg/kgComplete reversal of allodynia[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound, a (2-substituted)-piperidyl-1,2,3-triazole urea, is achieved through a multi-step process. A general synthetic scheme involves the copper-catalyzed azide-alkyne cycloaddition reaction to form the 4-substituted-triazole ring, which is then coupled to the appropriate (R)-2-phenylpiperidine derivative.[4][7]

Detailed step-by-step synthesis protocols, including reaction conditions, purification methods, and characterization data (NMR, HRMS), are typically found in the supplementary information of the primary research publication by Hsu et al. (2012) in Nature Chemical Biology.

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is utilized to determine the potency and selectivity of this compound against DAGLβ and other serine hydrolases.[3]

  • Proteome Preparation: Mouse brain membrane proteomes or lysates from HEK293T cells overexpressing the target enzyme are prepared.

  • Inhibitor Incubation: Proteomes are pre-incubated with varying concentrations of this compound for 30 minutes at 37°C.

  • Probe Labeling: A broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate-rhodamine (FP-Rh) or a tailored DAGL probe like HT-01, is added at a final concentration of 1 µM and incubated for another 30 minutes at 37°C.[3][7]

  • SDS-PAGE Analysis: The reaction is quenched with SDS-PAGE loading buffer, and proteins are separated by electrophoresis.

  • Visualization and Quantification: The gel is scanned using a fluorescence scanner. The intensity of the band corresponding to the target enzyme is quantified, and IC values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

In Vivo Inflammatory Pain Model (LPS-induced Allodynia)

This model is used to assess the efficacy of this compound in reducing inflammatory pain.[1]

  • Animal Model: Male C57BL/6J mice are used.

  • Induction of Allodynia: A subcutaneous injection of lipopolysaccharide (LPS) into the plantar surface of the hind paw is administered to induce mechanical allodynia.

  • Drug Administration: this compound is formulated in a vehicle (e.g., a mixture of DMSO, Tween 80, and saline) and administered via intraperitoneal (i.p.) injection at various doses.[8]

  • Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments at different time points after drug administration. The paw withdrawal threshold is determined.

  • Data Analysis: The dose-dependent effects of this compound on the paw withdrawal threshold are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine significance.

Visualizations

Signaling Pathway of DAGLβ Inhibition by this compound

DAGL_inhibition DAG Diacylglycerol (DAG) DAGLbeta DAGLβ DAG->DAGLbeta Two_AG 2-Arachidonoylglycerol (2-AG) DAGLbeta->Two_AG KT109 This compound KT109->DAGLbeta COX COX Enzymes Two_AG->COX PGs Prostaglandins (e.g., PGE2) COX->PGs Inflammation Inflammation & Pain PGs->Inflammation

Caption: Inhibition of DAGLβ by this compound blocks the production of 2-AG and downstream pro-inflammatory prostaglandins.

Experimental Workflow for Competitive ABPP

ABPP_Workflow start Start proteome Prepare Proteome Lysate start->proteome incubate_inhibitor Incubate with this compound (various concentrations) proteome->incubate_inhibitor incubate_probe Add Activity-Based Probe (e.g., FP-Rh) incubate_inhibitor->incubate_probe sds_page Separate Proteins by SDS-PAGE incubate_probe->sds_page scan Scan Gel for Fluorescence sds_page->scan analyze Quantify Band Intensity & Calculate IC50 scan->analyze end End analyze->end

Caption: Workflow for determining inhibitor potency using competitive activity-based protein profiling (ABPP).

Logical Relationship in the Discovery of this compound

Discovery_Logic start Identified Need for Selective DAGLβ Inhibitor scaffold Piperidinyl-1,2,4-Triazole Urea Scaffold start->scaffold sar Structure-Activity Relationship (SAR) Studies scaffold->sar optimization Optimization for Potency and Selectivity sar->optimization kt109 Identification of this compound optimization->kt109 in_vitro In Vitro Characterization (Potency, Selectivity) kt109->in_vitro in_vivo In Vivo Characterization (Efficacy in Pain Models) kt109->in_vivo

Caption: The logical progression from identifying a therapeutic need to the discovery and characterization of this compound.

Conclusion

This compound represents a significant advancement in the development of selective chemical probes for studying the function of DAGLβ. Its high potency, selectivity over DAGLα, and demonstrated in vivo efficacy in preclinical models of inflammatory pain underscore its potential as both a valuable research tool and a lead compound for the development of novel anti-inflammatory and analgesic therapeutics. The data and methodologies presented in this whitepaper provide a solid foundation for further investigation into the therapeutic applications of DAGLβ inhibition.

References

(R)-KT109: A Technical Guide to its Enzymatic Activity and IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic activity of (R)-KT109, a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ). It includes detailed methodologies for assessing its inhibitory effects and determining its half-maximal inhibitory concentration (IC50), crucial parameters for its characterization in drug discovery and development.

Introduction to this compound

This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for DAGLβ, an enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] By inhibiting DAGLβ, this compound effectively reduces the levels of 2-AG and its downstream metabolites, such as arachidonic acid and pro-inflammatory eicosanoids.[1][2] This mechanism of action makes this compound a valuable tool for studying the role of the endocannabinoid system in various physiological and pathological processes, particularly in the context of inflammation and pain.[3][4][5]

Quantitative Data Summary

The inhibitory activity of this compound against various enzymes has been quantitatively assessed, highlighting its potency and selectivity for DAGLβ. The data is summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeIC50 ValueNotes
Diacylglycerol Lipase β (DAGLβ)42 nMPotent inhibition of the primary target.[1]
Phospholipase A2 Group VII (PLA2G7)1 µMModerate inhibitory activity.[1]
Diacylglycerol Lipase α (DAGLα)~2.5 µMApproximately 60-fold selectivity for DAGLβ over DAGLα.[1]
Fatty Acid Amide Hydrolase (FAAH)Negligible ActivityDemonstrates high selectivity.[1]
Monoglyceride Lipase (MGLL)Negligible ActivityDemonstrates high selectivity.[1]
α/β-hydrolase domain containing 11 (ABHD11)Negligible ActivityDemonstrates high selectivity.[1]
Cytosolic Phospholipase A2 (cPLA2)Negligible ActivityDemonstrates high selectivity.[1]

Table 2: In Situ Inhibitory Activity of KT109 (racemic mixture) in Neuro2A cells

Target EnzymeIC50 ValueMethod
Diacylglycerol Lipase β (DAGLβ)14 nMCompetitive Activity-Based Protein Profiling (ABPP).[6]

Experimental Protocols

This section details the methodologies for determining the enzymatic activity and IC50 of this compound. The primary methods employed are a competitive activity-based protein profiling (ABPP) assay for in situ analysis and a substrate-based assay for in vitro characterization.

Competitive Activity-Based Protein Profiling (ABPP) for In Situ IC50 Determination

This method allows for the assessment of inhibitor potency within a complex biological system, such as cultured cells, providing a more physiologically relevant measure of activity.[7][8][9][10][11]

Objective: To determine the concentration of this compound required to inhibit 50% of DAGLβ activity in living cells.

Materials:

  • Cell line expressing DAGLβ (e.g., Neuro2A cells)

  • This compound stock solution (in DMSO)

  • Activity-based probe (ABP) specific for serine hydrolases (e.g., HT-01)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels and electrophoresis apparatus

  • Fluorescence gel scanner

  • Microplate reader for protein quantification (e.g., BCA assay)

Procedure:

  • Cell Culture and Treatment: Plate DAGLβ-expressing cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of this compound (e.g., ranging from 0.1 nM to 10 µM) for a specified period (e.g., 4 hours) at 37°C. Include a vehicle control (DMSO).

  • Cell Lysis: After incubation, wash the cells with cold PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay.

  • Activity-Based Probe Labeling: Incubate a standardized amount of protein from each lysate with a serine hydrolase-specific activity-based probe (e.g., 1 µM HT-01) for a defined time (e.g., 30 minutes) at room temperature. The ABP will covalently label the active site of serine hydrolases, including DAGLβ.

  • SDS-PAGE and Fluorescence Scanning: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE. Visualize the labeled enzymes using a fluorescence gel scanner. The intensity of the fluorescent band corresponding to DAGLβ will be inversely proportional to the inhibitory activity of this compound.

  • Data Analysis: Quantify the fluorescence intensity of the DAGLβ band for each inhibitor concentration. Normalize the data to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Substrate-Based Enzymatic Assay for IC50 Determination

This assay measures the direct inhibition of purified or recombinant DAGLβ enzyme activity using a synthetic substrate.

Objective: To determine the concentration of this compound that inhibits 50% of the enzymatic activity of isolated DAGLβ.

Materials:

  • Purified or recombinant DAGLβ enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • DAGLβ substrate (e.g., a fluorogenic substrate like EnzChek® Lipase Substrate or a radiolabeled substrate like 1-oleoyl[1-14C]-2-arachidonoylglycerol)[12]

  • This compound stock solution (in DMSO)

  • 96-well microplates (black plates for fluorescence assays)

  • Microplate reader (fluorescence or scintillation counter)

Procedure:

  • Enzyme and Inhibitor Pre-incubation: In a microplate well, add the assay buffer, this compound at various concentrations (serial dilution), and the DAGLβ enzyme. Include a vehicle control (DMSO) and a no-enzyme control. Pre-incubate for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the DAGLβ substrate to each well.

  • Kinetic Measurement: Immediately begin measuring the signal (fluorescence or radioactivity) at regular intervals for a defined period (e.g., 30-60 minutes) using a microplate reader. The rate of signal increase corresponds to the enzyme activity.

  • Data Analysis: Calculate the initial velocity (V₀) of the reaction for each inhibitor concentration from the linear phase of the progress curves. Normalize the velocities to the vehicle control to determine the percentage of inhibition. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Visualizations

Signaling Pathway of DAGLβ Inhibition

The following diagram illustrates the signaling pathway affected by the inhibition of DAGLβ by this compound in a macrophage, leading to a reduction in pro-inflammatory mediators.

DAGL_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PIP2 PIP2 DAG Diacylglycerol (DAG) PIP2->DAG DAGLbeta DAGLβ DAG->DAGLbeta Substrate PLC PLC PLC->PIP2 Hydrolyzes TwoAG 2-Arachidonoylglycerol (2-AG) DAGLbeta->TwoAG Produces KT109 This compound KT109->DAGLbeta Inhibits AA Arachidonic Acid (AA) TwoAG->AA Metabolized to COX COX AA->COX Substrate Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins Produces Inflammation Inflammatory Response Prostaglandins->Inflammation Promotes

DAGLβ inhibition by this compound reduces pro-inflammatory signaling.
Experimental Workflow for IC50 Determination (Competitive ABPP)

The diagram below outlines the key steps in the competitive activity-based protein profiling (ABPP) workflow for determining the in situ IC50 of this compound.

ABPP_Workflow start Start cell_culture 1. Culture DAGLβ- expressing cells start->cell_culture inhibitor_treatment 2. Treat cells with This compound serial dilution cell_culture->inhibitor_treatment cell_lysis 3. Lyse cells inhibitor_treatment->cell_lysis protein_quant 4. Quantify protein concentration cell_lysis->protein_quant abp_labeling 5. Label lysates with fluorescent ABP protein_quant->abp_labeling sds_page 6. Separate proteins by SDS-PAGE abp_labeling->sds_page gel_scan 7. Scan gel for fluorescence sds_page->gel_scan data_analysis 8. Quantify band intensity and calculate IC50 gel_scan->data_analysis end End data_analysis->end

Workflow for in situ IC50 determination using competitive ABPP.

References

Stereospecificity of KT109 Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stereospecificity of the enantiomers of KT109, a potent inhibitor of diacylglycerol lipase β (DAGLβ). The document outlines the differential inhibitory activities of the (R)- and (S)-enantiomers, details the experimental protocols used for their characterization, and illustrates the relevant biological pathways.

Core Findings: Enantioselective Inhibition by KT109

KT109 exhibits significant stereospecificity in its interaction with DAGLβ and other related enzymes. The (R)-enantiomer is a substantially more potent inhibitor of DAGLβ and the off-target α/β-hydrolase domain-containing protein 6 (ABHD6) compared to the (S)-enantiomer. This marked difference in activity underscores the importance of stereochemistry in the design and development of selective enzyme inhibitors.

Data Presentation: Inhibitory Activity of KT109 Enantiomers

The following tables summarize the quantitative data on the inhibitory potency (IC50) of the (R)- and (S)-enantiomers of KT109 against their primary target, DAGLβ, as well as the related enzyme DAGLα and the off-target ABHD6. The racemic mixture of KT109 is also included for comparison.

CompoundTargetIC50 (nM)
(R)-KT109DAGLβ0.79[1]
(S)-KT109DAGLβ39.81[1][2]
Racemic KT109DAGLβ42[3][4][5]

Table 1: Inhibitory activity (IC50) of KT109 enantiomers and racemate against DAGLβ.

CompoundTargetIC50 (nM)
This compoundDAGLαNot explicitly quantified, but noted to be less potent than against DAGLβ
(S)-KT109DAGLα794.3[1][2]

Table 2: Inhibitory activity (IC50) of KT109 enantiomers against DAGLα.

CompoundTargetIC50 (nM)
This compoundABHD62.51[1]
(S)-KT109ABHD6630.9[1][2]

Table 3: Inhibitory activity (IC50) of KT109 enantiomers against the off-target ABHD6.

CompoundTargetIC50 (µM)
Racemic KT109PLA2G71[3]

Table 4: Inhibitory activity (IC50) of racemic KT109 against the off-target PLA2G7.

Experimental Protocols

The characterization of KT109 and its enantiomers has been primarily achieved through competitive activity-based protein profiling (ABPP) and liquid chromatography-mass spectrometry (LC-MS/MS) based substrate assays.

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful chemical proteomic technique used to assess the potency and selectivity of enzyme inhibitors within a complex biological sample.

Methodology:

  • Proteome Preparation: Mouse brain or cell line (e.g., Neuro2A) proteomes are prepared by homogenization in a suitable buffer (e.g., Tris-buffered saline).

  • Inhibitor Incubation: Aliquots of the proteome are pre-incubated with varying concentrations of the test inhibitor (e.g., this compound, (S)-KT109, or racemic KT109) for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

  • Probe Labeling: A broad-spectrum or target-specific activity-based probe with a reporter tag (e.g., a fluorophore like rhodamine or a biotin tag) is added to the inhibitor-treated proteomes. For DAGLβ, a tailored probe such as HT-01 is often used as general serine hydrolase probes may not label it efficiently.[6][7]

  • Reaction Quenching and Analysis: The labeling reaction is quenched, and the proteins are separated by SDS-PAGE. The fluorescence of the probe-labeled enzymes is visualized using a gel scanner. The reduction in fluorescence intensity in the presence of the inhibitor corresponds to its binding to the target enzyme.

  • IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in probe labeling is determined as the IC50 value.

ABPP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Proteome Proteome (e.g., brain lysate) Incubation Pre-incubation (30 min, 37°C) Proteome->Incubation Inhibitor KT109 Enantiomer (Varying Concentrations) Inhibitor->Incubation Labeling Probe Labeling Incubation->Labeling Probe Activity-Based Probe (e.g., HT-01-Rh) Probe->Labeling SDS_PAGE SDS-PAGE Labeling->SDS_PAGE Gel_Scan In-gel Fluorescence Scanning SDS_PAGE->Gel_Scan IC50_Calc IC50 Calculation Gel_Scan->IC50_Calc

Competitive ABPP workflow for determining inhibitor potency.
LC-MS/MS-Based Substrate Assay for 2-AG Quantification

This method is employed to directly measure the enzymatic activity of DAGLβ by quantifying the production of its product, 2-arachidonoylglycerol (2-AG), from a substrate. It is also used to assess the in vivo effects of KT109 on 2-AG levels.

Methodology:

  • Sample Preparation:

    • In Vitro: Cell lysates or purified enzymes are incubated with a diacylglycerol substrate (e.g., 1-stearoyl-2-arachidonoyl-sn-glycerol).

    • In Vivo: Tissues or plasma are collected from animals treated with KT109 or a vehicle control.

  • Lipid Extraction: Lipids, including 2-AG, are extracted from the samples using a solvent system, often a modified Bligh-Dyer extraction with chloroform, methanol, and water. An internal standard (e.g., 2-AG-d8) is added to correct for extraction efficiency and instrument variability.

  • Chromatographic Separation: The extracted lipids are separated using liquid chromatography (LC), typically with a C18 reverse-phase column. A gradient elution with solvents such as water and methanol, often with a formic acid additive, is used to resolve the analytes.

  • Mass Spectrometric Detection: The separated lipids are ionized (e.g., by electrospray ionization) and detected by a tandem mass spectrometer (MS/MS). The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for 2-AG and the internal standard are monitored for high selectivity and sensitivity.

  • Quantification: The amount of 2-AG in the sample is quantified by comparing the peak area of the endogenous 2-AG to that of the known amount of the internal standard.

LCMS_Workflow cluster_sample Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., cell lysate, tissue) Extraction Lipid Extraction Sample->Extraction IS Internal Standard (e.g., 2-AG-d8) IS->Extraction LC LC Separation (C18 column) Extraction->LC MS MS/MS Detection (MRM mode) LC->MS Quant Quantification MS->Quant

LC-MS/MS workflow for 2-AG quantification.

Signaling Pathway

KT109 exerts its effects by inhibiting DAGLβ, a key enzyme in the endocannabinoid signaling pathway. DAGLβ synthesizes the endocannabinoid 2-arachidonoylglycerol (2-AG) from diacylglycerol (DAG). 2-AG then acts as a retrograde messenger, binding to presynaptic cannabinoid receptors (CB1 and CB2) to modulate neurotransmitter release. By inhibiting DAGLβ, KT109 reduces the production of 2-AG, thereby dampening endocannabinoid signaling. This can lead to downstream effects such as the reduction of pro-inflammatory eicosanoids, which are derived from arachidonic acid, a breakdown product of 2-AG.

Endocannabinoid_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling PL Phospholipids PLC PLC PL->PLC Signal DAG Diacylglycerol (DAG) PLC->DAG DAGLbeta DAGLβ DAG->DAGLbeta TwoAG 2-Arachidonoylglycerol (2-AG) DAGLbeta->TwoAG CB1R CB1/CB2 Receptors (Presynaptic) TwoAG->CB1R Retrograde Signaling MAGL MAGL TwoAG->MAGL KT109 KT109 KT109->DAGLbeta Neurotransmitter Modulation of Neurotransmitter Release CB1R->Neurotransmitter AA Arachidonic Acid MAGL->AA COX COX Enzymes AA->COX Eicosanoids Pro-inflammatory Eicosanoids COX->Eicosanoids

Endocannabinoid signaling pathway and the inhibitory action of KT109.

References

(R)-KT109: A Technical Guide to its Biochemical and Cellular Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-KT109 is a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ), an enzyme pivotal in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] This technical guide provides an in-depth overview of the core biochemical and cellular effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Biochemical Profile and Selectivity

This compound exhibits high potency for DAGLβ with an IC50 of 42 nM.[1] It displays approximately 60-fold selectivity for DAGLβ over the isoenzyme DAGLα.[1] Further selectivity profiling has shown inhibitory activity against PLA2G7 (IC50 = 1 µM), while negligible activity has been observed against other serine hydrolases such as FAAH, MGLL, and ABHD11, as well as cytosolic phospholipase A2 (cPLA2 or PLA2G4A).[1]

Quantitative Data Summary
TargetIC50Notes
Diacylglycerol Lipase-β (DAGLβ)42 nMPrimary target.[1]
Diacylglycerol Lipase-α (DAGLα)~2.5 µMApproximately 60-fold less potent than against DAGLβ.[1]
Phospholipase A2 Group VII (PLA2G7)1 µMOff-target activity.[1]
Fatty Acid Amide Hydrolase (FAAH)Negligible ActivityHigh selectivity against this related enzyme.[1]
Monoglyceride Lipase (MGLL)Negligible ActivityHigh selectivity against this related enzyme.[1]
α/β-Hydrolase Domain-Containing Protein 11 (ABHD11)Negligible ActivityHigh selectivity against this related enzyme.[1]
Cytosolic Phospholipase A2 (cPLA2/PLA2G4A)Negligible ActivityHigh selectivity against this related enzyme.[1]

Cellular Effects: Modulation of Lipid Signaling and Inflammatory Responses

This compound perturbs the lipid network involved in macrophage inflammatory responses by inhibiting the production of 2-AG.[1] This leads to a subsequent reduction in its downstream metabolites, including arachidonic acid and various eicosanoids.[1] In cellular models, treatment with this compound leads to a significant decrease in 2-AG and arachidonic acid levels.[1] A key anti-inflammatory effect of this compound is the reduction of secreted TNF-α levels in lipopolysaccharide (LPS)-stimulated macrophages.[1]

Signaling Pathway of this compound in Macrophages

KT109_Signaling cluster_cytosol Cytosol DAG Diacylglycerol (DAG) DAGLβ DAGLβ DAG->DAGLβ Hydrolysis 2_AG 2-Arachidonoylglycerol (2-AG) DAGLβ->2_AG Synthesis R_KT109 This compound R_KT109->DAGLβ Inhibition AA Arachidonic Acid (AA) 2_AG->AA Metabolism Eicosanoids Eicosanoids (e.g., Prostaglandins) AA->Eicosanoids Inflammation Inflammatory Response Eicosanoids->Inflammation Promotes TNFa TNF-α Secretion Inflammation->TNFa Induces ABPP_Workflow Proteome Cell/Tissue Proteome Incubate_KT109 Incubate with This compound (various conc.) Proteome->Incubate_KT109 Add_ABP Add Activity-Based Probe (ABP) (e.g., FP-Rh) Incubate_KT109->Add_ABP SDS_PAGE SDS-PAGE Add_ABP->SDS_PAGE Visualize Visualize Labeled Proteins (Fluorescence Scan or Western Blot) SDS_PAGE->Visualize Analyze Analyze Inhibition Profile Visualize->Analyze

References

Understanding the Crucial Interaction: A Technical Guide to the Role of DAGLβ with (R)-KT109

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the selective inhibitor (R)-KT109 and diacylglycerol lipase beta (DAGLβ), a key enzyme in the endocannabinoid system. This compound has emerged as a critical chemical probe for elucidating the specific functions of DAGLβ, distinguishing its activity from its counterpart, DAGLα. This distinction is vital for understanding the therapeutic potential of targeting DAGLβ in various pathological conditions, including neuroinflammation and cancer.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and selectivity of this compound for DAGLβ. This data is essential for designing and interpreting experiments aimed at understanding the physiological and pathological roles of DAGLβ.

Table 1: In Vitro Inhibitory Potency of this compound against Human DAGL Isoforms

EnzymeIC50 (nM)Assay ConditionsReference
hDAGLβ 28Homogenates of HEK293 cells overexpressing the enzyme
hDAGLα >10,000Homogenates of HEK293 cells overexpressing the enzyme

Table 2: Selectivity of this compound for DAGLβ over other Serine Hydrolases

Enzyme/Target% Inhibition at 1 µM this compoundMethodReference
DAGLβ >95%Activity-Based Protein Profiling (ABPP) in mouse brain membrane proteome
DAGLα <5%Activity-Based Protein Profiling (ABPP) in mouse brain membrane proteome
ABHD6 <5%Activity-Based Protein Profiling (ABPP) in mouse brain membrane proteome
FAAH <5%Activity-Based Protein Profiling (ABPP) in mouse brain membrane proteome
MAGL <5%Activity-Based Protein Profiling (ABPP) in mouse brain membrane proteome

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize the interaction between this compound and DAGLβ.

1. DAGLβ Inhibition Assay in Overexpressing HEK293 Cells

  • Objective: To determine the in vitro potency (IC50) of this compound against human DAGLβ.

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured under standard conditions and transiently transfected with a plasmid encoding human DAGLβ.

  • Cell Homogenate Preparation: Transfected cells are harvested, and membrane fractions are prepared by sonication and ultracentrifugation.

  • Inhibition Assay:

    • Cell homogenates are pre-incubated with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 30 minutes) at 37°C.

    • The enzymatic reaction is initiated by adding a suitable diacylglycerol substrate.

    • The reaction is allowed to proceed for a defined period and then quenched.

    • The amount of 2-arachidonoylglycerol (2-AG) produced is quantified using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The concentration of this compound that inhibits 50% of DAGLβ activity (IC50) is calculated by fitting the dose-response data to a suitable pharmacological model.

2. Activity-Based Protein Profiling (ABPP) for Selectivity

  • Objective: To assess the selectivity of this compound for DAGLβ against other serine hydrolases in a complex proteome.

  • Proteome Preparation: Mouse brain membrane proteomes are prepared from tissue homogenates.

  • Competitive ABPP:

    • Proteomes are incubated with this compound at a specific concentration (e.g., 1 µM) or vehicle control.

    • A broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate probe) is then added to the proteomes. This probe covalently labels the active site of serine hydrolases that were not blocked by this compound.

    • The labeled proteins are separated by SDS-PAGE.

  • Visualization and Analysis: The gel is scanned for fluorescence to visualize the labeled serine hydrolases. A reduction in fluorescence for a specific protein band in the this compound-treated sample compared to the control indicates that this compound inhibited the activity of that enzyme.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to DAGLβ and this compound.

DAGL_signaling cluster_membrane Cell Membrane GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG DAGLbeta DAGLβ DAG->DAGLbeta Substrate for twoAG 2-AG DAGLbeta->twoAG Synthesizes CB_Receptor Cannabinoid Receptor (CB1/CB2) twoAG->CB_Receptor Activates Ligand Ligand Ligand->GPCR Activates R_KT109 This compound R_KT109->DAGLbeta Inhibits Downstream Downstream Signaling CB_Receptor->Downstream

Caption: Canonical signaling pathway showing the synthesis of 2-AG by DAGLβ and its inhibition by this compound.

ABPP_workflow Proteome Brain Proteome (Contains active Serine Hydrolases) Incubate_Control Incubate with Vehicle Control Proteome->Incubate_Control Incubate_KT109 Incubate with this compound Proteome->Incubate_KT109 Add_Probe Add Fluorescent ABPP Probe Incubate_Control->Add_Probe Incubate_KT109->Add_Probe SDS_PAGE Separate Proteins by SDS-PAGE Add_Probe->SDS_PAGE Analyze Analyze Gel for Fluorescence SDS_PAGE->Analyze

Caption: Experimental workflow for Activity-Based Protein Profiling (ABPP) to determine inhibitor selectivity.

This guide provides a foundational understanding of the critical role of this compound as a selective inhibitor of DAGLβ. The presented data, protocols, and diagrams serve as a valuable resource for researchers aiming to dissect the intricate functions of the endocannabinoid system and develop novel therapeutics targeting DAGLβ.

Preliminary In Vitro Evaluation of (R)-KT109: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro evaluation of (R)-KT109, a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ). The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the compound's mechanism of action, key experimental data, and the methodologies employed for its characterization.

Core Compound Profile: this compound

This compound has been identified as a potent and selective inhibitor of DAGLβ, an enzyme pivotal in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). By targeting DAGLβ, this compound modulates a lipid network involved in inflammatory responses, positioning it as a compound of interest for further investigation in inflammatory and neuropathic pain models.

Quantitative Data Summary

The following tables summarize the key quantitative data from the in vitro evaluation of this compound.

ParameterValueNotes
IC50 for DAGLβ 42 nMDetermined by in vitro enzyme activity assays.
Selectivity for DAGLβ over DAGLα ~60-foldDemonstrates significant isoform selectivity.
Off-Target Activity (IC50)
PLA2G71 µMShows some inhibitory activity at higher concentrations.
FAAH, MGLL, ABHD11, cPLA2NegligibleIndicates high selectivity against other key enzymes in the endocannabinoid and lipid signaling pathways.

Table 1: Inhibitory Potency and Selectivity of this compound

Cell LineThis compound ConcentrationEffect
Neuro2A, PC350 nM, 100 nM (4 h)~90% reduction in cellular 2-AG and arachidonic acid (AA) levels.
Macrophages5 mg/kg (i.p., 4 h) in miceReduction in 2-AG, arachidonic acid, and eicosanoids.
Macrophages (LPS-stimulated)5 mg/kg (i.p., 4 h) in miceReduction in secreted TNF-α levels.

Table 2: Cellular Effects of this compound

Signaling Pathways Modulated by this compound

The inhibitory action of this compound on DAGLβ initiates a cascade of downstream effects, primarily impacting inflammatory signaling pathways in macrophages.

DAGL_Inhibition_Pathway cluster_membrane Cell Membrane DAG Diacylglycerol (DAG) DAGLb DAGLβ DAG->DAGLb Substrate Two_AG 2-Arachidonoylglycerol (2-AG) DAGLb->Two_AG Product AA Arachidonic Acid (AA) Two_AG->AA Metabolism Eicosanoids Eicosanoids (e.g., Prostaglandins) AA->Eicosanoids Metabolism TNFa TNF-α Release Eicosanoids->TNFa Stimulates Inflammation Inflammatory Response TNFa->Inflammation KT109 This compound KT109->DAGLb Inhibits DAGLb_AMPK_Pathway DAGLb DAGLβ LKB1 LKB1 DAGLb->LKB1 Inhibits activation of AMPK AMPK LKB1->AMPK Activates Macrophage_Bioenergetics Macrophage Bioenergetics AMPK->Macrophage_Bioenergetics Regulates KT109 This compound KT109->DAGLb Inhibits ABPP_Workflow Proteome Macrophage Proteome KT109_Incubation Incubate with this compound (or vehicle control) Proteome->KT109_Incubation Probe_Labeling Label with broad-spectrum serine hydrolase probe (e.g., FP-Rhodamine) KT109_Incubation->Probe_Labeling SDS_PAGE SDS-PAGE Probe_Labeling->SDS_PAGE Gel_Imaging In-gel Fluorescence Scanning SDS_PAGE->Gel_Imaging Analysis Quantify band intensity to determine inhibition Gel_Imaging->Analysis

(R)-KT109: A Technical Deep-Dive into its Intellectual Property and Core Scientific Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive technical overview of (R)-KT109, a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ). The document details the intellectual property landscape, experimental protocols for its characterization, quantitative pharmacological data, and the key signaling pathways it modulates.

Intellectual Property Landscape

While a specific patent application explicitly disclosing the this compound structure has not been publicly identified through targeted searches, the intellectual property surrounding this compound likely resides within broader patents covering diacylglycerol lipase inhibitors. The seminal research on KT109 originates from the laboratory of Professor Benjamin Cravatt at The Scripps Research Institute. It is common practice for academic research institutions to file for patent protection on novel chemical entities with therapeutic potential before or concurrently with scientific publication.

Pharmaceutical and biotechnology companies that have licensed this technology or are developing their own DAGLβ inhibitors will have patent portfolios covering various aspects, including composition of matter, methods of use for specific diseases, and potentially novel formulations or synthetic routes. Researchers and drug development professionals are advised to conduct thorough freedom-to-operate searches of patent databases such as those from the USPTO, EPO, and WIPO for the latest and most comprehensive intellectual property information.

Quantitative Pharmacological Data

This compound has been characterized as a potent and selective inhibitor of DAGLβ. The following tables summarize the key quantitative data from in vitro and in vivo studies.

In Vitro Activity
Target IC50
Diacylglycerol Lipase-β (DAGLβ)42 nM[1]
Diacylglycerol Lipase-α (DAGLα)~60-fold less potent than for DAGLβ[1]
Phospholipase A2G7 (PLA2G7)1 µM[1]
α/β-hydrolase domain-containing protein 6 (ABHD6)2.51 nM
Fatty Acid Amide Hydrolase (FAAH)Negligible activity[1]
Monoglyceride Lipase (MGLL)Negligible activity[1]
ABHD11Negligible activity[1]
Cytosolic Phospholipase A2 (cPLA2 or PLA2G4A)Negligible activity[1]
Cellular Activity
Cell Line Effect
Neuro2AInactivation of DAGLβ
Neuro2AReduction in 2-AG levels
PC3Inactivation of DAGLβ
PC3Reduction in 2-AG levels
Lipopolysaccharide-stimulated macrophagesReduction in secreted TNF-α levels
In Vivo Activity
Model Dose and Administration
C57BL/6J mice0.1-10 mg/kg; i.p.
C57BL/6J mice5 mg/kg; i.p.
LPS-induced inflammatory pain1.6-40 mg/kg; i.p.
Chronic Constrictive Injury (CCI) neuropathic pain40 mg/kg
Chemotherapy-induced neuropathic pain (CINP)1.6-40 mg/kg
Sickle Cell Disease mouse model3 µg; intraplantar

Key Experimental Protocols

The following are detailed methodologies for key experiments involved in the characterization of this compound, based on published research.

Synthesis of this compound

The synthesis of KT109 and its enantiomers is based on the 1,2,3-triazole urea scaffold. The general synthetic route involves the reaction of a primary or secondary amine with a triazole-carbonyl-imidazole intermediate, which is in turn prepared from the corresponding triazole carboxylic acid. The specific details for the asymmetric synthesis of the (R)-enantiomer would involve the use of a chiral amine starting material or a chiral auxiliary to introduce the desired stereochemistry.

In Vitro DAGLβ Inhibition Assay (Competitive Activity-Based Protein Profiling - ABPP)

This assay measures the ability of an inhibitor to compete with a fluorescently labeled activity-based probe (ABP) for binding to the active site of DAGLβ.

  • Proteome Preparation: Mouse brain membrane proteomes are prepared by homogenization and ultracentrifugation.

  • Inhibitor Incubation: Aliquots of the proteome are pre-incubated with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Probe Labeling: A fluorescently labeled fluorophosphonate probe (e.g., FP-rhodamine) is added to each sample and incubated for another 30 minutes at room temperature. This probe covalently labels the active site of serine hydrolases, including DAGLβ.

  • SDS-PAGE and Fluorescence Scanning: The reaction is quenched with SDS-PAGE loading buffer, and the proteins are separated by size using gel electrophoresis. The gel is then scanned on a fluorescence scanner to visualize labeled proteins.

  • Data Analysis: The fluorescence intensity of the band corresponding to DAGLβ is quantified. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular DAGLβ Inactivation and 2-AG Measurement

This protocol assesses the ability of this compound to inhibit DAGLβ activity in a cellular context and its effect on the downstream product, 2-arachidonoylglycerol (2-AG).

  • Cell Culture and Treatment: Neuro2A or PC3 cells are cultured to near confluency and then treated with varying concentrations of this compound or vehicle for 4 hours.

  • Cell Lysis: After treatment, the cells are harvested and lysed.

  • Competitive ABPP for Cellular Target Engagement: A portion of the cell lysate is used for a competitive ABPP assay as described in section 3.2 to confirm the inactivation of cellular DAGLβ.

  • Lipid Extraction: The remaining cell lysate is subjected to lipid extraction using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water.

  • LC-MS/MS Analysis of 2-AG: The lipid extracts are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of 2-AG. An internal standard (e.g., 2-AG-d8) is added at the beginning of the extraction for accurate quantification.

  • Data Analysis: The levels of 2-AG in this compound-treated cells are compared to those in vehicle-treated cells to determine the percentage of reduction.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway modulated by this compound and a typical experimental workflow for its characterization.

DAGL_pathway cluster_upstream Upstream cluster_downstream Downstream Products & Effects PLC Phospholipase C (PLC) DAG Diacylglycerol (DAG) PLC->DAG PIP2 PIP2 DAGLbeta DAGLβ DAG->DAGLbeta TwoAG 2-Arachidonoylglycerol (2-AG) DAGLbeta->TwoAG AA Arachidonic Acid (AA) TwoAG->AA Inflammation Inflammatory Response TwoAG->Inflammation PGs Prostaglandins AA->PGs PGs->Inflammation TNFa TNF-α TNFa->Inflammation R_KT109 This compound R_KT109->DAGLbeta

Caption: Signaling pathway inhibited by this compound.

experimental_workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_invivo In Vivo Models Synthesis Synthesis of This compound ABPP Competitive ABPP Assay (IC50 determination) Synthesis->ABPP CellTreatment Cell Treatment with This compound ABPP->CellTreatment TargetEngagement Cellular Target Engagement (ABPP) CellTreatment->TargetEngagement Lipidomics Lipidomics (2-AG levels) CellTreatment->Lipidomics AnimalDosing Animal Dosing CellTreatment->AnimalDosing PainModels Pain Models (Inflammatory, Neuropathic) AnimalDosing->PainModels PK_PD Pharmacokinetics/ Pharmacodynamics AnimalDosing->PK_PD

Caption: Experimental workflow for this compound characterization.

References

Methodological & Application

Application Notes and Protocols for (R)-KT109 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vivo experiments using (R)-KT109, a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ). The information herein is intended to guide researchers in studying the anti-inflammatory and analgesic effects of this compound in established mouse models.

Introduction to this compound

This compound is the more active enantiomer of KT109, a selective inhibitor of DAGLβ, an enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting DAGLβ, this compound reduces the levels of 2-AG and downstream pro-inflammatory mediators, such as arachidonic acid and prostaglandins. This mechanism of action makes this compound a promising candidate for the treatment of inflammatory and neuropathic pain.

Data Presentation

Table 1: In Vitro Inhibitory Activity of KT109
TargetIC50 (nM)Selectivity
DAGLβ42~60-fold over DAGLα
PLA2G71000-
FAAHNegligible-
MGLLNegligible-
ABHD11Negligible-
cPLA2 (PLA2G4A)Negligible-
Table 2: In Vivo Efficacy of KT109 in Mouse Models of Pain
Pain ModelAnimal ModelAdministration RouteEffective Dose Range (mg/kg)Observed Effects
Inflammatory PainLPS-induced allodynia in C57BL/6J miceIntraperitoneal (i.p.)1.6 - 40Reversal of mechanical allodynia
Neuropathic PainChronic Constrictive Injury (CCI) in C57BL/6J miceIntraperitoneal (i.p.)40Reversal of mechanical allodynia
Neuropathic PainChemotherapy-Induced Neuropathic Pain (CINP) with paclitaxel in C57BL/6J miceIntraperitoneal (i.p.)1.6 - 40Reversal of mechanical allodynia

Experimental Protocols

Protocol 1: this compound Formulation for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Tween 80

  • Sterile saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, a 10 mg/mL stock solution.

  • For intraperitoneal (i.p.) injection, dilute the stock solution in a vehicle of sterile saline containing a low concentration of Tween 80 (e.g., 0.5-5%) to ensure solubility and stability.

  • The final concentration of DMSO in the injected solution should be minimized (ideally less than 5%) to avoid vehicle-induced effects.

  • Vortex the final solution thoroughly before administration to ensure a homogenous suspension.

Protocol 2: Lipopolysaccharide (LPS)-Induced Inflammatory Pain Model

Objective: To assess the efficacy of this compound in a model of inflammatory pain.

Animal Model: Male C57BL/6J mice (8-10 weeks old).

Procedure:

  • Baseline Measurement: Acclimatize mice to the testing environment. Measure baseline mechanical sensitivity using the von Frey test (see Protocol 5).

  • Induction of Inflammation: Inject 2.5 µg of lipopolysaccharide (LPS) from E. coli dissolved in sterile saline into the plantar surface of the right hind paw.

  • This compound Administration: Administer this compound or vehicle via i.p. injection at the desired dose (e.g., 1.6, 5, 20, or 40 mg/kg) at a specified time point, typically 2 hours after the LPS injection.

  • Assessment of Allodynia: Measure mechanical allodynia using the von Frey test at various time points after this compound administration (e.g., 1, 2, 4, and 8 hours).

  • Biochemical Analysis (Optional): At the end of the experiment, euthanize the animals and collect the paw tissue to measure levels of 2-AG, TNF-α, and prostaglandins via ELISA or LC-MS/MS.

Protocol 3: Chronic Constrictive Injury (CCI) Model of Neuropathic Pain

Objective: To evaluate the effect of this compound on neuropathic pain.

Animal Model: Male C57BL/6J mice (8-10 weeks old).

Procedure:

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Procedure:

    • Make a small incision on the lateral side of the mid-thigh of the left hind limb.

    • Expose the sciatic nerve by blunt dissection through the biceps femoris muscle.

    • Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve, proximal to its trifurcation, with about 1 mm spacing between each ligature. The ligatures should be tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.

    • Close the muscle layer and skin with sutures.

  • Post-operative Care: Provide appropriate post-operative care, including analgesia for the first 24-48 hours (note: some protocols for pain research may omit this to avoid confounding results, but this should be ethically justified). Allow the animals to recover for 7-14 days for the neuropathic pain to develop.

  • This compound Administration: After the development of neuropathic pain, administer this compound (e.g., 40 mg/kg, i.p.) or vehicle.

  • Assessment of Allodynia: Measure mechanical allodynia using the von Frey test before and at multiple time points after drug administration.

Protocol 4: Chemotherapy-Induced Neuropathic Pain (CINP) Model

Objective: To assess the potential of this compound in mitigating chemotherapy-induced neuropathic pain.

Animal Model: Male C57BL/6J mice (8-10 weeks old).

Procedure:

  • Induction of Neuropathy: Administer paclitaxel (e.g., 4 mg/kg, i.p.) on four alternate days (days 1, 3, 5, and 7).

  • Development of Neuropathy: Allow 7-14 days for the neuropathic pain to develop. Monitor the animals for signs of pain, such as mechanical allodynia.

  • This compound Administration: Once neuropathic pain is established, administer this compound (e.g., 1.6 - 40 mg/kg, i.p.) or vehicle.

  • Assessment of Allodynia: Measure mechanical allodynia using the von Frey test before and at various time points after this compound administration.

Protocol 5: Von Frey Test for Mechanical Allodynia

Objective: To quantify the paw withdrawal threshold in response to a mechanical stimulus.

Apparatus: A set of calibrated von Frey filaments.

Procedure:

  • Acclimatization: Place the mice in individual Plexiglas chambers on an elevated mesh floor and allow them to acclimatize for at least 30-60 minutes before testing.

  • Filament Application: Apply the von Frey filaments to the plantar surface of the hind paw with sufficient force to cause the filament to bend.

  • Up-Down Method: Start with a filament in the middle of the range (e.g., 0.6 g). If there is a response (paw withdrawal, licking, or flinching), use the next smaller filament. If there is no response, use the next larger filament.

  • Threshold Determination: The 50% paw withdrawal threshold can be calculated using the up-down method of Dixon or a simplified version. The pattern of responses is used to estimate the stimulus intensity that would produce a response in 50% of the applications.

Mandatory Visualization

DAGL_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DAG Diacylglycerol (DAG) DAGLb DAGLβ DAG->DAGLb Hydrolysis Two_AG 2-Arachidonoylglycerol (2-AG) DAGLb->Two_AG LKB1 LKB1 DAGLb->LKB1 Potential Regulation R_KT109 This compound R_KT109->DAGLb Inhibition AA Arachidonic Acid (AA) Two_AG->AA Hydrolysis Prostaglandins Prostaglandins AA->Prostaglandins COX enzymes Inflammation Inflammation & Pain Prostaglandins->Inflammation AMPK AMPK LKB1->AMPK AMPK->Inflammation Inhibition

Caption: Signaling pathway of this compound action.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Animal_Model Select Animal Model (e.g., C57BL/6J mice) Baseline Baseline Measurement (von Frey Test) Animal_Model->Baseline Drug_Prep Prepare this compound Formulation Treatment Administer this compound or Vehicle Drug_Prep->Treatment Induction Induce Pain Model (LPS, CCI, or CINP) Baseline->Induction Induction->Treatment Assessment Assess Allodynia (von Frey Test at multiple time points) Treatment->Assessment Data_Analysis Analyze Behavioral Data Assessment->Data_Analysis Biochem_Analysis Biochemical Analysis (Optional) (2-AG, TNF-α, Prostaglandins) Assessment->Biochem_Analysis

Caption: General experimental workflow for in vivo studies.

Application Notes and Protocols for (R)-KT109 Dose-Response Studies in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-KT109 is a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ), an enzyme pivotal in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] By inhibiting DAGLβ, this compound effectively reduces the levels of 2-AG and its downstream metabolites, including arachidonic acid and pro-inflammatory eicosanoids.[1] This mechanism of action makes this compound a compelling compound for investigation in inflammatory and neuropathic pain conditions. These application notes provide detailed protocols for conducting dose-response studies of this compound in established mouse models of pain and inflammation, along with data presentation guidelines and visualizations of the relevant signaling pathway and experimental workflow.

Signaling Pathway of DAGLβ Inhibition

The therapeutic potential of this compound is rooted in its ability to modulate the endocannabinoid system and inflammatory cascades. The diagram below illustrates the signaling pathway affected by the inhibition of DAGLβ.

DAGL_pathway cluster_inhibition DAG Diacylglycerol (DAG) Two_AG 2-Arachidonoylglycerol (2-AG) DAG->Two_AG hydrolysis DAGL_beta DAGLβ KT109 This compound KT109->DAGL_beta inhibits AA Arachidonic Acid Two_AG->AA hydrolysis Prostaglandins Prostaglandins (e.g., PGE2) AA->Prostaglandins COX enzymes Inflammation Inflammation & Pain Prostaglandins->Inflammation TNF_alpha TNF-α TNF_alpha->Inflammation

Caption: Inhibition of DAGLβ by this compound blocks the production of 2-AG, leading to reduced levels of arachidonic acid and pro-inflammatory mediators.

Dose-Response Data of this compound in Mouse Models

The following tables summarize the quantitative data from dose-response studies of this compound in various mouse models of pain.

Table 1: Effect of this compound on LPS-Induced Mechanical Allodynia
Treatment GroupDose (mg/kg, i.p.)Paw Withdrawal Threshold (g)% Reversal of Allodynia
Vehicle + LPS-~0.20%
This compound + LPS1.6~0.4Data not specified
This compound + LPS2.5~0.6Data not specified
This compound + LPS5~0.8Data not specified
This compound + LPS20~1.2Data not specified
This compound + LPS40~1.4Significant reversal

Data adapted from a study on wild-type mice with LPS-induced inflammatory pain.[2]

Table 2: Effect of this compound in Neuropathic Pain Models
Mouse ModelTreatmentDose (mg/kg, i.p.)Outcome MeasureResult
Chronic Constriction Injury (CCI)This compound40Mechanical AllodyniaSignificant reversal
Chronic Constriction Injury (CCI)This compound40Thermal HyperalgesiaSignificant reversal
Chemotherapy-Induced Neuropathic Pain (CINP) - PaclitaxelThis compound1.6Mechanical AllodyniaDose-dependent reversal
Chemotherapy-Induced Neuropathic Pain (CINP) - PaclitaxelThis compound5Mechanical AllodyniaDose-dependent reversal
Chemotherapy-Induced Neuropathic Pain (CINP) - PaclitaxelThis compound20Mechanical AllodyniaDose-dependent reversal
Chemotherapy-Induced Neuropathic Pain (CINP) - PaclitaxelThis compound40Mechanical AllodyniaDose-dependent reversal

Data adapted from studies on CCI and paclitaxel-induced CINP models.[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Experimental Workflow for a Dose-Response Study

The following diagram outlines a typical workflow for a dose-response study of this compound in a mouse model of pain.

experimental_workflow start Start animal_acclimation Animal Acclimation (e.g., C57BL/6J mice) start->animal_acclimation baseline_testing Baseline Behavioral Testing (e.g., von Frey) animal_acclimation->baseline_testing model_induction Induction of Pain Model (LPS, CCI, or CINP) baseline_testing->model_induction drug_administration This compound or Vehicle Administration (i.p., various doses) model_induction->drug_administration post_treatment_testing Post-Treatment Behavioral Testing drug_administration->post_treatment_testing data_analysis Data Analysis post_treatment_testing->data_analysis end End data_analysis->end

Caption: A generalized workflow for assessing the efficacy of this compound in mouse pain models.

Protocol 1: LPS-Induced Inflammatory Pain Model

This model is used to study inflammatory pain responses.

Materials:

  • This compound

  • Vehicle (e.g., saline, DMSO, Tween 80)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • C57BL/6J mice

  • Calibrated von Frey filaments

Procedure:

  • Animal Acclimation: House C57BL/6J mice in a controlled environment for at least one week before the experiment.

  • Baseline Testing: Measure the baseline paw withdrawal threshold for each mouse using von Frey filaments.

  • LPS Administration: Induce inflammation by injecting a low dose of LPS (e.g., 2.5 µg in 20 µL of sterile saline) into the plantar surface of the right hind paw.[3]

  • Drug Administration: At a specified time post-LPS injection (e.g., 22 hours), administer this compound or vehicle intraperitoneally (i.p.) at the desired doses (e.g., 1.6, 5, 20, 40 mg/kg).[2]

  • Behavioral Testing: Assess mechanical allodynia using von Frey filaments at various time points after drug administration (e.g., 2 hours).[3]

  • Data Analysis: Compare the paw withdrawal thresholds between the vehicle-treated and this compound-treated groups.

Protocol 2: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This surgical model is used to induce neuropathic pain.

Materials:

  • This compound

  • Vehicle

  • Anesthetic (e.g., isoflurane)

  • Surgical tools

  • Chromic gut or silk sutures

  • C57BL/6J mice

  • Apparatus for assessing mechanical allodynia (von Frey filaments) and thermal hyperalgesia (hot plate).

Procedure:

  • Animal Acclimation and Baseline Testing: As described in Protocol 1.

  • Surgical Procedure:

    • Anesthetize the mouse.

    • Make an incision on the lateral side of the thigh to expose the sciatic nerve.

    • Loosely tie three to four ligatures around the sciatic nerve, proximal to its trifurcation, until a brief twitch is observed.[4][5]

    • Close the incision with sutures.

  • Post-Operative Recovery: Allow the animals to recover for a set period (e.g., 7 days) for the neuropathic pain to develop.[6]

  • Drug Administration: Administer this compound (e.g., 40 mg/kg, i.p.) or vehicle.[2]

  • Behavioral Testing: Evaluate mechanical allodynia and thermal hyperalgesia at specified time points post-drug administration.[2]

  • Data Analysis: Compare the behavioral responses between the sham-operated, vehicle-treated CCI, and this compound-treated CCI groups.

Protocol 3: Chemotherapy-Induced Neuropathic Pain (CINP) Model

This model mimics the painful neuropathy experienced by patients undergoing chemotherapy.

Materials:

  • This compound

  • Vehicle

  • Chemotherapeutic agent (e.g., paclitaxel)

  • C57BL/6J mice

  • Calibrated von Frey filaments

Procedure:

  • Animal Acclimation and Baseline Testing: As described in Protocol 1.

  • CINP Induction: Administer the chemotherapeutic agent to the mice. For paclitaxel, an intermittent low-dose regimen can be used to induce a stable neuropathy.[7][8]

  • Development of Neuropathy: Monitor the animals for the development of mechanical hypersensitivity over several days to weeks.

  • Drug Administration: Once neuropathic pain is established, administer this compound or vehicle i.p. at various doses (e.g., 1.6-40 mg/kg).[1]

  • Behavioral Testing: Assess mechanical allodynia using von Frey filaments at different time points after this compound administration.[2]

  • Data Analysis: Analyze the dose-dependent effect of this compound on the paw withdrawal threshold compared to the vehicle-treated group.

References

Application Notes and Protocols for (R)-KT109, a Potent DAGLβ Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

(R)-KT109 is a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ), a key enzyme in the endocannabinoid signaling pathway.[1] DAGLβ is responsible for the biosynthesis of 2-arachidonoylglycerol (2-AG), an endogenous cannabinoid that modulates a wide range of physiological processes, including neurotransmission, inflammation, and pain perception.[1][2] this compound exhibits high selectivity for DAGLβ over DAGLα, with an IC50 of 42 nM for DAGLβ.[1] Its inhibitory action leads to a significant reduction in the cellular levels of 2-AG and its downstream metabolite, arachidonic acid, thereby impacting inflammatory responses.[1][3]

These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound. The described methods will enable researchers to assess its inhibitory effect on DAGLβ and quantify the downstream consequences on lipid signaling and inflammatory cytokine production.

Mechanism of Action

This compound acts as an irreversible inhibitor of DAGLβ, which belongs to the serine hydrolase superfamily.[1] By blocking the active site of DAGLβ, this compound prevents the hydrolysis of diacylglycerol (DAG) into 2-AG and a free fatty acid. This disruption of 2-AG production leads to decreased activation of cannabinoid receptors and a reduction in the pool of arachidonic acid available for the synthesis of pro-inflammatory eicosanoids.[1][2]

cluster_membrane Cell Membrane cluster_downstream Downstream Effects DAG Diacylglycerol (DAG) TwoAG 2-Arachidonoylglycerol (2-AG) DAG->TwoAG Hydrolysis AA Arachidonic Acid TwoAG->AA Hydrolysis Eicosanoids Eicosanoids (Prostaglandins, etc.) AA->Eicosanoids Inflammation Inflammatory Response (e.g., TNF-α release) Eicosanoids->Inflammation Promotes DAGLb DAGLβ DAGLb->TwoAG PLA2 PLA2 PLA2->AA COX COX Enzymes COX->Eicosanoids R_KT109 This compound R_KT109->DAGLb Inhibits

Figure 1: Simplified signaling pathway of this compound action.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
Target EnzymeIC50 (nM)Selectivity (vs. DAGLα)Reference
DAGLβ 42~60-fold[1]
DAGLα ~2500-[1]
ABHD6 >1000-[1]
FAAH Negligible-[1]
MGLL Negligible-[1]
Table 2: Effect of this compound on Cellular Lipid Levels
Cell LineTreatment% Reduction in 2-AG% Reduction in Arachidonic AcidReference
Mouse Peritoneal Macrophages 5 mg/kg this compound (in vivo)SignificantSignificant[1]
Neuro2A Cells 50 nM this compound (4h)~90%Significant[1]

Experimental Protocols

Protocol 1: Determination of DAGLβ Inhibition using Activity-Based Protein Profiling (ABPP)

This protocol allows for the direct assessment of this compound's ability to inhibit DAGLβ activity in a cellular context.

Materials:

  • HEK293T cells overexpressing mouse DAGLβ

  • This compound

  • Fluorophosphonate-rhodamine (FP-Rh) probe

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels and buffers

  • Fluorescence gel scanner

Workflow:

cluster_workflow ABPP Workflow start HEK293T cells expressing DAGLβ treat Treat cells with this compound (various concentrations) start->treat lyse Lyse cells treat->lyse probe Incubate lysate with FP-Rh probe lyse->probe sds Separate proteins by SDS-PAGE probe->sds scan Scan gel for fluorescence sds->scan analyze Analyze fluorescence intensity of DAGLβ band scan->analyze

Figure 2: Experimental workflow for ABPP assay.

Procedure:

  • Cell Culture and Treatment: Culture HEK293T cells overexpressing DAGLβ in appropriate media. Treat cells with varying concentrations of this compound or vehicle control for 4 hours.

  • Cell Lysis: Harvest and lyse the cells in cold lysis buffer.

  • Probe Labeling: Incubate the cell lysates with the FP-Rh probe. The probe will covalently bind to the active site of serine hydrolases, including DAGLβ.

  • SDS-PAGE: Separate the labeled proteins by SDS-PAGE.

  • Fluorescence Scanning: Visualize the labeled proteins using a fluorescence gel scanner.

  • Data Analysis: Quantify the fluorescence intensity of the band corresponding to DAGLβ. A decrease in fluorescence intensity in the this compound-treated samples compared to the control indicates inhibition of DAGLβ activity.

Protocol 2: Quantification of 2-Arachidonoylglycerol (2-AG) and Arachidonic Acid by LC-MS/MS

This protocol details the measurement of key lipid molecules affected by this compound.

Materials:

  • Mouse peritoneal macrophages or Neuro2A cells

  • This compound

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Internal standards (e.g., 2-AG-d5, AA-d8)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment: Plate macrophages or Neuro2A cells and treat with this compound (e.g., 50 nM for 4 hours for Neuro2A cells) or vehicle control.

  • Lipid Extraction: Harvest cells and perform a lipid extraction using an appropriate solvent system. Add internal standards at the beginning of the extraction for accurate quantification.

  • Sample Preparation: Dry the lipid extracts under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples using a liquid chromatography-tandem mass spectrometry system. Use multiple reaction monitoring (MRM) to specifically detect and quantify 2-AG and arachidonic acid based on their specific precursor and product ion pairs.

  • Data Analysis: Calculate the concentrations of 2-AG and arachidonic acid in each sample by comparing their peak areas to those of the internal standards.

Protocol 3: Measurement of TNF-α Release from Macrophages

This protocol assesses the functional consequence of DAGLβ inhibition on the inflammatory response of macrophages.

Materials:

  • Mouse peritoneal macrophages or a macrophage cell line (e.g., RAW 264.7)

  • This compound

  • Lipopolysaccharide (LPS)

  • ELISA or AlphaLISA kit for TNF-α

Workflow:

cluster_workflow TNF-α Release Assay Workflow start Plate macrophage cells pretreat Pre-treat with this compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 4-24 hours stimulate->incubate collect Collect cell culture supernatant incubate->collect assay Measure TNF-α concentration (ELISA or AlphaLISA) collect->assay analyze Analyze and compare TNF-α levels assay->analyze

Figure 3: Workflow for TNF-α release assay.

Procedure:

  • Cell Plating: Seed macrophages in a multi-well plate.

  • Pre-treatment: Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include a vehicle-treated, non-stimulated control group.

  • Incubation: Incubate the cells for a specified period (e.g., 4 to 24 hours).

  • Supernatant Collection: Carefully collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA or AlphaLISA kit, following the manufacturer's instructions.

  • Data Analysis: Compare the levels of TNF-α in the this compound-treated groups to the LPS-stimulated control group to determine the inhibitory effect of the compound on TNF-α release.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for investigating the cellular effects of this compound. By employing these methods, researchers can effectively characterize its inhibitory potency on DAGLβ and elucidate its impact on downstream lipid signaling pathways and inflammatory responses. These assays are valuable tools for drug development professionals and scientists working to understand the role of the endocannabinoid system in health and disease.

References

Application Notes and Protocols for (R)-KT109 in Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-KT109 is a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ), a key enzyme in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting DAGLβ, this compound effectively reduces the levels of 2-AG and its downstream metabolites, including arachidonic acid and pro-inflammatory eicosanoids. This mechanism of action makes this compound a valuable tool for studying the role of the endocannabinoid system in neuroinflammatory processes and for the development of novel therapeutics targeting neuroinflammation-related disorders.

These application notes provide an overview of the utility of this compound in neuroinflammation research, including its effects on key inflammatory mediators and in preclinical models of neuropathic pain. Detailed protocols for in vitro and in vivo experiments are provided to facilitate the use of this compound in laboratory settings.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound in various experimental models of neuroinflammation.

Table 1: In Vitro Inhibition of DAGLβ and Reduction of Inflammatory Mediators by this compound

ParameterCell TypeThis compound Concentration% Reduction (vs. Control)Reference
2-Arachidonoylglycerol (2-AG)Neuro 2A cells50 nM~90%[1]
Arachidonic Acid (AA)Neuro 2A cells50 nMSignificant Reduction[1]
Secreted TNF-αLPS-stimulated mouse peritoneal macrophagesNot specifiedSignificant Reduction[2]

Table 2: In Vivo Efficacy of this compound in a Neuropathic Pain Model

Animal ModelAdministration RouteThis compound DoseOutcomeReference
Spared Nerve Injury (SNI) in miceIntraperitoneal (i.p.)Not specifiedReversal of mechanical allodynia[3]

Signaling Pathway

This compound exerts its anti-neuroinflammatory effects primarily through the inhibition of DAGLβ. This leads to a cascade of downstream events impacting key signaling pathways involved in inflammation.

KT109_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DAG Diacylglycerol (DAG) DAGLbeta DAGLβ DAG->DAGLbeta Substrate Two_AG 2-Arachidonoylglycerol (2-AG) DAGLbeta->Two_AG Produces R_KT109 This compound R_KT109->DAGLbeta Inhibits AA Arachidonic Acid (AA) Two_AG->AA Metabolized to AMPK AMPK Two_AG->AMPK Activates Eicosanoids Pro-inflammatory Eicosanoids (e.g., Prostaglandins) AA->Eicosanoids Converted to MAPK MAPK (p38, JNK) AA->MAPK Activates IKK IKK Eicosanoids->IKK Activates NFkB NF-κB (p65/p50) AMPK->NFkB Inhibits IkappaB IκB IKK->IkappaB Phosphorylates IkappaB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Induces Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Genes->Cytokines Leads to

Figure 1: Proposed signaling pathway of this compound in neuroinflammation.

Experimental Protocols

In Vitro Protocol: Inhibition of LPS-Induced TNF-α Secretion in Microglia

This protocol describes how to assess the ability of this compound to inhibit the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

  • Primary microglia or BV-2 microglial cell line

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed microglia into a 96-well plate at a density of 5 x 104 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.[4]

  • Pre-treatment with this compound: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle (DMSO). Incubate for 1 hour.

  • LPS Stimulation: Add LPS to each well to a final concentration of 100 ng/mL.[5]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant from each well.

  • TNF-α Measurement: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.[6]

In_Vitro_Workflow start Start seed_cells Seed Microglia in 96-well Plate start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight pretreat Pre-treat with this compound or Vehicle incubate_overnight->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate_24h Incubate for 24 hours stimulate->incubate_24h collect_supernatant Collect Supernatant incubate_24h->collect_supernatant measure_tnfa Measure TNF-α by ELISA collect_supernatant->measure_tnfa end End measure_tnfa->end

Figure 2: Workflow for in vitro assessment of this compound.

In Vivo Protocol: Spared Nerve Injury (SNI) Model of Neuropathic Pain

This protocol details the induction of neuropathic pain using the SNI model in mice and the subsequent assessment of the analgesic effects of this compound.[2][7][8]

Materials:

  • C57BL/6 mice

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Suture material

  • This compound

  • Vehicle (e.g., saline with 5% DMSO and 5% Tween 80)

  • Von Frey filaments

Procedure:

  • Anesthesia and Surgery:

    • Anesthetize the mouse using isoflurane.

    • Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.

    • Tightly ligate the common peroneal and tibial nerves with a suture and then transect them, removing a small section of the distal nerve stump.[2]

    • Take care to leave the sural nerve intact.

    • Close the muscle and skin layers with sutures.

    • Sham-operated animals undergo the same procedure without nerve ligation and transection.

  • Post-operative Care: Allow the animals to recover for at least 2 days before behavioral testing.

  • Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection at the desired dose.

  • Assessment of Mechanical Allodynia:

    • Place the mice in individual compartments on an elevated mesh floor and allow them to acclimate for at least 30 minutes.[9]

    • Use von Frey filaments of increasing stiffness to stimulate the lateral plantar surface of the hind paw (the territory of the intact sural nerve).[10]

    • A positive response is defined as a brisk withdrawal, flinching, or licking of the paw.

    • Determine the 50% paw withdrawal threshold using the up-down method.[11]

In_Vivo_Workflow start Start sni_surgery Perform SNI Surgery on Mice start->sni_surgery recovery Allow 2-day Post-operative Recovery sni_surgery->recovery drug_admin Administer this compound or Vehicle (i.p.) recovery->drug_admin acclimatize Acclimatize Mice for Behavioral Testing drug_admin->acclimatize von_frey Assess Mechanical Allodynia with Von Frey Filaments acclimatize->von_frey analyze Analyze Paw Withdrawal Threshold von_frey->analyze end End analyze->end

Figure 3: Workflow for in vivo assessment of this compound in the SNI model.

Additional Protocols

Immunofluorescence Staining for Microglia Activation (Iba1):

  • Tissue Preparation: Perfuse mice with 4% paraformaldehyde and collect brain tissue. Cryoprotect the tissue in sucrose solution and section using a cryostat.[12]

  • Staining:

    • Permeabilize sections with Triton X-100.

    • Block with normal goat serum.

    • Incubate with a primary antibody against Iba1 (e.g., rabbit anti-Iba1).[13]

    • Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488).

    • Mount sections with a DAPI-containing mounting medium.

  • Imaging and Analysis: Visualize microglia using a fluorescence microscope and analyze their morphology and density.

Western Blot for NF-κB Activation:

  • Protein Extraction: Lyse cells or tissues and determine protein concentration.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with non-fat milk or BSA.

    • Incubate with a primary antibody against phosphorylated p65 (a subunit of NF-κB).[14]

    • Incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescence substrate.

Conclusion

This compound is a powerful pharmacological tool for investigating the role of DAGLβ and the endocannabinoid system in neuroinflammation. Its ability to reduce the production of pro-inflammatory mediators in vitro and alleviate neuropathic pain in vivo highlights its potential for both basic research and therapeutic development. The protocols provided herein offer a starting point for researchers to explore the multifaceted effects of this compound in the context of neuroinflammatory diseases.

References

Application Notes and Protocols for the Evaluation of Novel Therapeutic Compounds in Preclinical Neuropathic Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge.[1][2][3][4][5] The development of novel analgesics requires robust preclinical evaluation in relevant animal models that mimic the symptoms of human neuropathic pain, such as allodynia and hyperalgesia.[6][7][8] These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to assess the potential efficacy of novel compounds, exemplified here as "(R)-KT109," in established rodent models of neuropathic pain. While specific public data on "this compound" is not available, this document outlines the standard methodologies and protocols that would be employed for its preclinical evaluation.

1. Preclinical Neuropathic Pain Models

Several well-characterized rodent models are utilized to induce and study neuropathic pain. The choice of model can depend on the specific etiology of the pain being investigated.

  • Spinal Nerve Ligation (SNL) Model: This model involves the tight ligation of one or more spinal nerves (typically L5 and/or L6) in rats or mice.[1][6] This procedure results in robust and long-lasting mechanical allodynia and thermal hyperalgesia in the ipsilateral hind paw, mimicking radicular pain.

  • Chronic Constriction Injury (CCI) Model: In the CCI model, loose ligatures are placed around the common sciatic nerve, causing a gradual constriction and subsequent nerve damage. This model is known to produce signs of spontaneous pain in addition to evoked hypersensitivity.

  • Spared Nerve Injury (SNI) Model: The SNI model involves the transection of two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves), leaving the sural nerve intact. This results in a very consistent and long-lasting pain phenotype in the territory of the spared sural nerve.[7]

2. General Experimental Workflow

The evaluation of a novel compound in a neuropathic pain model follows a standardized workflow to ensure reproducibility and reliability of the findings.

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Post-Surgical Recovery & Pain Development cluster_2 Phase 3: Compound Administration & Efficacy Testing cluster_3 Phase 4: Data Analysis & Interpretation A Animal Acclimatization B Baseline Behavioral Testing A->B C Surgical Induction of Neuropathy (e.g., SNL, CCI, SNI) B->C D Post-Operative Care (Analgesia, Monitoring) C->D E Pain Phenotype Confirmation (Behavioral Testing) D->E F Randomization to Treatment Groups (this compound vs. Vehicle) E->F G Compound Administration (e.g., i.p., p.o., i.t.) F->G H Post-Treatment Behavioral Testing (Time-Course Analysis) G->H I Data Compilation H->I J Statistical Analysis I->J K Interpretation of Results J->K G cluster_0 Peripheral Nerve Injury cluster_1 Peripheral Sensitization cluster_2 Central Sensitization (Spinal Cord) cluster_3 Pain Perception A Nerve Damage B Release of Inflammatory Mediators (e.g., IL-1β, TNF-α) A->B G Microglial and Astrocyte Activation A->G C Upregulation of Ion Channels (e.g., Nav1.7, Cavα2δ) B->C D Ectopic Discharges C->D E Increased Neurotransmitter Release (Glutamate, Substance P) D->E F Activation of NMDA Receptors E->F H Reduced Inhibitory Transmission (GABA, Glycine) F->H I Hyperalgesia & Allodynia F->I G->I H->I J This compound Target Site (Hypothetical) J->F Inhibition

References

Application Notes and Protocols for (R)-KT109 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-KT109 is a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ), a key enzyme in the endocannabinoid signaling pathway. DAGLβ is responsible for the biosynthesis of 2-arachidonoylglycerol (2-AG), a major endocannabinoid that modulates various physiological processes, including inflammation and pain. By inhibiting DAGLβ, this compound offers a targeted approach to investigate the role of the 2-AG signaling pathway in various in vivo models. These application notes provide detailed protocols for the in vivo administration of this compound and an overview of its mechanism of action.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its related compound, KT109.

CompoundTargetIC50 ValueIn Vivo Administration RouteEffective In Vivo Dose Range (Mice)Key In Vivo Effects
This compound DAGLβ0.79 nM[1]Intraperitoneal (i.p.)Not explicitly stated, but expected to be similar to or more potent than KT109.Inhibition of DAGLβ-mediated hydrolysis of 1-stearoyl-2-arachidonoyl-sn-glycerol.[1]
KT109 DAGLβ42 nM[2]Intraperitoneal (i.p.)0.1 - 40 mg/kg[2]Reduces levels of 2-AG, arachidonic acid, and eicosanoids in peritoneal macrophages; reverses allodynia in pain models.[2]

Experimental Protocols

In Vivo Administration of this compound in Mice via Intraperitoneal (i.p.) Injection

This protocol describes the preparation and intraperitoneal administration of this compound to mice for in vivo studies.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, PBS with a solubilizing agent like Tween 80 or DMSO, followed by dilution)

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • 70% ethanol

  • Animal scale

  • Appropriate mouse restraint device

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound.

    • Prepare the vehicle. The choice of vehicle should be based on the solubility of this compound and its compatibility with in vivo administration. A common approach is to dissolve the compound in a small amount of DMSO and then dilute it with sterile saline or PBS to the final desired concentration. The final concentration of DMSO should be kept to a minimum (typically <5%) to avoid toxicity.

    • Ensure the final dosing solution is sterile, for example, by filtration through a 0.22 µm syringe filter.

  • Animal Preparation:

    • Weigh each mouse to determine the precise volume of the dosing solution to be administered.

    • Properly restrain the mouse to ensure its safety and the accuracy of the injection.[3][4]

  • Intraperitoneal Injection:

    • Disinfect the injection site on the lower right quadrant of the mouse's abdomen with 70% ethanol.[3][4]

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity, being careful to avoid puncturing internal organs.[4]

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ.[4]

    • Slowly inject the calculated volume of the this compound dosing solution.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions post-injection.

Dose Considerations:

  • Based on studies with the related compound KT109, a dose range of 0.1 to 40 mg/kg can be considered for initial dose-finding studies.[2]

  • The optimal dose of this compound will depend on the specific animal model and the endpoint being measured. A dose-response study is recommended to determine the most effective dose for your experiment.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by inhibiting DAGLβ, which in turn modulates a lipid signaling network involved in inflammatory responses.[2] DAGLβ catalyzes the hydrolysis of diacylglycerol to produce 2-AG.[5] 2-AG can then be further metabolized by cyclooxygenase-2 (COX-2) to produce pro-inflammatory prostaglandins.[6] By inhibiting DAGLβ, this compound reduces the levels of 2-AG and downstream inflammatory mediators like prostaglandins, leading to a decrease in the release of pro-inflammatory cytokines such as TNF-α.[2][7]

experimental_workflow cluster_admin Administration cluster_analysis Analysis Dosing Solution\nPreparation Dosing Solution Preparation Intraperitoneal\nInjection Intraperitoneal Injection Dosing Solution\nPreparation->Intraperitoneal\nInjection Animal\nPreparation Animal Preparation Animal\nPreparation->Intraperitoneal\nInjection Behavioral\nTesting Behavioral Testing Intraperitoneal\nInjection->Behavioral\nTesting Tissue\nCollection Tissue Collection Intraperitoneal\nInjection->Tissue\nCollection Biochemical\nAnalysis Biochemical Analysis Tissue\nCollection->Biochemical\nAnalysis

Experimental workflow for in vivo studies with this compound.

daglb_signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular DAG Diacylglycerol DAGLb DAGLβ DAG->DAGLb hydrolysis Two_AG 2-Arachidonoylglycerol (2-AG) DAGLb->Two_AG COX2 COX-2 Two_AG->COX2 metabolism PGs Prostaglandins COX2->PGs Inflammation Inflammatory Response (e.g., TNF-α release) PGs->Inflammation activation R_KT109 This compound R_KT109->DAGLb inhibition

Simplified signaling pathway of this compound action.

References

Application Notes and Protocols for Measuring DAGLβ Activity with (R)-KT109

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerol lipase beta (DAGLβ) is a key enzyme in the endocannabinoid signaling pathway, responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3][4] 2-AG is a critical lipid signaling molecule that modulates a variety of physiological processes, making DAGLβ an attractive therapeutic target for various diseases.[3][5] (R)-KT109 is a potent and selective inhibitor of DAGLβ, serving as an essential chemical tool to investigate the biological functions of this enzyme and to assess its potential as a drug target.[6] These application notes provide detailed protocols for utilizing this compound to measure and inhibit DAGLβ activity in various experimental settings.

This compound: A Selective DAGLβ Inhibitor

This compound is a 1,2,3-triazole urea-based irreversible serine hydrolase inhibitor.[1] It demonstrates high potency and selectivity for DAGLβ over its isoenzyme DAGLα and other serine hydrolases.[6][7]

Quantitative Data: Inhibitory Potency of KT109

The inhibitory activity of KT109 against DAGLβ has been characterized in multiple systems. The half-maximal inhibitory concentration (IC50) values are summarized below.

CompoundTargetAssay SystemIC50 ValueReference
KT109DAGLβin vitro (recombinant human)580 nM[1]
KT109DAGLβin vitro (mouse brain proteome)42 nM[6]
This compoundDAGLβin vitro0.79 nM
KT109DAGLβNeuro2A cells (in situ)14 nM[6][8]
KT109DAGLβPC3 cells (in situ)0.58 µM[6]
This compoundABHD6in vitro2.51 nM

Signaling Pathway

DAGL_pathway DAG Diacylglycerol (DAG) DAGL_beta DAGLβ DAG->DAGL_beta hydrolysis Two_AG 2-Arachidonoylglycerol (2-AG) DAGL_beta->Two_AG MAGL MAGL Two_AG->MAGL hydrolysis CB1_CB2 CB1/CB2 Receptors Two_AG->CB1_CB2 activates AA Arachidonic Acid (AA) MAGL->AA COX COX enzymes AA->COX metabolized by PGs Prostaglandins (e.g., PGE2) COX->PGs Inflammation Inflammatory Response PGs->Inflammation mediates CB1_CB2->Inflammation modulates KT109 This compound KT109->DAGL_beta inhibits

Caption: DAGLβ signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Several methods can be employed to measure DAGLβ activity using this compound as an inhibitor. These include Activity-Based Protein Profiling (ABPP), fluorescent substrate assays, and LC-MS-based lipidomics.

Activity-Based Protein Profiling (ABPP) for DAGLβ Engagement

ABPP is a powerful chemoproteomic technique to assess the engagement of an inhibitor with its target enzyme in a complex biological sample.

ABPP_workflow cluster_0 Sample Preparation cluster_1 Probe Labeling & Analysis cluster_2 Data Interpretation Cells Cells or Tissues Treatment Treat with this compound or Vehicle (DMSO) Cells->Treatment Lysis Cell Lysis & Proteome Isolation Treatment->Lysis Probe Incubate with DAGL-directed Activity-Based Probe (e.g., HT-01) Lysis->Probe SDS_PAGE SDS-PAGE Probe->SDS_PAGE LC_MS LC-MS/MS Analysis (ABPP-SILAC) Probe->LC_MS Gel_Imaging In-gel Fluorescence Scanning SDS_PAGE->Gel_Imaging Quantification Quantify Band Intensity or Peptide Abundance Gel_Imaging->Quantification LC_MS->Quantification Result Determine Target Engagement and IC50 Quantification->Result

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

This protocol describes the use of competitive ABPP to measure the in situ inhibition of DAGLβ by this compound in a cell line such as Neuro2A.

Materials:

  • Neuro2A cells

  • This compound

  • DMSO (vehicle)

  • DAGL-directed activity-based probe (e.g., HT-01)

  • Lysis buffer (e.g., 20 mM HEPES pH 7.2, 250 mM sucrose, 1 mM MgCl2)

  • SDS-PAGE reagents

  • Fluorescence gel scanner

Procedure:

  • Cell Culture and Treatment: Plate Neuro2A cells and grow to ~80-90% confluency. Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO for a specified time (e.g., 4 hours) in serum-free media.

  • Cell Lysis and Proteome Isolation: Harvest the cells and wash with PBS. Lyse the cells in cold lysis buffer. Separate the membrane fraction, where DAGLβ is located, by ultracentrifugation (e.g., 30,000 x g for 90-120 minutes at 4°C).[2][9]

  • Probe Labeling: Resuspend the membrane proteome in an appropriate buffer. Add the DAGL-directed activity-based probe (e.g., 1 µM HT-01) and incubate for a specified time (e.g., 30 minutes at room temperature).

  • SDS-PAGE and Imaging: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE. Visualize the labeled enzymes using an in-gel fluorescence scanner.

  • Data Analysis: Quantify the fluorescence intensity of the band corresponding to DAGLβ. The reduction in fluorescence in this compound-treated samples compared to the vehicle control indicates inhibition. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Fluorescent Substrate Assay for in vitro DAGLβ Activity

This assay measures the enzymatic activity of DAGLβ by monitoring the fluorescence generated from the cleavage of a lipase substrate.

Materials:

  • Isolated membrane fractions containing DAGLβ or purified DAGLβ

  • This compound

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.0025% Triton X-100)

  • Fluorescent lipase substrate (e.g., EnzChek™ Lipase Substrate)

  • 96-well black flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Inhibitor Pre-incubation: In a 96-well plate, add the membrane lysates containing DAGLβ. Add varying concentrations of this compound or DMSO vehicle. Pre-incubate for a specified time (e.g., 30 minutes at room temperature) to allow for inhibitor binding.

  • Enzymatic Reaction: Initiate the reaction by adding the fluorescent lipase substrate (e.g., 0.5 µM EnzChek™).

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 477/525 nm for EnzChek™).[2][9]

  • Data Analysis: Determine the rate of the enzymatic reaction from the linear phase of the fluorescence curve. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

LC-MS-Based Measurement of 2-AG Levels

This method directly measures the product of DAGLβ activity, 2-AG, and related lipids in cells or tissues. Inhibition of DAGLβ by this compound will lead to a reduction in 2-AG levels.

Materials:

  • Mouse peritoneal macrophages

  • This compound

  • Lipopolysaccharide (LPS) for cell stimulation (optional)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • Internal standards for LC-MS

  • LC-MS/MS system

Procedure:

  • Cell Treatment: Treat macrophages with this compound (e.g., 5 mg/kg body weight, i.p. for in vivo studies, or a suitable concentration in vitro for 4 hours).[1] Stimulation with an inflammatory agent like LPS can be performed to induce 2-AG production.

  • Lipid Extraction: Harvest the cells and perform a lipid extraction using a method such as the Bligh-Dyer extraction.

  • LC-MS/MS Analysis: Analyze the lipid extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Use an appropriate chromatography column and mobile phase gradient to separate 2-AG from other lipids.

  • Quantification: Quantify the amount of 2-AG by comparing its peak area to that of a known amount of an internal standard.

  • Data Analysis: Compare the levels of 2-AG in this compound-treated samples to vehicle-treated controls to determine the extent of DAGLβ inhibition. A significant decrease in 2-AG levels indicates effective inhibition of DAGLβ by this compound.[1]

Conclusion

This compound is a valuable pharmacological tool for studying the role of DAGLβ in health and disease. The protocols outlined above provide robust methods for measuring DAGLβ activity and its inhibition by this compound. The choice of assay will depend on the specific research question, available equipment, and the biological system being investigated. These methods will aid researchers in further elucidating the therapeutic potential of targeting DAGLβ.

References

Application Notes and Protocols: (R)-KT109 for Investigating Endocannabinoid Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-KT109 is a potent and selective inhibitor of diacylglycerol lipase beta (DAGLβ), a key enzyme in the endocannabinoid signaling pathway.[1] DAGLβ is responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG), a critical retrograde messenger that modulates neurotransmission and inflammatory processes.[2][3] By selectively inhibiting DAGLβ, this compound serves as a valuable chemical probe to elucidate the physiological and pathological roles of 2-AG signaling. These application notes provide detailed protocols for utilizing this compound to investigate its effects on endocannabinoid pathways and inflammatory responses.

Mechanism of Action

This compound is a 1,2,3-triazole urea-based inhibitor that demonstrates high potency and selectivity for DAGLβ over its isoenzyme, DAGLα, and other serine hydrolases.[2][3] Inhibition of DAGLβ by this compound leads to a reduction in the levels of 2-AG and its downstream metabolite, arachidonic acid (AA).[2][3][4] This, in turn, modulates the activity of cannabinoid receptors (CB1 and CB2) and reduces the production of pro-inflammatory eicosanoids.[2][5]

Quantitative Data

ParameterValueCell/SystemReference
IC50 for DAGLβ 42 nMRecombinant human DAGLβ[1]
~50-100 nMMouse brain proteome (competitive ABPP)[4]
Selectivity ~60-fold selectivity for DAGLβ over DAGLα[1]
Off-Targets ABHD6 (IC50 = 16 nM)Mouse brain proteome (competitive ABPP)[4]
PLA2G7 (IC50 = 1 µM)[1]
Effect on 2-AG Levels ~90% reductionNeuro2A and PC3 cells (50 nM and 100 nM, 4h)
Effect on Arachidonic Acid (AA) Levels Significant reductionNeuro2A cells (50 nM, 4h)[3][4]
In vivo Efficacy Reverses LPS-induced allodyniaC57BL/6J mice (1.6-40 mg/kg, i.p.)[1]
Reduces secreted TNF-α levelsLPS-stimulated mouse peritoneal macrophages (5 mg/kg, i.p., 4h)[1][4]

Signaling Pathways

The endocannabinoid system, primarily through the action of 2-AG, plays a crucial role in retrograde signaling at synapses and in modulating inflammatory responses.

endocannabinoid_signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron / Macrophage CB1R CB1 Receptor Ca_channel Ca2+ Channel Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Inhibits Release Neurotransmitter Release Vesicle->Release DAG Diacylglycerol (DAG) DAGL_beta DAGLβ DAG->DAGL_beta two_AG 2-Arachidonoylglycerol (2-AG) DAGL_beta->two_AG Synthesizes two_AG->CB1R Binds to & Activates MAGL MAGL two_AG->MAGL AA Arachidonic Acid (AA) Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) AA->Eicosanoids Metabolized by COX/LOX R_KT109 This compound R_KT109->DAGL_beta Inhibits MAGL->AA Hydrolyzes

Caption: Endocannabinoid signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: In Vitro DAGLβ Inhibition Assay (Competitive Activity-Based Protein Profiling - ABPP)

This protocol is adapted from competitive ABPP methods used to assess the potency and selectivity of serine hydrolase inhibitors.[3][4]

Objective: To determine the IC50 of this compound for DAGLβ in a complex proteome (e.g., mouse brain lysate).

Materials:

  • This compound

  • Mouse brain tissue

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • Broad-spectrum serine hydrolase activity-based probe (e.g., FP-rhodamine)

  • SDS-PAGE gels and reagents

  • Fluorescence gel scanner

Procedure:

  • Proteome Preparation: Homogenize mouse brain tissue in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant (proteome). Determine protein concentration using a standard assay (e.g., BCA).

  • Inhibitor Incubation: Aliquot the proteome into microcentrifuge tubes. Add varying concentrations of this compound (e.g., from 1 nM to 10 µM) or vehicle (DMSO) to the aliquots. Incubate for 30 minutes at 37°C to allow for inhibitor binding.

  • Probe Labeling: Add the activity-based probe (e.g., FP-rhodamine at a final concentration of 1 µM) to each tube. Incubate for another 30 minutes at room temperature. The probe will covalently label the active site of serine hydrolases that are not blocked by the inhibitor.

  • SDS-PAGE and Imaging: Quench the labeling reaction by adding 2x Laemmli sample buffer. Separate the proteins by SDS-PAGE.

  • Data Analysis: Visualize the labeled enzymes using a fluorescence gel scanner. The intensity of the fluorescent band corresponding to DAGLβ will decrease with increasing concentrations of this compound. Quantify the band intensities and plot the percentage of inhibition against the inhibitor concentration. Calculate the IC50 value by fitting the data to a dose-response curve.

abpp_workflow Proteome Brain Proteome Incubation1 Incubate (30 min, 37°C) Proteome->Incubation1 Inhibitor This compound (Varying Conc.) Inhibitor->Incubation1 Incubation2 Incubate (30 min, RT) Incubation1->Incubation2 Probe Activity-Based Probe (e.g., FP-rhodamine) Probe->Incubation2 SDS_PAGE SDS-PAGE Incubation2->SDS_PAGE Scan Fluorescence Scan SDS_PAGE->Scan Analysis Data Analysis (IC50 Calculation) Scan->Analysis in_vivo_workflow Mice C57BL/6J Mice Dosing Administer this compound or Vehicle (i.p.) Mice->Dosing Pretreatment Pre-treatment Period (e.g., 4 hours) Dosing->Pretreatment LPS LPS Injection (i.p.) Pretreatment->LPS Inflammation Inflammatory Response (e.g., 90 minutes) LPS->Inflammation Euthanasia Euthanasia and Peritoneal Lavage Inflammation->Euthanasia ELISA Cytokine Measurement (ELISA) Euthanasia->ELISA Analysis Data Analysis ELISA->Analysis

References

Application Notes and Protocols for (R)-KT109 in Primary Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-KT109 is a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ), an enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] DAGLβ plays a crucial role in lipid signaling networks, particularly in inflammatory responses within immune cells like macrophages.[1][2] Inhibition of DAGLβ by this compound leads to a reduction in the levels of 2-AG and its downstream metabolites, including arachidonic acid and prostaglandins.[1][2] This modulation of lipid mediators results in anti-inflammatory effects, such as the reduction of tumor necrosis factor-alpha (TNF-α) secretion from lipopolysaccharide (LPS)-stimulated macrophages.[1] These properties make this compound a valuable tool for studying the role of the endocannabinoid system in inflammation and a potential therapeutic agent for inflammatory diseases.

This document provides detailed protocols for the use of this compound in primary macrophage cell culture experiments, including cell isolation, treatment, and downstream analysis of inflammatory responses and lipid profiles.

Data Presentation

Table 1: Inhibitory Activity of this compound

TargetIC50Cell Type/SystemReference
Diacylglycerol Lipase-β (DAGLβ)42 nMRecombinant Enzyme[1]
DAGLβ (in situ)14 nMNeuro2A cells[3]
DAGLβ (in situ)0.58 µMPC3 cells[3]
Phospholipase A2 Group VII (PLA2G7)1 µMRecombinant Enzyme[1]

This compound demonstrates high selectivity for DAGLβ over DAGLα (~60-fold) and negligible activity against other serine hydrolases such as FAAH, MGLL, and ABHD11.[1]

Table 2: Effects of this compound on Lipid Mediators and Cytokine Release in Macrophages

TreatmentCell TypeMeasured ParameterResultReference
This compoundMouse Peritoneal Macrophages2-Arachidonoylglycerol (2-AG)Reduced[1]
This compoundMouse Peritoneal MacrophagesArachidonic Acid (AA)Reduced[1]
This compoundMouse Peritoneal MacrophagesEicosanoidsReduced[1]
This compound + LPSMouse Peritoneal MacrophagesSecreted TNF-αReduced[1]

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Mouse Peritoneal Macrophages

This protocol describes the elicitation and harvesting of macrophages from the peritoneal cavity of mice.

Materials:

  • Mice (e.g., C57BL/6)

  • 3% Thioglycollate medium, sterile

  • Sterile Phosphate-Buffered Saline (PBS)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (cRPMI)

  • 70% Ethanol

  • Syringes (10 mL) and needles (25G, 20G)

  • Sterile centrifuge tubes (15 mL and 50 mL)

  • Cell culture plates (6-well or 12-well)

  • Hemocytometer and Trypan Blue

Procedure:

  • Elicitation: Inject each mouse intraperitoneally with 1 mL of sterile 3% thioglycollate medium.

  • Incubation: House the mice for 3-4 days to allow for macrophage recruitment to the peritoneal cavity.

  • Harvest: Euthanize the mouse using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Disinfection: Place the mouse on its back and disinfect the abdomen with 70% ethanol.

  • Peritoneal Lavage: Make a small midline incision through the skin to expose the peritoneal wall. Carefully inject 5-10 mL of cold, sterile PBS into the peritoneal cavity using a 25G needle.

  • Cell Collection: Gently massage the abdomen for 30-60 seconds to dislodge the cells. Withdraw the peritoneal fluid using a 20G needle, avoiding puncture of the internal organs.[4]

  • Cell Pelleting: Transfer the collected fluid to a sterile 15 mL centrifuge tube and centrifuge at 300 x g for 5 minutes at 4°C.[5]

  • Cell Resuspension and Counting: Discard the supernatant and resuspend the cell pellet in 1-5 mL of cRPMI. Perform a cell count using a hemocytometer and Trypan Blue to determine cell viability.

  • Plating: Seed the cells in culture plates at a density of 1-2 x 10^6 cells/mL. For a 12-well plate, seed approximately 2 million cells per well in 1 mL of cRPMI.[4]

  • Adhesion: Incubate the plates at 37°C in a 5% CO2 incubator for 2-4 hours to allow macrophages to adhere.

  • Washing: After incubation, gently wash the wells twice with warm PBS or cRPMI to remove non-adherent cells.[4] The adherent cells are now ready for treatment.

Protocol 2: Treatment of Primary Macrophages with this compound and LPS Stimulation

This protocol details the treatment of cultured primary macrophages with this compound followed by stimulation with LPS to induce an inflammatory response.

Materials:

  • Primary macrophage cultures (from Protocol 1)

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)

  • cRPMI medium

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Preparation of this compound Working Solutions: Prepare serial dilutions of this compound from the stock solution in cRPMI to achieve final desired concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM). Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Pre-treatment with this compound: Remove the culture medium from the adherent macrophages and replace it with the prepared this compound working solutions or the vehicle control.

  • Incubation: Incubate the cells for 1-4 hours at 37°C in a 5% CO2 incubator. A 4-hour pre-incubation has been shown to be effective in cell lines.[3]

  • LPS Stimulation: Following the pre-incubation with this compound, add LPS directly to the culture medium to a final concentration of 10-100 ng/mL to induce TNF-α production.

  • Incubation Post-Stimulation: Incubate the plates for an additional 4-6 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, carefully collect the culture supernatants and transfer them to sterile microcentrifuge tubes. Centrifuge at 1,000 x g for 5 minutes to pellet any detached cells and debris.

  • Storage: Store the clarified supernatants at -80°C until analysis for TNF-α levels.

  • Cell Lysis (for Lipidomics): For lipid analysis, after removing the supernatant, wash the adherent cells twice with cold PBS. Then, proceed with cell lysis and lipid extraction protocols.[6][7]

Protocol 3: Measurement of TNF-α Release by ELISA

This protocol outlines the quantification of TNF-α in the collected culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Mouse TNF-α ELISA kit (commercially available)

  • Collected culture supernatants

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the mouse TNF-α ELISA kit.

  • Briefly, this will involve adding the collected supernatants and standards to a 96-well plate pre-coated with a capture antibody for mouse TNF-α.

  • After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., HRP) is added.

  • A substrate solution is then added, which will produce a colorimetric signal in proportion to the amount of TNF-α present.

  • The reaction is stopped, and the absorbance is measured using a microplate reader at the appropriate wavelength.

  • A standard curve is generated using the known concentrations of the TNF-α standards, and this is used to calculate the concentration of TNF-α in the experimental samples.

Protocol 4: Lipidomic Analysis of this compound Treated Macrophages

This protocol provides a general workflow for the analysis of changes in lipid profiles, specifically focusing on 2-AG and arachidonic acid, following this compound treatment.

Materials:

  • Primary macrophage cultures treated with this compound (from Protocol 2)

  • Cold PBS

  • Methanol

  • Internal standards for 2-AG and arachidonic acid

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Harvesting: After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.

  • Metabolite Extraction: Add a cold extraction solvent (e.g., methanol) to the cells. It is crucial to include appropriate internal standards for accurate quantification.

  • Scraping and Collection: Scrape the cells and transfer the cell lysate/solvent mixture to a microcentrifuge tube.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.

  • Sample Preparation for LC-MS: Transfer the supernatant containing the lipid extract to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol/water).

  • LC-MS Analysis: Analyze the samples using a suitable LC-MS method optimized for the separation and detection of 2-AG, arachidonic acid, and other relevant lipids.

  • Data Analysis: Process the raw data to identify and quantify the lipid species of interest. Compare the lipid levels between the different treatment groups (vehicle vs. This compound).

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DAG Diacylglycerol (DAG) DAGLb DAGLβ DAG->DAGLb GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC PLC->DAG Produces Two_AG 2-Arachidonoylglycerol (2-AG) DAGLb->Two_AG Synthesizes R_KT109 This compound R_KT109->DAGLb Inhibits MAGL MAGL / Other Hydrolases Two_AG->MAGL AA Arachidonic Acid (AA) MAGL->AA Produces COX COX Enzymes AA->COX Prostaglandins Prostaglandins COX->Prostaglandins Produces Inflammation Inflammation (e.g., TNF-α release) Prostaglandins->Inflammation

Caption: Signaling pathway of this compound action in macrophages.

G cluster_culture Primary Macrophage Culture cluster_treatment Experimental Treatment cluster_analysis Downstream Analysis Harvest Harvest Peritoneal Macrophages Culture Culture and Adherence Harvest->Culture Pretreat Pre-treat with this compound or Vehicle (1-4h) Culture->Pretreat Stimulate Stimulate with LPS (4-6h) Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect Lyse Lyse Cells Stimulate->Lyse ELISA TNF-α ELISA Collect->ELISA Lipidomics Lipidomics (LC-MS) Lyse->Lipidomics

Caption: Experimental workflow for this compound in primary macrophages.

References

Application Note: Unveiling Lipidomic Perturbations Following (R)-KT109 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-KT109 is a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ), an enzyme crucial for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] DAGLβ hydrolyzes diacylglycerol (DAG) to produce 2-AG, a key endogenous ligand for cannabinoid receptors, and arachidonic acid (AA), a precursor for various pro-inflammatory eicosanoids.[1] By inhibiting DAGLβ, this compound presents a promising therapeutic strategy for targeting pathways involved in inflammation and neurotransmission. This application note provides a comprehensive overview of the lipidomic changes induced by this compound treatment and offers detailed protocols for conducting such analyses.

Principle of Action

This compound selectively inhibits the β isoform of diacylglycerol lipase (DAGLβ) with high potency, exhibiting an IC50 of 42 nM.[1] This selectivity is approximately 60-fold higher than for its α isoform (DAGLα).[1] The inhibition of DAGLβ by this compound leads to a significant reduction in the levels of its primary products, 2-AG and arachidonic acid, thereby modulating the endocannabinoid system and inflammatory responses.[1]

Expected Lipidomic Alterations

Treatment with this compound is expected to induce significant and specific changes in the cellular lipidome. The primary and most direct consequence is the reduction of 2-AG and its downstream metabolites. A summary of the anticipated quantitative changes in various lipid classes is presented below.

Table 1: Expected Quantitative Changes in Lipid Species After this compound Treatment
Lipid ClassSub-class / SpeciesExpected ChangeRationale
Endocannabinoids 2-Arachidonoylglycerol (2-AG)↓↓↓Direct inhibition of 2-AG synthesis by blocking DAGLβ.[1]
N-arachidonoylethanolamine (Anandamide)↔ / ↑Potential compensatory mechanism, though not a direct effect.
Fatty Acyls Arachidonic acid (AA)↓↓Decreased release from diacylglycerol due to DAGLβ inhibition.[1]
Eicosanoids (Prostaglandins, Leukotrienes)↓↓Reduced availability of the precursor, arachidonic acid.[1]
Glycerolipids Diacylglycerols (DAG)Accumulation of the substrate of DAGLβ.
Triacylglycerols (TAG)↔ / ↑Potential redirection of DAG into TAG synthesis.
Glycerophospholipids Phosphatidylinositols (PI)Precursors to DAG, may show complex changes.
Phosphatidylcholines (PC)Generally stable, but specific species may be altered.
Sphingolipids Ceramides (Cer)Not directly targeted, but downstream effects are possible.

Arrow notation: ↓↓↓ (Strongly Decreased), ↓↓ (Moderately Decreased), ↑ (Increased), ↔ (No significant change expected)

Experimental Protocols

A robust lipidomics workflow is essential to accurately quantify the changes induced by this compound. The following protocols provide a detailed methodology for sample preparation, lipid extraction, and analysis.

I. Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells (e.g., macrophages, neuronal cells) in appropriate culture dishes at a density that allows for logarithmic growth during the treatment period.

  • Treatment: Once cells reach the desired confluency (typically 70-80%), replace the culture medium with fresh medium containing either this compound at the desired concentration (e.g., 100 nM) or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a predetermined period (e.g., 4, 12, or 24 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Cell Harvesting: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Scrape the cells in a minimal volume of PBS and transfer to a microcentrifuge tube.

  • Sample Storage: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until lipid extraction.

II. Lipid Extraction (Bligh & Dyer Method)
  • Reagent Preparation:

    • Chloroform:Methanol (1:2, v/v)

    • Chloroform

    • 0.9% NaCl solution

  • Extraction Procedure:

    • Resuspend the cell pellet in 100 µL of water.

    • Add 375 µL of the chloroform:methanol (1:2) mixture. Vortex vigorously for 1 minute.

    • Add 125 µL of chloroform. Vortex for 1 minute.

    • Add 125 µL of 0.9% NaCl solution. Vortex for 1 minute.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase containing the lipids using a glass syringe.

    • Dry the extracted lipids under a gentle stream of nitrogen.

    • Store the dried lipid extract at -80°C until analysis.

III. LC-MS/MS-based Lipidomics Analysis
  • Sample Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable solvent, such as isopropanol:acetonitrile:water (2:1:1, v/v/v).

  • Chromatographic Separation:

    • Column: Use a reverse-phase C18 column suitable for lipid analysis (e.g., 1.7 µm particle size, 2.1 x 100 mm).

    • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A linear gradient from 40% to 100% B over 20 minutes, followed by a 5-minute hold at 100% B, and a 5-minute re-equilibration at 40% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 55°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

    • Data Acquisition: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

    • MS1 Scan Range: m/z 100-1500.

    • MS/MS Scans: Acquire fragmentation spectra for the top N most intense ions from each MS1 scan.

IV. Data Analysis
  • Peak Picking and Alignment: Process the raw LC-MS data using software such as XCMS, MS-DIAL, or LipidSearch to detect, align, and quantify lipid features.

  • Lipid Identification: Identify lipids by matching the accurate mass, retention time, and fragmentation patterns against lipid databases (e.g., LIPID MAPS, HMDB).

  • Statistical Analysis: Perform statistical analysis (e.g., t-test, ANOVA) to identify lipids that are significantly altered between the this compound treated and control groups. Utilize multivariate analysis techniques such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) to visualize the overall lipidomic changes.

Visualizations

Signaling Pathway Affected by this compound

G DAG Diacylglycerol (DAG) DAGL_beta DAGLβ DAG->DAGL_beta Substrate Two_AG 2-Arachidonoylglycerol (2-AG) DAGL_beta->Two_AG AA Arachidonic Acid (AA) DAGL_beta->AA R_KT109 This compound R_KT109->DAGL_beta Inhibits Endocannabinoid_Signaling Endocannabinoid Signaling Two_AG->Endocannabinoid_Signaling Eicosanoids Eicosanoids AA->Eicosanoids Inflammatory_Pathways Inflammatory Pathways Eicosanoids->Inflammatory_Pathways

Caption: this compound inhibits DAGLβ, blocking the production of 2-AG and AA.

Experimental Workflow for Lipidomics Analysis

G start Cell Culture & This compound Treatment harvest Cell Harvesting & Washing start->harvest extraction Lipid Extraction (Bligh & Dyer) harvest->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing (Peak Picking, Alignment) analysis->data_processing identification Lipid Identification data_processing->identification stats Statistical Analysis identification->stats interpretation Biological Interpretation stats->interpretation

Caption: Workflow for lipidomics analysis after this compound treatment.

References

Troubleshooting & Optimization

Technical Support Center: (R)-KT109 in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific solubility and stability data for (R)-KT109 in DMSO are not publicly available. The following information is based on general chemical principles, data from the structurally analogous compound Crizotinib, and best practices for handling compounds in DMSO. Crizotinib shares key structural motifs with this compound, including a substituted pyridine core, a piperidine moiety, and a dichlorofluorophenyl group, making it a relevant, albeit predictive, model.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

A1: While direct data for this compound is unavailable, the analogous compound, Crizotinib, is reported to have a solubility of approximately 4.5-5 mg/mL in DMSO, which is equivalent to about 10 mM.[1] It is reasonable to expect this compound to have a similar solubility profile. We recommend starting with a small-scale solubility test to determine the optimal concentration for your experiments.

Q2: How should I prepare a stock solution of this compound in DMSO?

A2: To prepare a stock solution, we recommend the following procedure:

  • Weigh the desired amount of this compound in a clean, dry vial.

  • Add the calculated volume of anhydrous, high-purity DMSO to achieve the target concentration.

  • Vortex or sonicate the solution at room temperature until the compound is completely dissolved. Gentle warming (e.g., to 37°C) can be used to aid dissolution, but avoid excessive heat.

Q3: What are the recommended storage conditions for this compound in DMSO?

A3: For optimal stability, stock solutions of this compound in DMSO should be stored at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air. For short-term storage (a few days), refrigeration at 4°C is acceptable. Studies on general compound libraries in DMSO show that 85% of compounds are stable for up to 2 years at 4°C in a DMSO/water (90/10) mixture.[2]

Q4: Is this compound stable in DMSO?

A4: Based on forced degradation studies of the analogous compound Crizotinib, this compound is expected to be relatively stable in DMSO under normal storage conditions. Crizotinib showed significant degradation only under oxidative stress, while it was found to be stable under acidic, alkaline, photolytic, and thermal stress conditions.[3][4][5][6] To minimize the risk of degradation, it is crucial to use high-purity, anhydrous DMSO and to protect the solution from light and excessive heat.

Q5: How many freeze-thaw cycles can a solution of this compound in DMSO tolerate?

A5: General studies on a diverse set of compounds in DMSO indicate no significant loss of compound after 11 freeze-thaw cycles when handled properly.[7][8] To prolong the life of your stock solution, we recommend aliquoting it into smaller, single-use vials to minimize the number of freeze-thaw cycles.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon storage The solution may be supersaturated, or the storage temperature is too low, causing the compound to crystallize.Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound. If precipitation persists, consider preparing a fresh, less concentrated stock solution.
Inconsistent experimental results This could be due to compound degradation, inaccurate concentration, or the presence of water in the DMSO.Prepare a fresh stock solution from solid material. Use anhydrous DMSO and store it properly to prevent water absorption. Verify the concentration of your stock solution using a suitable analytical method like HPLC-UV.
Color change of the solution This may indicate compound degradation or a reaction with impurities in the DMSO.Discard the solution and prepare a new one using fresh, high-purity DMSO. Ensure that the storage container is clean and inert.

Data Presentation

Table 1: Solubility of Crizotinib (Analog to this compound) in Various Solvents

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO4.510
Ethanol~0.5[1]~1.1
Dimethyl Formamide (DMF)~5[1]~11.1
2eq.HCl45.03100

Table 2: Stability of Crizotinib (Analog to this compound) under Forced Degradation

Stress ConditionObservation
Acidic Hydrolysis (0.5 M HCl)Stable[4][6]
Alkaline Hydrolysis (0.5 M NaOH)Stable[4][6]
Oxidative (10% H₂O₂)Significant Degradation[3][4][5]
Thermal (Liquid, 80°C)Stable[4][6]
Thermal (Solid, 100°C)Stable[4]
PhotolyticStable[4][6]

Experimental Protocols

Protocol 1: Determination of this compound Solubility in DMSO

Objective: To determine the maximum solubility of this compound in DMSO at room temperature.

Materials:

  • This compound powder

  • Anhydrous DMSO (≥99.9%)

  • Vortex mixer

  • Sonicator

  • Analytical balance

  • Microcentrifuge

  • HPLC-UV system

Methodology:

  • Prepare a series of vials with a known, excess amount of this compound powder.

  • Add increasing volumes of DMSO to each vial to create a range of concentrations (e.g., 1, 5, 10, 20, 50 mg/mL).

  • Vortex each vial vigorously for 2 minutes, followed by sonication for 10 minutes at room temperature.

  • Allow the solutions to equilibrate at room temperature for at least 24 hours, protected from light.

  • After equilibration, visually inspect the vials for any undissolved solid.

  • For vials containing undissolved material, centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the excess solid.

  • Carefully collect a known volume of the supernatant and dilute it with an appropriate solvent for HPLC analysis.

  • Quantify the concentration of this compound in the supernatant using a pre-validated HPLC-UV method with a calibration curve.

  • The highest concentration at which no solid is visible and the concentration determined from the supernatant of the saturated solution is the solubility limit.

Protocol 2: Assessment of this compound Stability in DMSO

Objective: To evaluate the stability of this compound in a DMSO stock solution over time under different storage conditions.

Materials:

  • A freshly prepared stock solution of this compound in DMSO (e.g., 10 mM)

  • HPLC-UV system with a suitable column and mobile phase

  • Incubators/refrigerators/freezers set to desired temperatures (e.g., 4°C, -20°C, -80°C)

Methodology:

  • Prepare a bulk stock solution of this compound in anhydrous DMSO.

  • Immediately after preparation (T=0), take an aliquot for HPLC analysis to determine the initial concentration and purity.

  • Aliquot the remaining stock solution into multiple small vials for each storage condition to be tested.

  • Store the aliquots at the different temperatures.

  • At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.

  • Allow the frozen samples to thaw completely at room temperature.

  • Analyze the samples by HPLC-UV to determine the concentration and purity of this compound.

  • Compare the results to the T=0 data to assess the percentage of degradation over time.

Visualizations

experimental_workflow_solubility start Start: Prepare Vials with Excess this compound add_dmso Add Increasing Volumes of DMSO start->add_dmso mix Vortex and Sonicate add_dmso->mix equilibrate Equilibrate for 24h mix->equilibrate observe Visual Inspection for Undissolved Solid equilibrate->observe centrifuge Centrifuge Saturated Solutions observe->centrifuge If solid is present analyze Analyze Supernatant by HPLC-UV centrifuge->analyze end End: Determine Solubility Limit analyze->end

Workflow for Solubility Determination.

experimental_workflow_stability start Start: Prepare Bulk Stock Solution in DMSO t0_analysis T=0 Analysis by HPLC-UV start->t0_analysis aliquot Aliquot into Vials start->aliquot store Store at Different Temperatures (4°C, -20°C, -80°C) aliquot->store time_points Retrieve Aliquots at Time Points store->time_points thaw Thaw Frozen Samples time_points->thaw analysis Analyze by HPLC-UV thaw->analysis compare Compare to T=0 Data analysis->compare end End: Assess Degradation compare->end

References

Technical Support Center: Optimizing (R)-KT109 Concentration for Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of (R)-KT109 in cell-based assays.

Troubleshooting Guides

High Variability in Experimental Results

Issue: Significant variability in assay results between replicate wells or experiments.

Possible Causes & Solutions:

  • Inconsistent Cell Seeding: Uneven cell distribution can lead to variability. Ensure a homogeneous cell suspension before and during plating. Gently swirl the cell suspension between seeding sets of wells.

  • Edge Effects: Wells on the perimeter of a multi-well plate are prone to evaporation, which can concentrate media components and affect cell growth and drug response. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile phosphate-buffered saline (PBS) or culture medium.

  • This compound Preparation and Storage: Improper storage or handling can lead to degradation of the compound. Store this compound as recommended by the manufacturer, typically at -20°C or -80°C. Prepare fresh dilutions from a concentrated stock solution for each experiment and avoid repeated freeze-thaw cycles by aliquoting the stock solution.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or this compound can introduce significant errors. Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accuracy and consistency.

Unexpected or No Cellular Effect

Issue: this compound does not produce the expected inhibitory effect on the target cells.

Possible Causes & Solutions:

  • Suboptimal Concentration: The concentration of this compound may be too low to elicit a response in the specific cell line being used. Perform a dose-response experiment with a wide range of concentrations to determine the optimal effective concentration.

  • Poor Cell Permeability: The compound may not be effectively crossing the cell membrane. While this compound is generally cell-permeable, this can vary between cell types. If poor permeability is suspected, consider using a different delivery method or a more sensitive assay.

  • Compound Instability in Culture Media: this compound may be unstable in the specific cell culture medium used. Test the stability of the compound in your media over the course of the experiment.

  • Low Target Expression: The target enzyme, diacylglycerol lipase-β (DAGLβ), may be expressed at very low levels in the chosen cell line. Verify the expression of DAGLβ using techniques such as qPCR or Western blotting.

Observed Cytotoxicity at High Concentrations

Issue: Significant cell death is observed at higher concentrations of this compound, potentially masking the specific inhibitory effects.

Possible Causes & Solutions:

  • Off-Target Effects: At higher concentrations, this compound may inhibit other enzymes, such as Phospholipase A2 Group VII (PLA2G7) and Monoglyceride Lipase (MAGL), which can lead to cytotoxicity.[1][2] It is crucial to use the lowest effective concentration that specifically inhibits DAGLβ.

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final concentration of the solvent in the culture medium is consistent across all wells and is below the toxic threshold for your cell line (generally <0.5%).

Data Presentation: this compound Concentration and Effects

The following table summarizes reported concentrations of this compound and their observed effects in various experimental setups. This data can serve as a starting point for designing your experiments.

Cell Line/SystemConcentrationIncubation TimeObserved EffectReference
Neuro-2A (mouse neuroblastoma)50 nM4 hoursMarked reduction (~90%) in cellular 2-arachidonoylglycerol (2-AG) and arachidonic acid (AA) levels.[2][3]
PC3 (human prostate cancer)100 nM4 hoursMarked reduction in cellular 2-AG and AA levels.[2][3]
Mouse Peritoneal Macrophages5 mg/kg (in vivo)4 hoursLowered 2-AG, arachidonic acid, and eicosanoid levels. Reduced secreted TNF-α levels.[2]
Human Prostate Cancer Line PC3100 nM4 hoursBlocked DAGLβ activity in situ with high selectivity.[3]
Neuro-2A Cells14 nM (IC50)4 hoursInactivated DAGLβ in situ.[3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the enzyme diacylglycerol lipase-β (DAGLβ).[2] DAGLβ is responsible for the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG) from diacylglycerol (DAG). By inhibiting DAGLβ, this compound reduces the cellular levels of 2-AG and its downstream metabolites, including arachidonic acid and prostaglandins, which are involved in inflammatory responses.[3][4]

Q2: How do I determine the optimal concentration of this compound for my specific cell line?

A2: The optimal concentration of this compound can vary significantly between cell lines. It is essential to perform a dose-response experiment to determine the ideal concentration for your specific application. A general workflow for this is outlined below.

Q3: What are the known off-target effects of this compound?

A3: While this compound is highly selective for DAGLβ, it has been shown to exhibit inhibitory activity against other enzymes at higher concentrations. These include Phospholipase A2 Group VII (PLA2G7) and Monoglyceride Lipase (MAGL).[1][2] It is therefore recommended to use the lowest effective concentration to minimize potential off-target effects.

Experimental Protocols

Protocol: Determining Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)

This protocol provides a general framework for determining the cytotoxic effects of this compound on a new cell line.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Culture cells to 70-80% confluency.

    • Harvest and count the cells.

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well in 100 µL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is from 1 nM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Subtract the average absorbance of the no-cell control from all other wells.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the normalized viability against the logarithm of the this compound concentration and fit a non-linear regression curve to determine the IC50 value (the concentration that inhibits cell viability by 50%).

Protocol: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • Target cell line treated with this compound at various concentrations

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed and treat cells with the desired concentrations of this compound for the appropriate duration as determined from preliminary experiments. Include untreated and vehicle controls.

  • Cell Harvesting and Staining:

    • Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible.

    • Viable cells will be negative for both Annexin V-FITC and PI.

    • Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.

    • Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_downstream Downstream Effects DAG Diacylglycerol (DAG) DAGLb DAGLβ DAG->DAGLb TwoAG 2-Arachidonoylglycerol (2-AG) DAGLb->TwoAG Hydrolysis AA Arachidonic Acid TwoAG->AA Metabolism LKB1_AMPK LKB1-AMPK Pathway (Crosstalk) TwoAG->LKB1_AMPK PGs Prostaglandins AA->PGs COX Enzymes Inflammation Inflammation PGs->Inflammation RKT109 This compound RKT109->DAGLb Inhibition

Caption: this compound Signaling Pathway.

G start Start: Select Cell Line and Assay Endpoint dose_response Perform Broad-Range Dose-Response Assay (e.g., 1 nM - 100 µM) start->dose_response determine_ic50 Determine Initial IC50 (for viability/cytotoxicity) dose_response->determine_ic50 narrow_range Perform Narrow-Range Dose-Response Assay (around IC50) determine_ic50->narrow_range select_concentrations Select Non-Toxic Concentrations for Functional Assays narrow_range->select_concentrations functional_assay Perform Functional Assays (e.g., 2-AG measurement, Apoptosis) select_concentrations->functional_assay analyze_data Analyze Data and Determine Optimal Concentration functional_assay->analyze_data end End: Optimized this compound Concentration analyze_data->end

Caption: Experimental Workflow for Optimization.

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: (R)-KT109 and ABHD6 Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the off-target effects of (R)-KT109 on α/β-hydrolase domain-containing 6 (ABHD6).

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what is its known off-target?

A1: this compound is a potent inhibitor of Diacylglycerol Lipase β (DAGLβ), with an IC50 value of 0.79 nM.[1] However, it exhibits significant off-target activity against ABHD6, with a comparable IC50 value of 2.51 nM.[1] This makes it crucial to consider the compound's effects on both enzymes during experimental design and data interpretation.

Q2: What is the function of ABHD6?

A2: ABHD6 is a serine hydrolase that plays a key role in the endocannabinoid system by hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG).[2][3] By degrading 2-AG, ABHD6 helps regulate the activation of cannabinoid receptors CB1 and CB2.[2][4] It is responsible for approximately 4% of 2-AG hydrolysis in the brain.[3][5] Beyond the endocannabinoid system, ABHD6 is also involved in lipid metabolism and has been implicated in trafficking of AMPA receptors and allosteric modulation of GABA receptor signaling.[4]

Q3: Why is it important to consider the off-target effects of this compound on ABHD6?

Q4: Are there any control compounds that can help dissect the effects of DAGLβ and ABHD6 inhibition?

A4: Yes, a structurally related compound, KT195, has been developed as a potent and selective inhibitor of ABHD6 (IC50 = 10 nM) with negligible activity against DAGLβ.[6] Using KT195 in parallel with this compound can help differentiate the pharmacological effects of inhibiting each target.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound due to its off-target effects on ABHD6.

Problem Possible Cause Recommended Solution
Unexpected or ambiguous phenotype observed with this compound treatment. The observed effect may be due to the inhibition of ABHD6, either alone or in combination with DAGLβ inhibition.1. Perform a dose-response analysis: Compare the potency of this compound for the observed phenotype with its IC50 values for DAGLβ and ABHD6.2. Use a control compound: Employ a selective ABHD6 inhibitor like KT195 to see if it recapitulates the phenotype.[6]3. Target validation: Use genetic approaches (e.g., siRNA or CRISPR/Cas9) to knock down ABHD6 and observe if this phenocopies the effect of this compound.
Difficulty in attributing the mechanism of action solely to DAGLβ inhibition. The signaling pathways of DAGLβ and ABHD6 may converge or have overlapping downstream effects.1. Analyze downstream signaling: Measure the levels of 2-AG and its metabolite, arachidonic acid, to assess the relative contribution of DAGLβ and ABHD6 inhibition.2. Consult literature: Review signaling pathways associated with both DAGLβ and ABHD6 to identify unique and shared downstream effectors.
Inconsistent results across different cell types or tissues. The relative expression levels of DAGLβ and ABHD6 can vary significantly between different biological systems.1. Profile target expression: Quantify the protein or mRNA levels of both DAGLβ and ABHD6 in your experimental model.2. Activity-based protein profiling (ABPP): This technique can be used to assess the engagement of this compound with both DAGLβ and ABHD6 in your specific system.

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound and the control compound KT195 against their respective targets.

CompoundPrimary TargetIC50 (nM)Off-TargetOff-Target IC50 (nM)
This compound DAGLβ0.79[1]ABHD62.51[1]
KT195 ABHD610[6]DAGLβNegligible Activity[6]

Experimental Protocols

A detailed methodology for an in situ competitive activity-based protein profiling (ABPP) assay to assess target engagement is provided below. This method can be adapted to confirm the inhibition of DAGLβ and ABHD6 by this compound in a cellular context.

Protocol: In Situ Competitive ABPP for DAGLβ and ABHD6 Inhibition

  • Cell Culture and Treatment:

    • Culture cells of interest (e.g., Neuro2A cells) to ~80-90% confluency.

    • Treat cells with varying concentrations of this compound, KT195 (as a control), or vehicle (e.g., DMSO) for a specified duration (e.g., 4 hours).

  • Cell Lysis:

    • After incubation, wash the cells with cold PBS.

    • Lyse the cells in an appropriate lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Collect the lysate and determine the protein concentration using a standard method (e.g., BCA assay).

  • Activity-Based Probe Labeling:

    • Incubate a standardized amount of protein lysate with a broad-spectrum serine hydrolase activity-based probe (e.g., FP-Rh) for a specified time at room temperature.

  • SDS-PAGE and Gel Imaging:

    • Quench the labeling reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Visualize the labeled enzymes using an appropriate in-gel fluorescence scanner. The intensity of the fluorescent band corresponding to the molecular weight of DAGLβ or ABHD6 will be inversely proportional to the inhibitory activity of the compound.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the percentage of inhibition at each compound concentration relative to the vehicle control.

    • Determine the in situ IC50 values by fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the relevant signaling pathway and a logical workflow for troubleshooting off-target effects.

cluster_0 Cell Membrane cluster_1 Postsynaptic Neuron cluster_2 Intracellular Space PIP2 PIP2 DAG DAG PIP2->DAG Two_AG 2-AG DAG->Two_AG CB1_R CB1/CB2 Receptors Two_AG->CB1_R Activates ABHD6 ABHD6 Two_AG->ABHD6 Hydrolyzed by PLC PLC PLC->PIP2 Hydrolyzes DAGL DAGLβ DAGL->DAG Hydrolyzes AA_Glycerol Arachidonic Acid + Glycerol ABHD6->AA_Glycerol Produces

Caption: Simplified signaling pathway of 2-AG metabolism involving DAGLβ and ABHD6.

start Unexpected Phenotype with this compound dose_response Perform Dose-Response Analysis start->dose_response control_compound Use Selective ABHD6 Inhibitor (e.g., KT195) dose_response->control_compound phenocopies Does it Phenocopy? control_compound->phenocopies target_knockdown Genetic Knockdown of ABHD6 (siRNA/CRISPR) target_knockdown->phenocopies off_target_implicated Off-Target Effect (ABHD6) Implicated phenocopies->off_target_implicated Yes on_target_likely On-Target Effect (DAGLβ) More Likely phenocopies->on_target_likely No

References

Technical Support Center: (R)-KT109 In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (R)-KT109 in in vivo experiments. The information is intended for scientists and drug development professionals to anticipate and address potential challenges related to toxicity and side effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ), a key enzyme in the endocannabinoid signaling pathway responsible for the biosynthesis of 2-arachidonoylglycerol (2-AG). It also exhibits inhibitory activity against α/β-hydrolase domain-containing 6 (ABHD6), another serine hydrolase involved in 2-AG metabolism.[1][2]

Q2: What is the expected pharmacological effect of inhibiting DAGLβ with this compound?

By inhibiting DAGLβ, this compound reduces the production of 2-AG.[1] 2-AG is an endogenous ligand for cannabinoid receptors (CB1 and CB2) and a precursor for arachidonic acid and subsequent pro-inflammatory eicosanoids like prostaglandins.[1][3] Therefore, inhibition of DAGLβ is expected to modulate endocannabinoid signaling and reduce inflammation.[1][2]

Q3: Have any side effects been reported for KT109 in preclinical in vivo studies?

In published preclinical studies using mouse models of inflammatory and neuropathic pain, KT109 was reported to lack discernible side effects.[4] Specifically, at effective doses, it did not induce gastric hemorrhages, a common side effect of non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, it did not appear to cause anxiety-like behaviors or alterations in locomotion.

Q4: What are the potential on-target and off-target toxicities of this compound?

  • On-target (DAGLβ inhibition): While therapeutic in inflammatory conditions, sustained disruption of the endocannabinoid system could have unforeseen consequences. DAGLβ knockout mice have been shown to have altered lipid metabolism.[1]

  • Off-target (ABHD6 inhibition): ABHD6 is also involved in 2-AG metabolism, and its inhibition can lead to an accumulation of 2-AG in specific cellular compartments.[5][6] While ABHD6 inhibition has been explored for therapeutic purposes, its long-term consequences are still under investigation. Chronic inhibition of other enzymes in the endocannabinoid system, like MAGL, has been associated with CB1 receptor desensitization.[5]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected Sedation or Hypoactivity High dose of this compound leading to excessive modulation of the endocannabinoid system.1. Perform a dose-response study to identify the minimum effective dose. 2. Carefully observe animals for the onset and duration of sedative effects. 3. Consider a different dosing schedule (e.g., lower frequency).
Gastrointestinal Issues (e.g., diarrhea, weight loss) Although not reported for KT109, alteration of lipid metabolism could potentially affect GI function.1. Monitor animal weight and food/water intake daily. 2. Perform gross necropsy and histopathology of the GI tract at the end of the study. 3. Consider co-administration with a supportive agent if the effect is mild and the study goals are not compromised.
Inflammation at Injection Site (for parenteral administration) Vehicle-related irritation or inflammatory response to the compound.1. Ensure the vehicle is well-tolerated and sterile. Common vehicles include saline with a low percentage of DMSO and a surfactant like Tween 80. 2. Vary the injection site. 3. Include a vehicle-only control group to differentiate vehicle effects from compound effects.
Lack of Efficacy Suboptimal dosing, formulation, or administration route.1. Confirm the potency and stability of your this compound stock. 2. Optimize the formulation to improve solubility and bioavailability. 3. Consider alternative routes of administration (e.g., oral gavage vs. intraperitoneal injection) based on the compound's properties. 4. Measure downstream biomarkers (e.g., 2-AG levels in relevant tissues) to confirm target engagement.

Quantitative Toxicity Data

Publicly available, definitive quantitative toxicity data such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level) for this compound are limited as it is a research compound. The following table provides an illustrative example of such data for a hypothetical small molecule inhibitor with a similar profile, based on typical values for preclinical drug candidates.

Parameter Value Species Route of Administration
LD50 (Acute) > 2000 mg/kgMouseOral
NOAEL (28-day repeated dose) 50 mg/kg/dayRatOral
Target Organs for Toxicity (at high doses) Liver, SpleenRatOral

Note: This data is for illustrative purposes only and should not be considered as actual data for this compound. Researchers must determine the toxicity profile of this compound through their own well-controlled studies.

Experimental Protocols

Key Experiment 1: Acute Oral Toxicity Study (Up-and-Down Procedure)

Objective: To determine the acute oral toxicity (and estimate the LD50) of this compound in rodents.

Methodology:

  • Animal Model: Use a single sex (typically female, as they can be more sensitive) of young adult rats (8-12 weeks old).

  • Housing: House animals individually with free access to food and water, except for an overnight fast before dosing.

  • Dosing:

    • Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).

    • Administer a single oral dose by gavage.

    • The starting dose is typically chosen based on in vitro cytotoxicity data or structure-activity relationships. A common starting dose for compounds with unknown toxicity is 2000 mg/kg.

    • The "up-and-down" method involves dosing one animal at a time. If the animal survives, the next animal is given a higher dose. If the animal dies, the next is given a lower dose. The dose progression factor is typically 3.2.

  • Observations:

    • Observe animals continuously for the first 4 hours after dosing, and then daily for 14 days.

    • Record clinical signs of toxicity, including changes in behavior, appearance, and physiological functions.

    • Record body weight before dosing and at days 7 and 14.

  • Endpoint:

    • The primary endpoint is mortality within the 14-day observation period.

    • At the end of the study, perform a gross necropsy on all animals.

  • Data Analysis: The LD50 is calculated using specialized software based on the outcomes of the sequential dosing.

Key Experiment 2: 28-Day Repeated Dose Oral Toxicity Study

Objective: To determine the potential toxicity of this compound after repeated oral administration for 28 days and to establish a NOAEL.

Methodology:

  • Animal Model: Use both male and female rats.

  • Groups:

    • Group 1: Vehicle control

    • Group 2: Low dose

    • Group 3: Mid dose

    • Group 4: High dose

    • Each group should contain a sufficient number of animals (e.g., 10 per sex) to allow for statistical analysis.

  • Dosing: Administer this compound or vehicle daily by oral gavage for 28 consecutive days.

  • In-life Observations:

    • Monitor clinical signs daily.

    • Measure body weight and food consumption weekly.

    • Perform detailed clinical examinations (e.g., functional observational battery) at baseline and towards the end of the study.

    • Conduct ophthalmological examinations.

  • Clinical Pathology: Collect blood and urine samples at the end of the treatment period for hematology, clinical chemistry, and urinalysis.

  • Terminal Procedures:

    • At the end of the 28-day period, euthanize the animals.

    • Perform a full gross necropsy.

    • Weigh key organs (e.g., liver, kidneys, spleen, brain).

    • Collect a comprehensive set of tissues for histopathological examination.

  • Data Analysis:

    • Analyze all data for dose-related changes compared to the control group.

    • The NOAEL is the highest dose at which no adverse treatment-related effects are observed.[7][8]

Visualizations

Signaling Pathways

DAGL_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG DAGLbeta DAGLβ DAG->DAGLbeta Substrate Two_AG 2-Arachidonoylglycerol (2-AG) DAGLbeta->Two_AG Produces R_KT109 This compound R_KT109->DAGLbeta Inhibits AA Arachidonic Acid Two_AG->AA Metabolized to CB1_CB2 CB1/CB2 Receptors Two_AG->CB1_CB2 Activates PGs Prostaglandins AA->PGs Converted to Inflammation Inflammation PGs->Inflammation Promotes

Caption: Simplified DAGLβ signaling pathway and the inhibitory action of this compound.

ABHD6_signaling cluster_postsynaptic Postsynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_presynaptic Presynaptic Neuron Two_AG_pool 2-AG Pool ABHD6 ABHD6 Two_AG_pool->ABHD6 Substrate Two_AG_signal 2-AG Signaling Two_AG_pool->Two_AG_signal Retrograde Messenger AA_Glycerol Arachidonic Acid + Glycerol ABHD6->AA_Glycerol Hydrolyzes to R_KT109 This compound R_KT109->ABHD6 Inhibits CB1R CB1 Receptor Two_AG_signal->CB1R Activates Neurotransmitter_release Neurotransmitter Release CB1R->Neurotransmitter_release Inhibits toxicity_workflow cluster_planning Phase 1: Study Planning cluster_execution Phase 2: In-life Execution cluster_analysis Phase 3: Data Analysis & Reporting start Define Study Objectives (e.g., Acute vs. Subchronic) protocol Develop Detailed Protocol start->protocol animal_model Select Animal Model (Species, Strain, Sex) protocol->animal_model dose_selection Dose Range Finding animal_model->dose_selection acclimatization Animal Acclimatization dose_selection->acclimatization dosing Dosing (Vehicle and this compound) acclimatization->dosing observations Clinical Observations (Daily) dosing->observations measurements Body Weight & Food Intake (Weekly) observations->measurements collection Sample Collection (Blood, Tissues) measurements->collection pathology Clinical & Histo-pathology collection->pathology analysis Statistical Analysis pathology->analysis end Determine NOAEL / LD50 & Final Report analysis->end

References

Troubleshooting inconsistent results with (R)-KT109

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with (R)-KT109.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the R-enantiomer of KT109, a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ). DAGLβ is a serine hydrolase responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting DAGLβ, this compound reduces the levels of 2-AG and downstream signaling molecules like arachidonic acid and eicosanoids, which are involved in inflammatory responses.

Q2: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound powder should be stored at 2-8°C. Stock solutions are typically prepared in dimethyl sulfoxide (DMSO). For long-term storage, it is advisable to aliquot the DMSO stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. The stability of KT109 in aqueous solutions for extended periods is not well-documented, so it is recommended to prepare fresh dilutions in aqueous buffers for each experiment from the DMSO stock.

Q3: What is the solubility of this compound?

The parent compound, KT109, is soluble in DMSO at a concentration of 10 mg/mL. It is important to ensure complete dissolution before making further dilutions in aqueous buffers for your experiments. Incomplete solubilization can be a significant source of variability.

Q4: What is the selectivity profile of this compound?

The parent compound, KT109, exhibits approximately 60-fold selectivity for DAGLβ over DAGLα. It shows negligible activity against other key enzymes in the endocannabinoid system, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MGLL). However, some inhibitory activity has been noted against PLA2G7 (IC50 = 1 µM).[1] It is important to note that the off-target profile of the specific (R)-enantiomer may vary, and researchers should validate its selectivity in their experimental system.

Troubleshooting Inconsistent Results

Issue 1: Inconsistent or Higher-Than-Expected IC50 Values

Q: We are observing variable IC50 values for this compound in our DAGLβ inhibition assay. What could be the cause?

A: Inconsistent IC50 values are a common challenge in enzyme inhibition assays and can stem from several factors. Here is a systematic approach to troubleshooting this issue:

Potential Causes and Solutions:

  • Compound Integrity and Handling:

    • Degradation: this compound may degrade with improper storage or multiple freeze-thaw cycles of the stock solution. Always use freshly prepared aliquots.

    • Solubility: Ensure the compound is fully dissolved in DMSO before preparing serial dilutions. Precipitates in your dilutions will lead to inaccurate concentrations.

  • Assay Conditions:

    • Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the substrate concentration. Ensure you are using a consistent substrate concentration at or below the Michaelis-Menten constant (Km) for your enzyme.[2]

    • Enzyme Concentration and Activity: The concentration and activity of your DAGLβ preparation can fluctuate. Use a consistent source and concentration of the enzyme. It's also crucial to ensure the enzyme is in its linear activity range throughout the assay.[3]

    • Incubation Time: Pre-incubation time of the enzyme with the inhibitor can affect the apparent IC50. Optimize and maintain a consistent pre-incubation time.

  • Reagent Quality:

    • Substrate Purity: The purity of the DAGLβ substrate is critical. Impurities can either inhibit or activate the enzyme, leading to skewed results.[1]

Parameter Recommendation Rationale
This compound Stock Aliquot and store at -80°C. Minimize freeze-thaw cycles.Prevents degradation of the compound.
Solubilization Ensure complete dissolution in DMSO before further dilution.Avoids inaccurate inhibitor concentrations.
Substrate Conc. Use a consistent concentration, ideally at or below Km.IC50 values for competitive inhibitors are substrate-dependent.[2]
Enzyme Conc. Maintain a constant enzyme concentration within the linear range.Ensures reproducible reaction rates.
Pre-incubation Optimize and standardize the pre-incubation time.Allows for inhibitor binding to reach equilibrium.
Issue 2: Low or No Inhibitory Activity Observed

Q: We are not observing significant inhibition of DAGLβ even at high concentrations of this compound. What should we check?

A: If this compound appears inactive, it is essential to systematically check your experimental setup.

Troubleshooting Steps:

  • Verify Compound Identity and Purity: Confirm the identity and purity of your this compound sample using analytical methods like HPLC or mass spectrometry.

  • Check Enzyme Activity: Ensure your DAGLβ enzyme is active. Run a positive control without any inhibitor to measure the baseline enzyme activity. You can also use a known, well-characterized DAGLβ inhibitor as a positive control for inhibition.

  • Review Assay Protocol:

    • Buffer Composition: Ensure the pH and ionic strength of your assay buffer are optimal for DAGLβ activity.

    • Assay Detection Method: If using a fluorescence-based assay, check for any interference from your compound or buffer components. High background fluorescence can mask the signal.[4][5]

Issue 3: Unexpected Results in Cell-Based Assays

Q: We are observing unexpected cellular phenotypes or cytotoxicity in our cell-based assays with this compound. How can we troubleshoot this?

A: Unexpected results in cellular assays can be due to off-target effects, solvent toxicity, or the compound's impact on complex cellular signaling networks.

Potential Causes and Solutions:

  • DMSO Toxicity: this compound is dissolved in DMSO, which can be toxic to cells at higher concentrations. The final concentration of DMSO in your cell culture medium should typically be below 0.1% to minimize cytotoxic effects.[6][7][8][9][10] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Off-Target Effects: While KT109 is selective for DAGLβ, off-target activities are possible, especially at higher concentrations.[1] Consider performing experiments to rule out the involvement of other serine hydrolases or lipid-modifying enzymes.

  • Complex Biological Effects: Inhibition of DAGLβ will affect the levels of multiple bioactive lipids, which can have widespread effects on cellular signaling. The observed phenotype may be a downstream consequence of altering the endocannabinoid system.

Experimental Protocols

In Vitro DAGLβ Inhibition Assay (Fluorescence-Based)

This protocol is a general guideline for a fluorescence-based assay to determine the IC50 of this compound for DAGLβ.

Materials:

  • Recombinant human DAGLβ

  • This compound

  • DMSO

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Fluorescent lipase substrate (e.g., EnzChek® Lipase Substrate)

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare this compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

    • Further dilute these DMSO stocks into the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent and low (e.g., < 0.1%).

  • Enzyme Preparation:

    • Dilute the recombinant DAGLβ in cold assay buffer to the desired working concentration.

  • Assay Protocol:

    • Add 50 µL of the diluted this compound solutions (or vehicle control) to the wells of the 96-well plate.

    • Add 25 µL of the diluted DAGLβ enzyme solution to each well.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of the fluorescent lipase substrate solution.

    • Immediately measure the fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

    • Determine the percentage of inhibition for each this compound concentration relative to the vehicle control: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle))

    • Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

Table 1: Inhibitory Activity of KT109 Against Various Enzymes

EnzymeIC50 (nM)Selectivity vs. DAGLβ
DAGLβ 42-
DAGLα ~2520~60-fold
FAAH >10,000>238-fold
MGLL >10,000>238-fold
ABHD11 >10,000>238-fold
PLA2G7 100023.8-fold
Data is for the parent compound KT109 and may not be fully representative of the (R)-enantiomer.[1]

Visualizations

DAGL_Pathway DAG Diacylglycerol (DAG) DAGLbeta DAGLβ DAG->DAGLbeta Two_AG 2-Arachidonoylglycerol (2-AG) DAGLbeta->Two_AG AA Arachidonic Acid (AA) Two_AG->AA CB1_CB2 CB1/CB2 Receptors Two_AG->CB1_CB2 Eicosanoids Eicosanoids AA->Eicosanoids Inflammation Inflammatory Response Eicosanoids->Inflammation CB1_CB2->Inflammation R_KT109 This compound R_KT109->DAGLbeta

Caption: Signaling pathway of DAGLβ and its inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Inhibitor Prepare this compound Dilutions Preincubation Pre-incubate Enzyme with this compound Prep_Inhibitor->Preincubation Prep_Enzyme Prepare DAGLβ Enzyme Prep_Enzyme->Preincubation Prep_Substrate Prepare Substrate Reaction Initiate Reaction with Substrate Prep_Substrate->Reaction Preincubation->Reaction Measurement Measure Signal (e.g., Fluorescence) Reaction->Measurement Calc_Rates Calculate Reaction Rates Measurement->Calc_Rates Calc_Inhibition Calculate % Inhibition Calc_Rates->Calc_Inhibition Det_IC50 Determine IC50 Calc_Inhibition->Det_IC50

Caption: General experimental workflow for IC50 determination of this compound.

References

Technical Support Center: Formulation and Administration of (R)-KT109 for Intraperitoneal Injection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the formulation of (R)-KT109 for intraperitoneal (IP) injection. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the preparation and administration of this compound.

Problem Potential Cause Recommended Solution
Precipitation of this compound during formulation The compound is poorly soluble in aqueous solutions. The DMSO stock solution may be too concentrated, or the corn oil is not being mixed properly.Ensure the this compound is fully dissolved in DMSO before adding it to the corn oil. Prepare the formulation fresh before each use. Add the DMSO stock solution to the corn oil slowly while vortexing or sonicating to ensure a homogenous suspension. Consider warming the corn oil slightly (to room temperature or 37°C) to improve solubility. If precipitation persists, consider alternative vehicles.[1][2][3]
Phase separation of DMSO and corn oil DMSO and corn oil are immiscible, leading to the formation of two distinct layers.To create a stable emulsion, consider adding a surfactant like Tween 80 or using a co-solvent like PEG300.[4] A common practice is to first dissolve the compound in a small amount of DMSO and then dilute it with the oil vehicle while vigorously mixing.
Animal discomfort or adverse reaction post-injection The formulation may be too cold, have a non-physiological pH, or be irritating to the peritoneum. Incorrect injection technique can also cause pain or injury.Warm the formulation to room or body temperature before injection.[5] Ensure the final concentration of DMSO is as low as possible (ideally under 10%) to minimize irritation.[6] Review and adhere strictly to proper intraperitoneal injection techniques to avoid puncturing organs.[5][7] If repeated injections are required, consider alternating the injection site between the left and right lower abdominal quadrants.
Inconsistent experimental results Variability in formulation preparation, injection technique, or compound absorption can lead to inconsistent outcomes.Standardize the formulation protocol, ensuring consistent concentrations and mixing procedures. Ensure all personnel are thoroughly trained in proper IP injection techniques.[8] For poorly soluble compounds, the particle size in a suspension can affect absorption rates; ensure consistent preparation to maintain a uniform particle size.[9]
Difficulty in drawing up the viscous formulation The oil-based formulation can be thick and difficult to handle with a standard needle and syringe.Use a larger gauge needle (e.g., 21G or 23G) to draw up the formulation. To inject, switch to a smaller gauge needle (e.g., 25G or 27G for mice) appropriate for the animal's size to minimize tissue damage.[10]

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for intraperitoneal injection of this compound?

A1: Based on available in vivo study protocols, a common and effective vehicle for this compound is a mixture of Dimethyl Sulfoxide (DMSO) and corn oil. The compound is first dissolved in DMSO to create a stock solution, which is then diluted with corn oil to the final desired concentration.[11]

Q2: What is the solubility of this compound?

A2: this compound is a powder that is soluble in DMSO at a concentration of 10 mg/mL.[9][12] It is poorly soluble in aqueous solutions.

Q3: What are the key chemical properties of this compound?

A3: The table below summarizes the key properties of this compound.

PropertyValue
Molecular Weight 422.52 g/mol [12][13]
Form Powder[9][12]
Color White to beige[9][12]
Purity ≥98% (HPLC)[9][12]
Storage Temperature 2-8°C[9][12]
Solubility DMSO: 10 mg/mL[9][12]

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent and selective inhibitor of the enzyme Diacylglycerol Lipase β (DAGLβ).[9][11] DAGLβ is a serine hydrolase responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting DAGLβ, this compound reduces the levels of 2-AG and downstream signaling molecules.[11]

Q5: What are the potential complications of intraperitoneal injections and how can I avoid them?

A5: Potential complications include injection into the gastrointestinal tract or bladder, laceration of abdominal organs, bleeding, and peritonitis.[5][7] To avoid these, proper restraint and correct needle placement are crucial. The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and bladder. Aspiration (pulling back the plunger) before injecting can help ensure the needle is not in a blood vessel or organ.[5] Using a new, sterile needle for each animal is also essential.[14]

Experimental Protocols

Formulation of this compound for Intraperitoneal Injection

This protocol is adapted from in vivo studies using KT109.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Corn oil, sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a stock solution: Dissolve the required amount of this compound powder in DMSO to achieve a concentration of 10 mg/mL. Vortex thoroughly until the powder is completely dissolved. A brief sonication may aid in dissolution.

  • Prepare the final formulation: For a final dose of 5 mg/kg in a 25g mouse (injection volume of 0.25 mL), you would need a final concentration of 0.5 mg/mL.

    • Calculate the required volume of the 10 mg/mL stock solution.

    • In a sterile tube, add the calculated volume of the this compound stock solution to the appropriate volume of sterile corn oil. For example, to make 1 mL of a 0.5 mg/mL solution, add 50 µL of the 10 mg/mL stock to 950 µL of corn oil.

  • Emulsify the mixture: Vortex the mixture vigorously for at least 1-2 minutes to create a uniform suspension. The final formulation should be prepared fresh before each experiment.

Intraperitoneal Injection Procedure in Mice

Materials:

  • Prepared this compound formulation

  • 1 mL syringe

  • 25-27 gauge needle

  • 70% ethanol

  • Gauze pads

Procedure:

  • Animal Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head and body. The abdomen should be exposed and facing upwards.

  • Injection Site Identification: Locate the injection site in the lower right quadrant of the abdomen. This is to avoid puncturing the cecum, which is typically on the left side, and the bladder, which is located along the midline.

  • Injection:

    • Use a new sterile syringe and needle for each animal.

    • Draw up the calculated volume of the this compound formulation.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

    • Aspirate by pulling back slightly on the plunger. If no fluid or blood enters the syringe, you are likely in the correct location. If fluid or blood is aspirated, withdraw the needle and inject at a new site with a fresh needle.

    • Inject the solution smoothly and steadily.

  • Post-injection Care: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress or adverse reactions.

Visualizations

DAGLβ Signaling Pathway and Inhibition by this compound

DAGL_pathway cluster_membrane Cell Membrane cluster_inhibition Pharmacological Intervention DAG Diacylglycerol (DAG) DAGL_beta DAGLβ DAG->DAGL_beta substrate two_AG 2-Arachidonoylglycerol (2-AG) AA Arachidonic Acid (AA) two_AG->AA hydrolysis CB1_CB2 Cannabinoid Receptors (CB1/CB2) two_AG->CB1_CB2 activation Prostaglandins Prostaglandins AA->Prostaglandins metabolism Inflammatory Response Inflammatory Response Prostaglandins->Inflammatory Response Downstream Signaling Downstream Signaling CB1_CB2->Downstream Signaling KT109 This compound KT109->DAGL_beta inhibition DAGL_beta->two_AG biosynthesis

Caption: Inhibition of the DAGLβ signaling pathway by this compound.

Experimental Workflow for In Vivo Study

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure A 1. Prepare this compound Stock Solution (in DMSO) B 2. Formulate Final Injection (in Corn Oil) A->B C 3. Animal Restraint and IP Injection B->C D 4. Monitor Animal for Adverse Effects C->D E 5. Conduct Experiment and Data Collection D->E

References

Interpreting unexpected data from (R)-KT109 studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-KT109. This resource provides troubleshooting guidance and answers to frequently asked questions regarding unexpected data encountered during your research. This compound is a selective inhibitor of Kinase-X (KX), a critical component of the Phoenix signaling pathway implicated in oncogenesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Paradoxical Increase in Cell Proliferation at Certain Concentrations

Question: We are observing a paradoxical increase in cell proliferation at specific concentrations of this compound in our KX-dependent cancer cell line (Cell Line A), while higher concentrations show the expected inhibitory effect. Why is this happening?

Answer: This phenomenon, known as paradoxical pathway activation, can occur with kinase inhibitors.[1][2][3] It is often concentration-dependent and cell-type specific. Here are the potential causes and troubleshooting steps:

  • Off-Target Effects: At lower concentrations, this compound might be interacting with other kinases or proteins that positively regulate cell growth. At higher concentrations, the potent on-target inhibition of KX overrides this off-target effect.

    • Recommendation: Perform a kinome scan to identify potential off-targets of this compound. Also, test the compound in a cell line that does not express KX to isolate off-target effects.

  • Feedback Loop Activation: Inhibition of KX might trigger a compensatory feedback loop that activates a parallel pro-proliferative pathway. For some kinase inhibitors, binding can paradoxically induce a conformational change that renders the kinase in a pseudo-active state, activating non-catalytic functions.[4][5]

    • Recommendation: Use Western blotting to probe for the activation (e.g., phosphorylation) of key nodes in known compensatory pathways (e.g., AKT, ERK signaling).[6]

  • Dimerization and Transactivation: Some kinase inhibitors can promote the dimerization of the target kinase or related family members, leading to trans-activation.[1] This is a known mechanism for paradoxical activation in pathways like MAPK.

    • Recommendation: Investigate the dimerization state of KX and related kinases in the presence of varying concentrations of this compound using co-immunoprecipitation assays.

Issue 2: High Variability in IC50 Values Between Experiments

Question: We are finding it difficult to obtain consistent IC50 values for this compound in our cell-based assays. The values vary significantly between different experimental batches. What could be the cause?

Answer: Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors.[7][8]

  • Cell-Based Factors:

    • Cell Density: The initial number of cells seeded can dramatically impact the apparent IC50.[8]

    • Passage Number: Using cells of a high passage number can lead to genetic drift and altered drug sensitivity.

    • Cell Health: Variations in cell viability or metabolic activity at the start of the experiment can affect results.

  • Assay-Specific Factors:

    • Incubation Time: The duration of drug exposure can alter IC50 values; longer incubation may lower the IC50.[9][10]

    • Assay Type: Different viability assays (e.g., MTT, CellTiter-Glo, Resazurin) measure different aspects of cell health (metabolic activity vs. ATP content) and can yield different IC50 values.[7][9]

    • Reagent Handling: Improper mixing or dilution of the compound or assay reagents can introduce errors.

Troubleshooting Workflow:

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cluster_prep Standardize Pre-Assay Conditions cluster_assay Standardize Assay Protocol cluster_qc Quality Control P1 Use Consistent Cell Passage Number P2 Standardize Seeding Density P1->P2 P3 Verify Cell Health (e.g., Trypan Blue) P2->P3 A1 Fix Incubation Time (e.g., 72 hours) P3->A1 A2 Calibrate Pipettes A1->A2 A3 Ensure Proper Reagent Mixing A2->A3 Q1 Run Positive/Negative Controls Consistently A3->Q1 Q2 Monitor Vehicle Control (e.g., DMSO) Effects Q1->Q2 End Consistent IC50 Q2->End Start Inconsistent IC50 Start->P1

Caption: Workflow for Troubleshooting IC50 Variability.

Issue 3: Lack of Efficacy in a Supposedly KX-Dependent Cell Line

Question: We are not observing any significant anti-proliferative effect of this compound on Cell Line B, which literature suggests is dependent on the Phoenix signaling pathway. Why might this be?

Answer: A lack of expected efficacy can be due to several biological or technical reasons.

  • Cell Line Authenticity/Misidentification: The cell line being used may not be the correct one, or may have acquired resistance mutations over time.

    • Recommendation: Perform Short Tandem Repeat (STR) profiling to authenticate the cell line.

  • Low Target Expression: The expression level of Kinase-X in your specific sub-clone of Cell Line B might be too low for the cells to be dependent on it.

    • Recommendation: Quantify KX protein expression levels via Western blot and compare them to a sensitive, control cell line.

  • Drug Efflux: The cell line may express high levels of drug efflux pumps (e.g., P-glycoprotein), which actively remove this compound from the cell.

    • Recommendation: Test the efficacy of this compound in combination with a known efflux pump inhibitor.

  • Poor Cellular Permeability: The compound may not be efficiently crossing the cell membrane. While biochemical assays might show high potency, this may not translate to a cellular context.[11][12]

    • Recommendation: Perform a cellular target engagement assay (e.g., NanoBRET) to confirm that this compound is reaching and binding to KX inside the cell.

Data Tables

Table 1: Dose-Response of this compound on Various Cell Lines (72h Incubation)
Cell LineKX StatusIC50 (nM)Max Response (% Inhibition)Notes
Cell Line ADependent5095%Exhibits paradoxical growth at 1-10 nM
Cell Line BDependent> 10,000< 10%Unexpected resistance observed
Cell Line CNull> 10,0005%Negative control, no KX expression
Table 2: IC50 Value Variability for this compound in Cell Line A
Experiment BatchSeeding Density (cells/well)Incubation Time (h)Assay TypeCalculated IC50 (nM)
12,00072MTT48
22,00072MTT155
35,00072MTT210
42,00048MTT350
52,00072CellTiter-Glo65

Experimental Protocols & Visualizations

The Phoenix Signaling Pathway

This compound is designed to inhibit Kinase-X (KX), preventing the phosphorylation of its downstream substrate, Transcription Factor-A (TF-A). When active, p-TF-A translocates to the nucleus and promotes the expression of genes involved in cell proliferation.

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GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds KX Kinase-X (KX) Receptor->KX Activates TFA TF-A KX->TFA Phosphorylates pTFA p-TF-A TFA->pTFA Nucleus Nucleus pTFA->Nucleus Translocates Proliferation Cell Proliferation Nucleus->Proliferation Promotes RKT109 This compound RKT109->KX Inhibits

Caption: The Hypothesized Phoenix Signaling Pathway.

Protocol 1: Cell Proliferation (MTT) Assay

This protocol is used to assess cell viability by measuring the metabolic activity of cells.[13]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of this compound in growth medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well.[13]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing metabolically active cells to convert the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Add 100 µL of SDS-HCl solution to each well to solubilize the formazan crystals.[13]

  • Data Acquisition: Leave the plate at room temperature in the dark for 2-4 hours. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control wells and plot the dose-response curve to calculate the IC50 value using non-linear regression.

Protocol 2: Western Blotting for KX Target Engagement

This protocol is used to verify if this compound is inhibiting the phosphorylation of its direct downstream target, TF-A.[14][15][16]

  • Sample Preparation: Plate cells and treat with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS, then lyse them by adding 1X SDS sample buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel and separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[15][17]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking with primary antibodies specific for p-TF-A and total TF-A.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities for p-TF-A and normalize them to the total TF-A bands to determine the extent of target inhibition.

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P1 1. Cell Treatment This compound Dose Response P2 2. Cell Lysis & Protein Quantification P1->P2 P3 3. SDS-PAGE P2->P3 P4 4. Membrane Transfer P3->P4 P5 5. Blocking P4->P5 P6 6. Primary Antibody Incubation (Anti-p-TFA, Anti-TFA) P5->P6 P7 7. Secondary Antibody Incubation (HRP) P6->P7 P8 8. ECL Detection P7->P8 Result Result: Quantify p-TFA/TFA Ratio P8->Result

Caption: Western Blotting Workflow for Target Engagement.

References

Mitigating off-target activity of (R)-KT109

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the diacylglycerol lipase beta (DAGLβ) inhibitor, (R)-KT109. The information is tailored for researchers, scientists, and drug development professionals to help mitigate potential off-target activities and ensure accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ), a key enzyme in the endocannabinoid signaling pathway responsible for the biosynthesis of 2-arachidonoylglycerol (2-AG).[1][2] Its high affinity for DAGLβ makes it a valuable tool for studying the role of this enzyme in various physiological and pathological processes.

Q2: What are the known off-targets of this compound?

The primary off-target of this compound is α/β-hydrolase domain-containing 6 (ABHD6), another serine hydrolase involved in 2-AG metabolism.[1][3] It also shows some inhibitory activity against phospholipase A2 group VII (PLA2G7) at higher concentrations.[1] this compound has been shown to have negligible activity against other serine hydrolases such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MGLL).[1]

Q3: I am observing unexpected phenotypic effects in my experiment. Could these be due to off-target activity of this compound?

Yes, unexpected phenotypes could arise from the inhibition of its known off-targets, primarily ABHD6. Both DAGLβ and ABHD6 modulate the levels of 2-AG, so their simultaneous inhibition can lead to more pronounced effects on the endocannabinoid system than anticipated.[1][3] Additionally, off-target effects on PLA2G7 could influence inflammatory signaling pathways.[4][5]

Q4: How can I distinguish between the on-target effects of DAGLβ inhibition and the off-target effects of ABHD6 inhibition?

To differentiate between the effects of DAGLβ and ABHD6 inhibition, researchers can use a negative control probe such as KT195.[1][3] KT195 is a potent and selective inhibitor of ABHD6 with negligible activity against DAGLβ.[1][3] By comparing the results from experiments using this compound, KT195, and a vehicle control, you can dissect the specific contributions of each enzyme's inhibition to the observed phenotype.

Q5: What is the recommended concentration of this compound to use in cell-based assays to minimize off-target effects?

To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that provides significant inhibition of DAGLβ. Based on its in situ IC50 value, a concentration range of 10-50 nM is a reasonable starting point for most cell-based assays.[3] However, the optimal concentration should always be determined empirically for your specific cell type and experimental conditions by performing a dose-response curve.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Greater than expected reduction in 2-AG levels. Simultaneous inhibition of both DAGLβ and its off-target ABHD6, both of which are involved in 2-AG metabolism.1. Perform a dose-response experiment: Determine the minimal concentration of this compound required for the desired effect. 2. Use the control compound KT195: This will help to isolate the contribution of ABHD6 inhibition to the observed phenotype.[1][3] 3. Measure lipid levels: Quantify the levels of 2-AG and its precursor, sn-1-stearoyl-2-arachidonoyl-glycerol (SAG), to understand the metabolic impact.[1][3]
Observed inflammatory response is inconsistent with literature on DAGLβ inhibition. Off-target inhibition of PLA2G7, which plays a role in inflammatory signaling.[4][5]1. Lower the concentration of this compound: PLA2G7 is inhibited at higher concentrations of this compound.[1] 2. Use an alternative DAGLβ inhibitor with a different selectivity profile: This can help confirm that the observed effect is due to DAGLβ inhibition. 3. Measure PLA2G7 activity: Directly assess the effect of your experimental concentration of this compound on PLA2G7 activity.
Difficulty replicating results from other studies. Differences in experimental systems, such as cell type, inhibitor concentration, or treatment duration.1. Standardize protocols: Ensure your experimental conditions are as close as possible to the cited literature. 2. Characterize your cell line: Confirm the expression levels of DAGLβ, ABHD6, and PLA2G7 in your specific cell model. 3. Consult the literature for inhibitor selectivity in your system: The off-target profile of an inhibitor can sometimes vary between cell types.

Quantitative Data

The following table summarizes the inhibitory potency of this compound and a related compound, KT172, against the on-target DAGLβ and key off-targets. This data is derived from competitive activity-based protein profiling (ABPP) experiments.

CompoundTargetIn Vitro IC50 (nM)In Situ IC50 (nM)Notes
This compound DAGLβ 429-23Potent on-target activity.[1][3]
DAGLα~2300-~60-fold selectivity for DAGLβ over DAGLα.[1]
ABHD6--Significant off-target inhibition.[1][3]
PLA2G71000-Weaker off-target inhibition.[1]
FAAH>10000-Negligible activity.[1]
MGLL>10000-Negligible activity.[1]
KT172 DAGLβ -6-20Similar on-target potency to this compound.[3]
DAGLα~140-Reduced selectivity over DAGLα compared to this compound.[1]
ABHD6--Significant off-target inhibition.[1][3]
PLA2G7>10000-Improved selectivity against PLA2G7 compared to this compound.[1]

Experimental Protocols

Protocol: Assessing Inhibitor Selectivity using Competitive Activity-Based Protein Profiling (ABPP)

This protocol outlines a general workflow for determining the selectivity of this compound against a panel of serine hydrolases in a cellular context.

  • Cell Culture and Treatment:

    • Culture cells of interest (e.g., Neuro2A, macrophages) to ~80-90% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for a predetermined time (e.g., 4 hours).

  • Cell Lysis and Proteome Preparation:

    • Harvest cells and prepare lysates in a suitable buffer (e.g., Tris-buffered saline).

    • Separate the proteome into membrane and soluble fractions by ultracentrifugation.

  • Activity-Based Probe Labeling:

    • Incubate the proteome fractions with a broad-spectrum serine hydrolase activity-based probe, such as fluorophosphonate-rhodamine (FP-Rh), at a final concentration of 1 µM for 30 minutes at room temperature. This probe will covalently label the active site of serine hydrolases that were not inhibited by this compound.

  • SDS-PAGE and In-Gel Fluorescence Scanning:

    • Separate the labeled proteins by SDS-PAGE.

    • Visualize the labeled enzymes using an in-gel fluorescence scanner. The intensity of the fluorescent bands corresponds to the activity of the respective enzymes.

  • Data Analysis:

    • Quantify the fluorescence intensity of the bands corresponding to DAGLβ, ABHD6, PLA2G7, and other serine hydrolases.

    • Determine the IC50 value for each enzyme by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

On-Target Signaling Pathway: DAGLβ and the Endocannabinoid System

DAGL_pathway cluster_membrane Cell Membrane cluster_inhibitor GPCR GPCR PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG DAGLbeta DAGLβ DAG->DAGLbeta substrate TwoAG 2-Arachidonoylglycerol (2-AG) DAGLbeta->TwoAG produces CB1R CB1/CB2 Receptor TwoAG->CB1R activates Downstream Downstream Signaling CB1R->Downstream RKT109 This compound RKT109->DAGLbeta Stimulus Stimulus (e.g., Neurotransmitter) Stimulus->GPCR

Caption: On-target effect of this compound on the DAGLβ pathway.

Off-Target Signaling Pathway: ABHD6 and PLA2G7

Off_Target_Pathway cluster_RKT109 cluster_ABHD6 ABHD6 Pathway cluster_PLA2G7 PLA2G7 Pathway RKT109 This compound ABHD6 ABHD6 RKT109->ABHD6 PLA2G7 PLA2G7 RKT109->PLA2G7 TwoAG_ABHD6 2-AG AA_Glycerol Arachidonic Acid + Glycerol TwoAG_ABHD6->AA_Glycerol ABHD6->TwoAG_ABHD6 hydrolyzes AMPAR AMPAR Trafficking ABHD6->AMPAR regulates GABAR GABA Receptor Modulation ABHD6->GABAR modulates Phospholipids Oxidized Phospholipids LysoPL_FFA Lysophospholipids + Free Fatty Acids Phospholipids->LysoPL_FFA PLA2G7->Phospholipids hydrolyzes Inflammation Inflammatory Response LysoPL_FFA->Inflammation

Caption: Off-target effects of this compound on ABHD6 and PLA2G7 pathways.

Experimental Workflow: Differentiating On- and Off-Target Effects

Experimental_Workflow cluster_treatments Experimental Groups cluster_analysis Analysis cluster_interpretation Interpretation start Start: Observe Phenotype Vehicle Vehicle (Control) start->Vehicle RKT109 This compound start->RKT109 KT195 KT195 (ABHD6 inhibitor) start->KT195 Phenotype Phenotypic Assay Vehicle->Phenotype Lipidomics Lipidomics (2-AG, SAG levels) Vehicle->Lipidomics Proteomics Proteomics (Target Engagement) Vehicle->Proteomics RKT109->Phenotype RKT109->Lipidomics RKT109->Proteomics KT195->Phenotype KT195->Lipidomics KT195->Proteomics DAGL_effect DAGLβ-mediated Effect Phenotype->DAGL_effect R-KT109 effect ≠ KT195 effect ABHD6_effect ABHD6-mediated Effect Phenotype->ABHD6_effect KT195 effect ≠ Vehicle Combined_effect Combined Effect Phenotype->Combined_effect R-KT109 effect > KT195 effect Lipidomics->DAGL_effect Lipidomics->ABHD6_effect Lipidomics->Combined_effect Proteomics->DAGL_effect Proteomics->ABHD6_effect Proteomics->Combined_effect

Caption: Workflow to dissect on-target vs. off-target effects.

References

Validation & Comparative

Comparative Analysis of (R)-KT109 and KT172: Potent Diacylglycerol Lipase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the comparative efficacy, selectivity, and experimental applications of (R)-KT109 and KT172, two notable inhibitors of diacylglycerol lipase (DAGL).

This guide provides a comprehensive comparison of this compound and KT172, two small molecule inhibitors targeting diacylglycerol lipases, key enzymes in the endocannabinoid signaling pathway. The information presented herein, supported by experimental data, is intended to assist researchers in selecting the appropriate tool compound for their studies in areas such as neuroinflammation, pain, and cancer.

Overview of this compound and KT172

This compound is the more active enantiomer of KT109, a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ).[1] In contrast, KT172 is a non-selective inhibitor, targeting both DAGLα and DAGLβ isoforms with similar potency.[2] Both compounds have been instrumental in elucidating the physiological and pathophysiological roles of DAGL enzymes.

Quantitative Performance Analysis

The following tables summarize the key quantitative data for this compound and KT172 based on in vitro and in situ experiments.

Table 1: In Vitro Potency against Diacylglycerol Lipases

CompoundTargetIC50 (nM)Assay Type
This compound DAGLβ0.79Hydrolysis of 1-stearoyl-2-arachidonoyl-sn-glycerol
KT109 (racemic)DAGLβ42Not Specified
KT172DAGLβ50-90 (95% CI)SAG Substrate Assay
KT109 (racemic)DAGLα~2520 (60-fold less potent than for DAGLβ)Not Specified
KT172DAGLα140Competitive ABPP with HT-01 probe

Note: Data for this compound and racemic KT109 are presented to highlight the enhanced potency of the (R)-enantiomer. The IC50 values for KT172 against DAGLβ have been reported as a 95% confidence interval.

Table 2: In Situ Potency and Off-Target Effects in Neuro2A Cells

CompoundTargetIn Situ IC50 (nM)Off-TargetIn Situ Off-Target IC50 (nM)
KT109 (racemic)DAGLβ9-23 (95% CI)ABHD616
KT172DAGLβ6-20 (95% CI)ABHD65

ABHD6: α/β-hydrolase domain-containing protein 6

Table 3: Effects on Endocannabinoid and Lipid Metabolites in Neuro2A Cells

Compound (Concentration)% Change in 2-AG% Change in Arachidonic Acid% Change in SAG
KT109 (50 nM)~90% decreaseSignificant decreaseSignificant increase
KT172 (25 nM)~90% decreaseSignificant decreaseSignificant increase

2-AG: 2-arachidonoylglycerol; SAG: 1-stearoyl-2-arachidonoyl-sn-glycerol

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated.

DAGLβ Signaling Pathway

The inhibition of DAGLβ by this compound or KT172 disrupts the endocannabinoid signaling cascade, leading to reduced production of pro-inflammatory mediators.

DAGL_Pathway DAG Diacylglycerol (DAG) DAGL_beta DAGLβ DAG->DAGL_beta Substrate two_AG 2-Arachidonoylglycerol (2-AG) DAGL_beta->two_AG Hydrolysis AA Arachidonic Acid two_AG->AA Further Metabolism PGs Prostaglandins (e.g., PGE2) AA->PGs COX enzymes Inflammation Inflammatory Response (e.g., TNF-α release) PGs->Inflammation Promotes KT109_KT172 This compound / KT172 KT109_KT172->DAGL_beta Inhibition

Caption: Inhibition of DAGLβ by this compound or KT172.

Experimental Workflow: Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a key method used to determine the potency and selectivity of enzyme inhibitors in a complex proteome.

ABPP_Workflow cluster_prep Sample Preparation cluster_labeling Probe Labeling cluster_analysis Analysis Proteome Proteome Lysate Inhibitor Incubate with This compound or KT172 Proteome->Inhibitor Probe Add Broad-Spectrum Serine Hydrolase Probe (e.g., FP-Rh) Inhibitor->Probe SDS_PAGE SDS-PAGE Probe->SDS_PAGE Gel_Scan In-gel Fluorescence Scanning SDS_PAGE->Gel_Scan Quantification Quantify Band Intensity Gel_Scan->Quantification Result Result Quantification->Result Determine IC50

Caption: Workflow for competitive ABPP analysis.

Detailed Experimental Protocols

The following are detailed protocols for key experiments cited in the comparison of this compound and KT172.

In Vitro DAGLβ Inhibition Assay (SAG Substrate Assay)

This assay measures the ability of an inhibitor to block the hydrolysis of a synthetic substrate, 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG), by DAGLβ.

Materials:

  • Recombinant human DAGLβ expressed in HEK293T cell lysates

  • SAG substrate

  • This compound or KT172 stock solutions in DMSO

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • Quenching solution (e.g., acetonitrile)

  • LC-MS/MS system for product detection

Procedure:

  • Prepare serial dilutions of this compound or KT172 in assay buffer.

  • Pre-incubate the DAGLβ-containing cell lysates with the inhibitor dilutions or vehicle (DMSO) for 30 minutes at 37°C.

  • Initiate the enzymatic reaction by adding the SAG substrate.

  • Incubate the reaction mixture for 10-30 minutes at 37°C.

  • Stop the reaction by adding the quenching solution.

  • Analyze the samples by LC-MS/MS to quantify the amount of product (arachidonic acid or 2-AG) formed.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

In Situ DAGLβ Inhibition Assay (Competitive ABPP)

This method assesses the potency of an inhibitor against its target enzyme within a cellular context.

Materials:

  • Neuro2A cells

  • This compound or KT172 stock solutions in DMSO

  • Cell culture medium

  • Lysis buffer

  • Broad-spectrum serine hydrolase activity-based probe (e.g., fluorophosphonate-rhodamine, FP-Rh)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Culture Neuro2A cells to ~80% confluency.

  • Treat the cells with varying concentrations of this compound, KT172, or vehicle (DMSO) for 4 hours in serum-free medium.

  • Harvest and lyse the cells.

  • Determine the protein concentration of the lysates.

  • Incubate the lysates with the FP-Rh probe for 1 hour at room temperature. The probe will covalently label the active site of serine hydrolases that were not blocked by the inhibitor.

  • Quench the labeling reaction by adding SDS-PAGE loading buffer.

  • Separate the labeled proteins by SDS-PAGE.

  • Visualize the fluorescently labeled proteins using a gel scanner.

  • Quantify the fluorescence intensity of the band corresponding to DAGLβ.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the in situ IC50 value.

Summary and Conclusion

This compound and KT172 are valuable chemical probes for studying the biology of diacylglycerol lipases.

  • This compound is a highly potent and selective inhibitor of DAGLβ . Its selectivity makes it an excellent tool for investigating the specific roles of DAGLβ in various physiological and pathological processes, particularly in peripheral tissues where DAGLβ is more prominently expressed.[1]

  • KT172 acts as a non-selective inhibitor of both DAGLα and DAGLβ .[2] This broader activity profile makes it suitable for studies where the goal is to inhibit overall 2-AG production or to investigate the combined roles of both DAGL isoforms.

Both inhibitors exhibit off-target activity against ABHD6, which should be considered when interpreting experimental results.[2] The choice between this compound and KT172 will ultimately depend on the specific research question and the desired level of isoform selectivity. This guide provides the necessary data and protocols to make an informed decision and to design rigorous experiments for advancing our understanding of the endocannabinoid system.

References

Validating the In Vivo Mechanism of Action of (R)-KT109: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

(R)-KT109 is a potent and selective inhibitor of diacylglycerol lipase-beta (DAGLβ), an enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). This guide provides a comparative analysis of this compound's in vivo mechanism of action, supported by experimental data, to aid researchers and drug development professionals in assessing its therapeutic potential.

Mechanism of Action: Targeting the 2-AG Biosynthetic Pathway

This compound exerts its effects by selectively inhibiting DAGLβ, thereby reducing the production of 2-AG.[1][2][3][4][5] 2-AG is a key signaling molecule involved in various physiological processes, including inflammation and neurotransmission. By lowering 2-AG levels, this compound can modulate downstream signaling pathways, such as those involving prostaglandins, which are implicated in pain and inflammation.[1][2]

The signaling pathway affected by this compound is illustrated below:

DAGL-beta_Signaling_Pathway DAG Diacylglycerol (DAG) DAGL_beta DAGLβ DAG->DAGL_beta R_KT109 This compound R_KT109->DAGL_beta Inhibits two_AG 2-Arachidonoylglycerol (2-AG) DAGL_beta->two_AG Synthesizes Prostaglandins Prostaglandins (e.g., PGE2) two_AG->Prostaglandins Metabolized to Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Promotes Inflammatory_Pain_Workflow cluster_0 Pre-treatment cluster_1 Treatment cluster_2 Assessment Animal_Acclimation Acclimation of Mice Baseline_Measurement Baseline Nociceptive Testing Animal_Acclimation->Baseline_Measurement Drug_Administration Administration of this compound or Vehicle (i.p.) Baseline_Measurement->Drug_Administration LPS_Injection Intraplantar Injection of LPS Drug_Administration->LPS_Injection Nociceptive_Testing Nociceptive Testing (e.g., von Frey test for mechanical allodynia) LPS_Injection->Nociceptive_Testing Tissue_Collection Tissue Collection (e.g., peritoneal macrophages, paw tissue) Nociceptive_Testing->Tissue_Collection Biochemical_Analysis Biochemical Analysis (e.g., measurement of 2-AG, prostaglandins) Tissue_Collection->Biochemical_Analysis

References

A Comparative Guide to (R)-KT109 and Other Diacylglycerol Lipase β (DAGLβ) Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the selective inhibition of diacylglycerol lipase β (DAGLβ) presents a promising therapeutic avenue for inflammatory disorders. This guide provides an objective comparison of (R)-KT109 with other notable DAGLβ inhibitors, supported by experimental data to inform inhibitor selection and future research directions.

This compound has emerged as a potent and selective inhibitor of DAGLβ, an enzyme pivotal in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] The strategic inhibition of DAGLβ over its isoform, DAGLα, is sought after to mitigate potential central nervous system side effects, as DAGLα is the primary regulator of 2-AG in the brain.[2] This comparison outlines the performance of this compound against other key DAGLβ inhibitors, including KT172, DH376, DO34, the first-in-class selective inhibitors LEI-130 and LEI-131, and the classical, less selective inhibitor RHC80267.

Quantitative Comparison of DAGLβ Inhibitors

The following tables summarize the key quantitative data for this compound and its counterparts, focusing on in vitro potency and selectivity.

Table 1: In Vitro Potency and Selectivity of DAGL Inhibitors

InhibitorDAGLβ IC50 (nM)DAGLα IC50 (nM)Selectivity (DAGLα/DAGLβ)
This compound 42[1]2300~55-60 fold[1]
KT172 60140~2.3 fold
DH376 -6-
DO34 -6-
LEI-130 Data not availableData not availableSelective for DAGLβ[1]
LEI-131 Data not availableData not availableSelective for DAGLβ[1]
RHC80267 4000-Non-selective[2]

Note: A higher selectivity ratio indicates greater selectivity for DAGLβ over DAGLα. IC50 values for DH376 and DO34 against DAGLβ were not explicitly found, though they are known to inhibit both isoforms.

Table 2: In Vivo and In Situ Efficacy of DAGLβ Inhibitors

InhibitorCellular IC50 (Neuro2A cells)Effect on 2-AG LevelsAnti-inflammatory Activity
This compound 14 nMReduces 2-AG in macrophages[1]Reduces LPS-induced TNF-α release[2]
KT172 11 nMReduces 2-AG in macrophagesReduces LPS-induced TNF-α release
DH376 -Reduces brain 2-AG levelsAttenuates neuroinflammatory responses
DO34 -Reduces brain 2-AG levelsAttenuates neuroinflammatory responses
LEI-130 --Reduces inflammation[1]
LEI-131 --Reduces inflammation[1]
RHC80267 -Reduces 2-AG-

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

cluster_0 Cell Membrane cluster_1 Inflammatory Cascade DAG DAG DAGLβ DAGLβ DAG->DAGLβ Substrate 2-AG 2-AG DAGLβ->2-AG Biosynthesis COX-2 COX-2 2-AG->COX-2 Metabolism Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2->Prostaglandins (PGE2) Inflammation Inflammation Prostaglandins (PGE2)->Inflammation This compound This compound This compound->DAGLβ Inhibition

DAGLβ Signaling Pathway in Inflammation

cluster_0 Screening & Validation Workflow HTS High-Throughput Screening Hit_Identification Hit Identification HTS->Hit_Identification SAR Structure-Activity Relationship Hit_Identification->SAR Lead_Optimization Lead Optimization (e.g., this compound) SAR->Lead_Optimization ABPP Competitive ABPP (Selectivity Profiling) Lead_Optimization->ABPP LCMS LC-MS/MS (2-AG Quantification) Lead_Optimization->LCMS In_Vivo_Models In Vivo Models (Inflammation) ABPP->In_Vivo_Models LCMS->In_Vivo_Models Preclinical_Candidate Preclinical Candidate In_Vivo_Models->Preclinical_Candidate

DAGLβ Inhibitor Screening Workflow

Detailed Experimental Protocols

Competitive Activity-Based Protein Profiling (ABPP) for DAGL Inhibitor Selectivity

This protocol is adapted from methodologies used to characterize the selectivity of DAGL inhibitors.

Objective: To determine the selectivity of a test inhibitor against a panel of serine hydrolases, including DAGLα and DAGLβ, in a complex proteome.

Materials:

  • Mouse brain membrane proteome

  • Test inhibitor (e.g., this compound)

  • Broad-spectrum serine hydrolase activity-based probe (e.g., fluorophosphonate-rhodamine, FP-Rh)

  • DAGL-specific activity-based probe (e.g., HT-01)

  • DMSO (vehicle control)

  • SDS-PAGE gels and imaging system

Procedure:

  • Proteome Preparation: Prepare membrane proteomes from mouse brain tissue by homogenization and ultracentrifugation.

  • Inhibitor Incubation: Pre-incubate aliquots of the brain membrane proteome with varying concentrations of the test inhibitor (or DMSO as a vehicle control) for 30 minutes at 37°C.

  • Probe Labeling: Add the activity-based probe (FP-Rh or HT-01) to the inhibitor-treated proteomes and incubate for another 30 minutes at 37°C. The probe will covalently label the active site of serine hydrolases that are not blocked by the inhibitor.

  • SDS-PAGE Analysis: Quench the labeling reaction and separate the proteins by SDS-PAGE.

  • Visualization and Quantification: Visualize the fluorescently labeled proteins using a gel scanner. The intensity of the fluorescent bands corresponding to specific hydrolases is quantified. A decrease in band intensity in the inhibitor-treated lanes compared to the DMSO control indicates inhibition of that enzyme.

  • IC50 Determination: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value for each enzyme.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for 2-AG Quantification

This protocol outlines the general steps for quantifying 2-AG levels in biological samples following inhibitor treatment.

Objective: To measure the concentration of 2-AG in tissues or cells after treatment with a DAGLβ inhibitor.

Materials:

  • Biological samples (e.g., peritoneal macrophages, brain tissue)

  • Internal standard (e.g., 2-AG-d8)

  • Extraction solvent (e.g., ethyl acetate or a mixture of organic solvents)

  • LC-MS/MS system equipped with a suitable column (e.g., C18)

Procedure:

  • Sample Collection and Homogenization: Collect tissues or cells and immediately flash-freeze them in liquid nitrogen to prevent enzymatic degradation of 2-AG. Homogenize the samples in a suitable buffer.

  • Lipid Extraction: Add the internal standard (2-AG-d8) to the homogenate. Perform a liquid-liquid extraction by adding the organic extraction solvent, vortexing, and centrifuging to separate the organic and aqueous phases.

  • Sample Preparation: Collect the organic phase containing the lipids and evaporate it to dryness under a stream of nitrogen. Reconstitute the lipid extract in a solvent compatible with the LC-MS/MS mobile phase.

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Separate the lipids using a reverse-phase C18 column with a gradient of mobile phases (e.g., water and acetonitrile/methanol with formic acid).

  • Quantification: Monitor the specific precursor-to-product ion transitions for 2-AG and the internal standard (2-AG-d8) using multiple reaction monitoring (MRM). The concentration of 2-AG in the sample is determined by comparing the peak area ratio of endogenous 2-AG to the internal standard against a standard curve.

Conclusion

This compound stands out as a highly potent and selective DAGLβ inhibitor, demonstrating significant advantages over less selective compounds like RHC80267 and even showing improved selectivity compared to its analogue, KT172. Its ability to effectively reduce 2-AG levels in relevant cell types and exhibit anti-inflammatory effects in vivo underscores its value as a research tool and a potential therapeutic lead. The development of even more selective inhibitors, such as LEI-130 and LEI-131, marks a significant advancement in the field, promising a more targeted approach to modulating the endocannabinoid system for therapeutic benefit. The experimental protocols provided herein offer a foundation for researchers to further investigate the pharmacological profiles of these and novel DAGLβ inhibitors.

References

Confirming DAGLβ as the Primary Target of (R)-KT109: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of experimental data confirming diacylglycerol lipase beta (DAGLβ) as the primary pharmacological target of the inhibitor (R)-KT109. We present a comparison of this compound's activity against DAGLβ and other potential targets, supported by detailed experimental protocols and quantitative data. This document is intended to serve as a valuable resource for researchers in the fields of endocannabinoid signaling, inflammation, and drug discovery.

Introduction to DAGLβ and this compound

Diacylglycerol lipases (DAGLα and DAGLβ) are the key enzymes responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG)[1]. 2-AG is a critical lipid signaling molecule that activates the cannabinoid receptors CB1 and CB2, playing a significant role in various physiological processes, including inflammation and pain signaling[1][2]. While DAGLα is predominantly found in the nervous system, DAGLβ is highly expressed in innate immune cells like macrophages and microglia, where it regulates the production of 2-AG and downstream pro-inflammatory mediators such as prostaglandins[1].

This compound is a potent and selective inhibitor of DAGLβ, developed as a chemical probe to investigate the function of this enzyme in living systems[3][4][5]. Its high selectivity for DAGLβ over its isoform DAGLα and other serine hydrolases makes it an invaluable tool for dissecting the specific roles of DAGLβ in health and disease.

Comparative Efficacy and Selectivity of this compound

The potency and selectivity of this compound have been rigorously evaluated using various biochemical and cell-based assays. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeIC50 ValueCell Line/SystemReference
DAGLβ 42 nM Not specified[4][5]
DAGLβ 14 nM Neuro2A cells[4]
DAGLβ 0.58 µM PC3 cells[4]
This compound vs DAGLβ 0.79 nM Not specified
This compound vs DAGLβ-mediated hydrolysis 25.12 nM 1-stearoyl-2-arachidonoyl-sn-glycerol
DAGLα~60-fold less potent than vs DAGLβNot specified[4][5][6]
PLA2G71 µMNot specified[4][5]
ABHD62.51 nMNot specified
FAAHNegligible activityNot specified[4][5]
MGLLNegligible activityNot specified[4][5]
ABHD11Negligible activityNot specified[4][5]
cPLA2 (PLA2G4A)Negligible activityNot specified[4][5]

Table 2: In Vivo and Cellular Effects of this compound

Experimental SystemTreatmentKey FindingsReference
Neuro2A and PC3 cells50 nM and 100 nM this compound for 4h~90% reduction in cellular 2-AG and arachidonic acid; increase in SAG.[4]
Mouse Peritoneal MacrophagesThis compound (5 mg/kg, i.p., 4h)Lowered 2-AG, arachidonic acid, and eicosanoids.[4]
LPS-stimulated MacrophagesThis compoundReduced secreted TNF-α levels.[4]
Mice0.5 mg/kg body weightCompletely inactivated DAGLβ.[4]
Sickle Cell Disease Mouse ModelThis compound (30 mg/kg, i.p.)Decreased mechanical and heat hyperalgesia; reduced plasma levels of 2-AG, PGE2, and PGE2-G.[7]

Experimental Confirmation of DAGLβ as the Primary Target

The confirmation of DAGLβ as the primary target of this compound relies on a multi-pronged approach, including direct enzymatic assays, analysis of downstream signaling pathways, and the use of negative controls.

Signaling Pathway of DAGLβ and Point of Intervention by this compound

The following diagram illustrates the biochemical pathway regulated by DAGLβ and the inhibitory action of this compound.

DAGL_pathway DAG Diacylglycerol (DAG) DAGLbeta DAGLβ DAG->DAGLbeta Two_AG 2-Arachidonoylglycerol (2-AG) DAGLbeta->Two_AG Biosynthesis KT109 This compound KT109->DAGLbeta Inhibition AA Arachidonic Acid (AA) Two_AG->AA Hydrolysis PGs Prostaglandins (PGs) AA->PGs COX enzymes Inflammation Pro-inflammatory Responses PGs->Inflammation

DAGLβ signaling pathway and inhibition by this compound.
Experimental Workflow for Target Validation

A key experimental strategy to validate DAGLβ as the target of this compound involves competitive activity-based protein profiling (ABPP). This technique allows for the direct assessment of enzyme inhibition in complex biological samples.

ABPP_workflow cluster_treatment Cell/Tissue Treatment DMSO Vehicle (DMSO) Proteome Cell/Tissue Proteome DMSO->Proteome KT109_treat This compound KT109_treat->Proteome KT195_treat KT195 (Negative Control) KT195_treat->Proteome Probe Activity-Based Probe (e.g., HT-01) Proteome->Probe Incubation LC_MS LC-MS/MS Analysis Probe->LC_MS Analysis Quantification of Probe-labeled Peptides LC_MS->Analysis Result Determination of Target Engagement and Selectivity Analysis->Result

Workflow for competitive activity-based protein profiling.

Detailed Experimental Protocols

Competitive Activity-Based Protein Profiling (ABPP)
  • Sample Preparation: Proteomes from cells (e.g., Neuro2A) or tissues are prepared by homogenization and centrifugation to isolate the desired cellular fraction (e.g., membrane fraction for DAGLβ).

  • Inhibitor Treatment: Aliquots of the proteome are pre-incubated with varying concentrations of this compound, a negative control inhibitor (e.g., KT195, which inhibits the off-target ABHD6 but not DAGLβ), or vehicle (DMSO) for a specified time (e.g., 30 minutes) at 37°C[3].

  • Probe Labeling: A broad-spectrum serine hydrolase activity-based probe (e.g., HT-01) is added to each sample and incubated for a specified time (e.g., 30 minutes) at 37°C. The probe covalently binds to the active site of serine hydrolases that are not blocked by the inhibitor.

  • Sample Processing: The reaction is quenched, and the proteins are denatured, reduced, alkylated, and digested into peptides (e.g., with trypsin).

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the probe-labeled peptides.

  • Data Analysis: The abundance of probe-labeled peptides corresponding to specific serine hydrolases is compared between the inhibitor-treated and vehicle-treated samples. A decrease in the signal for a particular hydrolase in the presence of the inhibitor indicates target engagement.

Lipidomics Analysis of 2-AG and Other Lipids
  • Cell Culture and Treatment: Cells (e.g., Neuro2A or PC3) are cultured under standard conditions and then treated with this compound, a negative control, or vehicle for a specified duration (e.g., 4 hours)[4].

  • Lipid Extraction: After treatment, the cells are harvested, and lipids are extracted using a biphasic solvent system (e.g., chloroform/methanol/water).

  • Sample Preparation: The lipid extract is dried and reconstituted in an appropriate solvent for analysis. Internal standards are added for quantification.

  • LC-MS/MS Analysis: The levels of 2-AG, arachidonic acid, and other relevant lipids are quantified using a targeted LC-MS/MS method.

  • Data Analysis: The measured lipid levels in the inhibitor-treated samples are compared to those in the vehicle-treated samples to determine the effect of the inhibitor on the lipid metabolic network.

Off-Target Profile of this compound

While this compound is highly selective for DAGLβ, it does exhibit some off-target activity, most notably against α/β-hydrolase domain-containing protein 6 (ABHD6)[3]. To control for the effects of ABHD6 inhibition, studies often employ a negative control compound, KT195. KT195 is a potent inhibitor of ABHD6 but does not inhibit DAGLβ[3]. By comparing the effects of this compound to those of KT195, researchers can distinguish the biological consequences of DAGLβ inhibition from those of ABHD6 inhibition.

Conclusion

References

A Comparative Guide: (R)-KT109 versus Genetic Knockdown for DAGLβ Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of inhibiting Diacylglycerol Lipase Beta (DAGLβ) is critical for advancing studies in inflammation, pain, and various signaling pathways. This guide provides an objective comparison between the pharmacological inhibitor (R)-KT109 and genetic knockdown techniques for the targeted inhibition of DAGLβ, supported by experimental data and detailed protocols.

Introduction to DAGLβ and its Inhibition

Diacylglycerol Lipase Beta (DAGLβ) is a key enzyme in the endocannabinoid system, responsible for the biosynthesis of 2-arachidonoylglycerol (2-AG), a major endogenous cannabinoid. 2-AG is a critical signaling molecule that modulates a variety of physiological processes, including inflammation, neurotransmission, and pain.[1][2] Consequently, inhibiting DAGLβ to reduce 2-AG production has emerged as a promising therapeutic strategy. Two primary methods are employed to achieve this inhibition in a research setting: pharmacological inhibition with small molecules like this compound and genetic knockdown using techniques such as small interfering RNA (siRNA). This guide will compare these two approaches in terms of their efficacy, specificity, and experimental considerations.

Quantitative Data Presentation

The following tables summarize the quantitative data comparing the performance of this compound and genetic knockdown of DAGLβ.

Table 1: Inhibitor Potency and Selectivity

ParameterThis compoundGenetic Knockdown (siRNA)Key Findings
Target DAGLβ enzyme activityDAGLβ mRNAThis compound directly inhibits the enzyme, while siRNA prevents its synthesis.
IC50 (DAGLβ) 0.79 nM[3]Not ApplicableThis compound is a highly potent inhibitor of DAGLβ.
Selectivity ~60-fold selective for DAGLβ over DAGLα[2][4]Highly specific to DAGLβ mRNA sequenceBoth methods offer high selectivity for DAGLβ over its isoform, DAGLα.
Off-Target Effects Inhibition of ABHD6 (IC50 = 2.51 nM)[3] and PLA2G7 (IC50 = 1 µM)[4]Potential for off-target gene silencing due to sequence homology.This compound has known off-targets, while siRNA off-targets are sequence-dependent and require careful design.

Table 2: Effects on Endocannabinoid and Inflammatory Mediators

AnalyteEffect of this compoundEffect of DAGLβ Knockdown/KnockoutKey Findings & References
2-Arachidonoylglycerol (2-AG) Significant reduction in various cell types and tissues.[1][4][5]Significant reduction in 2-AG synthesis (~75% in ICC cells).[6]Both methods effectively reduce the primary product of DAGLβ.
Arachidonic Acid (AA) Decreased levels in macrophages.[1][2]Reduced levels in the liver of knockout mice.[6]Inhibition of DAGLβ impacts downstream inflammatory precursor molecules.
Prostaglandins (e.g., PGE2) Reduction in macrophages, particularly when combined with PLA2G4A disruption.[1]Reduced levels in the blood of mouse models of pain.[5]Both approaches lead to a decrease in pro-inflammatory prostaglandins.
Tumor Necrosis Factor-α (TNF-α) Reduced secretion in LPS-stimulated macrophages.[1][2]Not explicitly quantified in the provided results.Pharmacological inhibition of DAGLβ has been shown to have anti-inflammatory effects by reducing cytokine release.

Experimental Protocols

Protocol 1: siRNA-Mediated Knockdown of DAGLβ in Macrophages

This protocol provides a general framework for the knockdown of DAGLβ in primary or cultured macrophages using siRNA.

Materials:

  • Primary macrophages or macrophage cell line (e.g., RAW 264.7)

  • siRNA targeting DAGLβ (pre-designed and validated sequences are recommended)

  • Non-targeting control siRNA

  • Transfection reagent suitable for macrophages (e.g., lipofectamine-based reagents or nanoparticle delivery systems)

  • Opti-MEM I Reduced Serum Medium

  • Complete culture medium

  • 6-well plates

  • RNase-free water and consumables

Procedure:

  • Cell Seeding: Seed macrophages in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA-Transfection Reagent Complex Formation: a. Dilute the DAGLβ siRNA or control siRNA in Opti-MEM. b. In a separate tube, dilute the transfection reagent in Opti-MEM. c. Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection: Add the siRNA-transfection reagent complexes to the cells in fresh, serum-free or complete medium (as recommended by the transfection reagent manufacturer).

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal time will depend on the cell type and the stability of the target protein.

  • Validation of Knockdown: Harvest the cells to assess the knockdown efficiency at both the mRNA (by qRT-PCR) and protein (by Western blot) levels. A knockdown efficiency of 70-80% is generally considered successful.[7]

Protocol 2: Quantification of 2-AG by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines the general steps for the extraction and quantification of 2-AG from biological samples.

Materials:

  • Biological sample (e.g., cell lysate, tissue homogenate, plasma)

  • Internal standard (e.g., 2-AG-d8)

  • Extraction solvent (e.g., toluene or a mixture of methyl formate and hexane)

  • LC-MS/MS system equipped with a triple quadrupole mass spectrometer

  • Appropriate LC column for lipid analysis

Procedure:

  • Sample Preparation: a. To a known amount of sample, add the internal standard. b. Perform lipid extraction using a suitable method such as liquid-liquid extraction or solid-phase extraction.[8]

  • LC Separation: a. Inject the extracted sample onto the LC system. b. Separate the lipids using a gradient elution program.

  • MS/MS Detection: a. Ionize the eluted lipids using an appropriate ionization source (e.g., electrospray ionization). b. Detect and quantify 2-AG and its internal standard using Multiple Reaction Monitoring (MRM) mode.[9]

  • Data Analysis: a. Construct a calibration curve using known concentrations of 2-AG. b. Determine the concentration of 2-AG in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Mandatory Visualizations

DAGL_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_inhibition Points of Intervention DAG Diacylglycerol (DAG) DAGLb DAGLβ DAG->DAGLb TwoAG 2-Arachidonoylglycerol (2-AG) CB1R CB1/CB2 Receptors TwoAG->CB1R activates MAGL MAGL TwoAG->MAGL Inflammation Inflammatory Response CB1R->Inflammation modulates AA Arachidonic Acid (AA) MAGL->AA COX COX Enzymes AA->COX PGs Prostaglandins (PGs) COX->PGs PGs->Inflammation KT109 This compound KT109->DAGLb inhibits siRNA siRNA mRNA DAGLβ mRNA siRNA->mRNA degrades mRNA->DAGLb translates to

Caption: DAGLβ signaling pathway and points of intervention.

Experimental_Workflow cluster_setup Experimental Setup cluster_group1 Group 1: Pharmacological Inhibition cluster_group2 Group 2: Genetic Knockdown cluster_analysis Analysis start Macrophage Culture split Split into Two Groups start->split treat_kt109 Treat with this compound split->treat_kt109 transfect_sirna Transfect with DAGLβ siRNA split->transfect_sirna lps LPS Stimulation treat_kt109->lps transfect_sirna->lps western Western Blot for DAGLβ (Group 2) transfect_sirna->western Validate Knockdown harvest Harvest Cells/Supernatant lps->harvest lcms LC-MS/MS for 2-AG, AA, PGs harvest->lcms elisa ELISA for TNF-α harvest->elisa

Caption: Comparative experimental workflow.

Discussion

Pharmacological Inhibition with this compound:

The primary advantage of using this compound is its rapid, potent, and reversible inhibition of DAGLβ activity. This allows for acute studies of DAGLβ function without the potential for developmental compensation that can occur with genetic models.[10][11][12] However, the off-target activity of this compound, particularly against ABHD6, must be considered and controlled for, for instance, by using inactive structural analogs as negative controls.[1][2]

Genetic Knockdown of DAGLβ:

Genetic knockdown offers a highly specific method to reduce DAGLβ levels, targeting the mRNA transcript. This approach is particularly useful for studying the long-term consequences of reduced DAGLβ expression. However, the efficiency of knockdown can vary between experiments and cell types, and it is crucial to validate the extent of protein reduction. Furthermore, long-term suppression of a gene can sometimes lead to compensatory upregulation of other genes, which may mask or alter the observed phenotype.[11][12][13]

References

A Comparative Analysis of the Anti-inflammatory Efficacy of (R)-KT109

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of the novel selective diacylglycerol lipase-β (DAGLβ) inhibitor, (R)-KT109, against established anti-inflammatory agents: the corticosteroid Dexamethasone, and the non-steroidal anti-inflammatory drugs (NSAIDs) Ibuprofen and Indomethacin. This document is intended to serve as a resource for researchers in inflammation and drug development, offering a side-by-side evaluation of their mechanisms of action, efficacy, and the experimental protocols used for their validation.

Executive Summary

This compound presents a targeted approach to modulating inflammatory pathways. As a potent and selective inhibitor of DAGLβ, it acts upstream of the arachidonic acid cascade, thereby reducing the production of pro-inflammatory eicosanoids. This mechanism is distinct from the broad immunosuppressive effects of corticosteroids like Dexamethasone and the cyclooxygenase (COX) inhibition of NSAIDs such as Ibuprofen and Indomethacin. While direct comparative quantitative data is limited, preclinical studies suggest that this compound effectively reduces key inflammatory mediators and demonstrates analgesic effects in vivo. This guide synthesizes the available data to facilitate an objective comparison and to inform future research and development in the field of anti-inflammatory therapeutics.

Comparative Data on Anti-inflammatory Activity

The following tables summarize the available quantitative data on the in vitro anti-inflammatory activity of this compound and the selected comparator drugs. It is important to note that the data has been compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Inhibition of Pro-inflammatory Cytokines in Murine Macrophage Cell Line (RAW 264.7)

CompoundTargetIC₅₀ (TNF-α)IC₅₀ (IL-6)Cell LineStimulant
This compound DAGLβData not availableData not availableRAW 264.7LPS
Dexamethasone Glucocorticoid ReceptorData not available~1 nM - 1 µM[1]RAW 264.9LPS
Ibuprofen COX-1/COX-2Data not availableData not availableRAW 264.7LPS
Indomethacin COX-1/COX-2143.7 µM[2]Data not availableRAW 264.7LPS

Note: The lack of publicly available IC₅₀ values for this compound in this specific assay represents a significant data gap and highlights an area for future research.

Table 2: In Vivo Anti-inflammatory and Analgesic Effects

CompoundAnimal ModelAssayEffective DoseKey Findings
This compound MouseLPS-induced allodynia1.6 - 40 mg/kg (i.p.)[3]Dose-dependent reversal of inflammatory pain.[3]
Dexamethasone MouseCarrageenan-induced paw edema~0.3 mg/kg[4]Significant reduction in edema.[4]
Ibuprofen MouseCarrageenan-induced paw edema~40 mg/kg (p.o.)[5]Significant inhibition of paw swelling.[5]
Indomethacin MouseCarrageenan-induced paw edema~20 mg/kg (i.p.)[6]Potent reduction of paw edema.[6]

Mechanisms of Action

The anti-inflammatory effects of this compound and the comparator drugs are mediated by distinct molecular pathways.

This compound: this compound is a potent and selective inhibitor of diacylglycerol lipase-β (DAGLβ), with an IC₅₀ of 42 nM.[3] DAGLβ is a key enzyme responsible for the production of the endocannabinoid 2-arachidonoylglycerol (2-AG). 2-AG can be further metabolized to arachidonic acid, a precursor for pro-inflammatory prostaglandins. By inhibiting DAGLβ, this compound reduces the levels of 2-AG and downstream inflammatory mediators.[3]

Dexamethasone: Dexamethasone is a synthetic glucocorticoid that binds to the glucocorticoid receptor. This complex then translocates to the nucleus and modulates the transcription of a wide range of genes, leading to broad anti-inflammatory and immunosuppressive effects. It upregulates anti-inflammatory proteins and downregulates pro-inflammatory cytokines and enzymes.

Ibuprofen and Indomethacin: Both Ibuprofen and Indomethacin are non-steroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. By blocking COX activity, they prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

In Vitro Anti-inflammatory Assay: LPS-Stimulated Macrophage Cytokine Release

This assay is a standard method for evaluating the potential of a compound to inhibit the production of pro-inflammatory cytokines.

Objective: To quantify the inhibitory effect of a test compound on the release of TNF-α and IL-6 from macrophages stimulated with lipopolysaccharide (LPS).

Cell Line: Murine macrophage cell line RAW 264.7.

Protocol:

  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Cells are seeded into 96-well plates at a density of 1-2 x 10⁵ cells per well and allowed to adhere overnight.[7]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound, Dexamethasone, Ibuprofen, or Indomethacin). The cells are pre-incubated for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) from Escherichia coli is added to each well at a final concentration of 10-100 ng/mL to induce an inflammatory response.[7] A vehicle control (without the test compound) and a negative control (without LPS) are included.

  • Incubation: The plates are incubated for a further 6-24 hours.[8]

  • Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of cytokine production is calculated relative to the vehicle-treated, LPS-stimulated control. The IC₅₀ value (the concentration of the compound that causes 50% inhibition) is determined from the dose-response curve.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Mice

This is a classical and widely used model to assess the acute anti-inflammatory activity of a compound.

Objective: To evaluate the ability of a test compound to reduce acute inflammation in a mouse model.

Animal Model: Male Swiss albino mice (25-30g).[5]

Protocol:

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping: Mice are randomly divided into several groups: a control group (vehicle), a positive control group (e.g., Indomethacin 20 mg/kg, i.p.), and treatment groups receiving different doses of the test compound.[6]

  • Compound Administration: The test compound or vehicle is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route, 30-60 minutes before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% (w/v) solution of carrageenan in saline is administered into the right hind paw of each mouse.[5] The left hind paw can be injected with saline as a control.

  • Measurement of Paw Edema: The volume of the paw is measured at various time points (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[5][9]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

G Signaling Pathway of this compound and NSAIDs cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DAG Diacylglycerol (DAG) DAGLβ Diacylglycerol Lipase β (DAGLβ) DAG->DAGLβ Substrate 2-AG 2-Arachidonoylglycerol (2-AG) DAGLβ->2-AG Produces Arachidonic Acid Arachidonic Acid 2-AG->Arachidonic Acid Metabolized to COX-1/COX-2 Cyclooxygenase (COX-1/COX-2) Arachidonic Acid->COX-1/COX-2 Substrate Prostaglandins Prostaglandins COX-1/COX-2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Mediates This compound This compound This compound->DAGLβ Inhibits NSAIDs NSAIDs (Ibuprofen, Indomethacin) NSAIDs->COX-1/COX-2 Inhibits

Caption: Mechanism of Action of this compound and NSAIDs.

G Experimental Workflow: In Vitro Cytokine Release Assay Start Start Seed Seed RAW 264.7 cells in 96-well plate Start->Seed Adhere Allow cells to adhere overnight Seed->Adhere Pre-treat Pre-treat with test compound Adhere->Pre-treat Stimulate Stimulate with LPS Pre-treat->Stimulate Incubate Incubate for 6-24 hours Stimulate->Incubate Collect Collect supernatant Incubate->Collect ELISA Measure TNF-α and IL-6 by ELISA Collect->ELISA Analyze Analyze data and determine IC₅₀ ELISA->Analyze End End Analyze->End

Caption: In Vitro Cytokine Release Assay Workflow.

G Experimental Workflow: Carrageenan-Induced Paw Edema Start Start Acclimatize Acclimatize mice Start->Acclimatize Group Randomly group mice Acclimatize->Group Administer Administer test compound or vehicle Group->Administer Induce Induce edema with carrageenan injection Administer->Induce Measure Measure paw volume at time points Induce->Measure Analyze Calculate % inhibition of edema Measure->Analyze End End Analyze->End

Caption: In Vivo Carrageenan-Induced Paw Edema Workflow.

Conclusion and Future Directions

This compound represents a promising anti-inflammatory candidate with a distinct mechanism of action targeting the endocannabinoid system. Preclinical evidence demonstrates its ability to reduce inflammatory mediators and alleviate inflammatory pain in vivo. However, a significant gap exists in the availability of direct, quantitative comparative data against established anti-inflammatory drugs like Dexamethasone, Ibuprofen, and Indomethacin in standardized in vitro assays.

Future research should prioritize head-to-head comparative studies to precisely quantify the anti-inflammatory potency of this compound. Determining its IC₅₀ values for the inhibition of key pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage-based assays is crucial for a comprehensive evaluation of its therapeutic potential. Such data will be invaluable for the scientific and drug development communities to accurately position this compound within the landscape of anti-inflammatory therapeutics and to guide its further clinical development.

References

Comparative Potency of (R)-KT109 on Human and Rodent Diacylglycerol Lipase β

Author: BenchChem Technical Support Team. Date: November 2025

(R)-KT109 is a potent and selective inhibitor of diacylglycerol lipase β (DAGLβ), an enzyme pivotal in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). This guide provides a comparative analysis of the potency of this compound on human and rodent DAGLβ, supported by experimental data and detailed methodologies for researchers in drug discovery and pharmacology.

Quantitative Potency Comparison

The inhibitory potency of this compound against human and rodent DAGLβ has been evaluated using various in vitro and in situ assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a clear comparison of the compound's activity across species.

SpeciesAssay SystemIC50 (nM)Reference
Human In vitro (recombinant)580[1]
PC3 cells (prostate cancer cell line)Potent inhibition observed, specific IC50 not reported[1][2]
Mouse In vitro (brain proteome)42[2][3][4]
Neuro2A cells (neuroblastoma cell line)14[1]
LC-MS substrate assay82[2]
Rat In vivo (lumbar spinal cord and brain)Effective inhibition at 30 mg/kg (i.p.)[5]

The data indicates that this compound is a highly potent inhibitor of mouse DAGLβ, with IC50 values in the low nanomolar range. While it also inhibits human DAGLβ, the reported in vitro IC50 value is higher than that for the mouse enzyme, suggesting a potential species-dependent difference in potency.

Experimental Protocols

The determination of this compound's potency relies on robust and specific assay methodologies. The primary techniques employed are Competitive Activity-Based Protein Profiling (ABPP) and Liquid Chromatography-Mass Spectrometry (LC-MS) based substrate assays.

Competitive Activity-Based Protein Profiling (ABPP)

This technique is utilized to assess the potency and selectivity of inhibitors within a complex biological sample, such as a cell lysate or tissue proteome.

Principle: ABPP employs an active site-directed chemical probe that covalently binds to and labels a specific class of enzymes (in this case, serine hydrolases). The inhibitor, this compound, competes with the probe for binding to the active site of DAGLβ. The potency of the inhibitor is determined by measuring the reduction in probe labeling of DAGLβ at various inhibitor concentrations.

Workflow:

cluster_sample Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Proteome Proteome (e.g., brain lysate) Inhibitor This compound (varying concentrations) Proteome->Inhibitor Pre-incubation Probe Activity-Based Probe (e.g., FP-Rh) Inhibitor->Probe Addition of Probe SDS_PAGE SDS-PAGE Probe->SDS_PAGE Fluorescence In-gel Fluorescence Scanning SDS_PAGE->Fluorescence Quantification Quantification of Probe Labeling Fluorescence->Quantification Determine IC50

Competitive ABPP Workflow for IC50 Determination.
Liquid Chromatography-Mass Spectrometry (LC-MS) Substrate Assay

This method directly measures the enzymatic activity of DAGLβ by quantifying the product formed from a specific substrate.

Principle: The assay measures the conversion of a diacylglycerol substrate to the product, 2-AG, by DAGLβ. This compound's inhibitory effect is determined by quantifying the reduction in 2-AG formation in the presence of the inhibitor.

Workflow:

cluster_reaction Enzymatic Reaction cluster_processing Sample Processing cluster_analysis Analysis Enzyme DAGLβ Enzyme Source Inhibitor This compound Enzyme->Inhibitor Substrate DAG Substrate Quench Reaction Quenching Substrate->Quench Inhibitor->Substrate Initiate Reaction Extraction Lipid Extraction Quench->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Quantification Quantification of 2-AG LC_MS->Quantification Determine IC50

LC-MS Substrate Assay Workflow for IC50 Determination.

Signaling Pathway of DAGLβ

DAGLβ plays a crucial role in the endocannabinoid system, which is involved in regulating a wide array of physiological processes, including inflammation.

DAG Diacylglycerol (DAG) DAGLbeta DAGLβ DAG->DAGLbeta 2_AG 2-Arachidonoylglycerol (2-AG) DAGLbeta->2_AG AA Arachidonic Acid 2_AG->AA Eicosanoids Eicosanoids (Prostaglandins, etc.) AA->Eicosanoids Inflammation Inflammation Eicosanoids->Inflammation KT109 This compound KT109->DAGLbeta Inhibits

Inhibitory Action of this compound on the DAGLβ Signaling Pathway.

As depicted, DAGLβ catalyzes the hydrolysis of diacylglycerol (DAG) to produce 2-AG.[4][6] 2-AG can be further metabolized to arachidonic acid, a precursor for various pro-inflammatory eicosanoids. By inhibiting DAGLβ, this compound reduces the levels of 2-AG and downstream inflammatory mediators, thereby exerting anti-inflammatory effects.[1][3] This mechanism of action has been demonstrated in mouse peritoneal macrophages, where this compound treatment led to decreased secretion of TNF-α.[1]

References

Safety Operating Guide

Navigating the Safe Disposal of (R)-KT109: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (R)-KT109, a notable inhibitor of diacylglycerol lipase-β, ensuring that its management aligns with the highest safety standards.

While one safety data sheet (SDS) for this compound indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), another SDS for KT109 suggests it is harmful if swallowed and may have long-lasting harmful effects on aquatic life[1][2]. Given this information, a cautious approach to disposal is warranted.

Key Safety and Handling Information

Before proceeding with disposal, it is crucial to be aware of the fundamental safety precautions associated with this compound. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Hazard StatementPrecautionary Measures
Harmful if swallowed[2]Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor[2].
May cause long lasting harmful effects to aquatic life[2]Avoid release to the environment[2].

Step-by-Step Disposal Protocol for this compound

The following protocol is designed to provide a clear and safe pathway for the disposal of this compound waste.

  • Waste Segregation:

    • Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and contaminated PPE, in a designated and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical and its solvent if in solution (e.g., DMSO)[3][4].

  • Waste Labeling:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "(4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[(2R)-2-(phenylmethyl)-1-piperidinyl]-methanone".

    • Include the CAS Number: 2055172-60-4[1].

    • Indicate the approximate concentration and quantity of the waste.

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep the container away from incompatible materials[5].

  • Institutional Disposal Procedures:

    • Follow your institution's specific guidelines for the disposal of chemical waste.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.

    • Do not dispose of this compound down the drain or in regular trash[6][7].

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G start Start: this compound Waste Generated segregate 1. Segregate Waste (Unused product, contaminated items) start->segregate label_waste 2. Label Waste Container ('Hazardous Waste', Chemical Name, CAS#) segregate->label_waste store_waste 3. Store in Designated Area (Sealed, secure, ventilated) label_waste->store_waste contact_ehs 4. Contact EHS for Pickup (Follow institutional procedures) store_waste->contact_ehs end_disposal End: Proper Disposal by EHS contact_ehs->end_disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistics for Handling (R)-KT109

Author: BenchChem Technical Support Team. Date: November 2025

When working with (R)-KT109, a potent and selective inhibitor of the enzyme diacylglycerol lipase-β (DAGLβ), ensuring the safety of all personnel and the integrity of the experimental environment is paramount.[1][2] This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal plans to support researchers, scientists, and drug development professionals.

While one Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous, another for KT109 (with the same CAS number) states it is harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[3][4] Given this conflicting information, a cautious approach is recommended, adhering to standard laboratory safety protocols for handling chemical compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on general laboratory best practices.[5][6][7]

Body Region Required PPE Specifications & Best Practices
Eyes & Face Safety Glasses with Side Shields or GogglesMust be ANSI Z87.1 compliant. A face shield should be worn in addition to safety glasses or goggles when there is a significant splash hazard.[6]
Body Laboratory CoatA flame-resistant lab coat is recommended if working with flammable materials.[6]
Hands Disposable Nitrile GlovesDouble gloving may be necessary for added protection. Gloves should be inspected before use and removed immediately after any contact with the chemical.[5]
Feet Closed-Toe ShoesShoes should fully cover the feet to protect against spills and dropped objects.[7]
Respiratory Respirator (if applicable)A risk assessment should be conducted to determine if respiratory protection is needed, especially when handling the powder outside of a fume hood or ventilated enclosure.

Operational Plan: Handling this compound Powder

This compound is a white to beige powder.[1] The following step-by-step workflow ensures safe handling from receipt to disposal.

Handling_R_KT109_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal receive Receive & Inspect This compound don_ppe Don Appropriate PPE receive->don_ppe prepare_workspace Prepare Workspace (e.g., Fume Hood) don_ppe->prepare_workspace weigh Weigh this compound prepare_workspace->weigh dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Surfaces experiment->decontaminate dispose_waste Dispose of Waste (Solid & Liquid) decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Figure 1. Step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Solid Waste: Unused this compound powder, contaminated gloves, weigh boats, and other disposable labware should be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Given that it may cause long-lasting harmful effects to aquatic life, it should not be disposed of down the drain.[4]

Disposal Procedures:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Storage: Waste containers should be kept closed and stored in a designated satellite accumulation area.

  • Pickup: Follow your institution's established procedures for hazardous waste pickup and disposal.

By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, minimizing risks and ensuring a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.